molecular formula C20H18O6 B1664598 3-Hydroxyterphenyllin CAS No. 66163-76-6

3-Hydroxyterphenyllin

Número de catálogo: B1664598
Número CAS: 66163-76-6
Peso molecular: 354.4 g/mol
Clave InChI: YLSPFNUVVOKJDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-hydroxyterphenyllin is a para-terphenyl that is the 3-hydroxy derivative of terphenyllin. It has been isolated from Aspergillus taichungensis. It has a role as an Aspergillus metabolite. It is a para-terphenyl, a member of catechols and a dimethoxybenzene. It is functionally related to a terphenyllin.
This compound has been reported in Aspergillus campestris, Aspergillus taichungensis, and other organisms with data available.
metabolite of Aspergillus candidus;  structure

Propiedades

IUPAC Name

4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H18O6/c1-25-17-10-14(11-3-6-13(21)7-4-11)20(26-2)19(24)18(17)12-5-8-15(22)16(23)9-12/h3-10,21-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSPFNUVVOKJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216353
Record name 3-Hydroxyterphenyllin
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66163-76-6
Record name 3-Hydroxyterphenyllin
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Record name 3-Hydroxyterphenyllin
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Record name 3-Hydroxyterphenyllin
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Record name 3-Hydroxyterphenyllin
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Record name 3-HYDROXYTERPHENYLLIN
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Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery and Isolation of 3-Hydroxyterphenyllin from Aspergillus candidus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyterphenyllin is a naturally occurring p-terphenyl secondary metabolite isolated from the fungus Aspergillus candidus.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including cytotoxic effects against various cancer cell lines and protective roles in cellular injury models. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support further research and development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₀H₁₈O₆--INVALID-LINK--
Molecular Weight 354.35 g/mol --INVALID-LINK--
Appearance White powderShan et al., 2020
IUPAC Name 4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol--INVALID-LINK--

Experimental Protocols

Fungal Fermentation and Extraction

This protocol details the solid-state fermentation of Aspergillus candidus and the subsequent extraction of secondary metabolites, including this compound.

1. Fungal Strain:

  • Aspergillus candidus (e.g., strain Bdf-2)

2. Inoculum Preparation:

  • Culture the Aspergillus candidus strain on potato dextrose agar (PDA) medium in Petri dishes.

  • Incubate at 28°C for 5 days.

  • Aseptically transfer three agar plugs (approximately 0.5 x 0.5 cm) into 500 mL Erlenmeyer flasks containing 200 mL of potato dextrose broth (PDB).

  • Incubate the liquid culture on a rotary shaker at 150 rpm and 28°C for 5 days to generate the liquid seed culture.[2]

3. Solid-State Fermentation:

  • Prepare the solid fermentation medium by autoclaving rice (e.g., 6.0 kg) in suitable incubation containers.

  • Inoculate the sterilized rice with the liquid seed culture.

  • Incubate at 28°C for 60 days.[2]

4. Extraction:

  • Following incubation, extract the fermented rice culture with ethyl acetate (EtOAc) at room temperature.

  • Combine the EtOAc extracts and evaporate the solvent under reduced pressure to yield the crude extract.[2]

Isolation and Purification of this compound

The following is a general chromatographic procedure for the isolation of this compound from the crude extract.

1. Initial Fractionation (Silica Gel Chromatography):

  • Subject the crude EtOAc extract to column chromatography on a silica gel (200–300 mesh) column.

  • Elute the column with a gradient of petroleum ether-acetone (from 100:0 to 0:100 v/v) to yield several fractions.[2]

2. Further Purification (Sephadex LH-20 Chromatography):

  • Subject the fraction containing this compound to chromatography on a Sephadex LH-20 column.

  • Elute with a solvent system such as chloroform-methanol (CHCl₃-MeOH, 1:1 v/v) to obtain further purified subfractions.[2]

3. Final Purification (Recrystallization or Preparative HPLC):

  • Combine the subfractions containing this compound and purify further by recrystallization to afford pure this compound (referred to as 3''-hydroxyterphenyllin in some literature).[2]

  • Alternatively, semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed for final purification. A typical system might involve a C18 column with a methanol-water (MeOH-H₂O) gradient.

Yield:

  • From a 6.0 kg solid rice culture of Aspergillus candidus Bdf-2, a yield of 65.4 mg of this compound was reported.[2]

Structural Elucidation Data

The structure of this compound was originally elucidated by comparing its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra with those of the known compound terphenyllin.[1]

¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR data for this compound in CD₃OD.

PositionδC (ppm)δH (ppm, mult., J in Hz)
1'129.05
2', 6'128.707.44 (d, 8.4)
3', 5'115.196.85 (m)
4'156.72
1''127.75
2''140.406.84 (s)
3''143.77
4''145.21
5''118.05
6''119.49
1
2
3144.14
4145.58
5
6116.08
3-OMe
6-OMe

Data adapted from Shan et al., 2020.

Biological Activities

This compound exhibits a range of biological activities, with its cytotoxic and antioxidant properties being the most extensively studied.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
A2780/CP70Ovarian Carcinoma5.77[3]
OVCAR-3Ovarian Carcinoma6.97[3]
S. aureus ATCC29213Bacteria32 (µg/mL)Shan et al., 2020
R. solanacearumBacteria32 (µg/mL)Shan et al., 2020

It is noteworthy that this compound exhibited lower cytotoxicity towards the normal human epithelial ovarian cell line IOSE-364, suggesting a degree of selectivity for cancer cells.[3]

Antioxidant and Cytoprotective Activities

This compound has also been shown to possess antioxidant and cytoprotective properties. In a study investigating its effects on palmitic acid-induced human podocyte injury, this compound demonstrated a protective effect with an IC₅₀ of approximately 16 µM.[4] This protective mechanism is attributed to its ability to scavenge free radicals and upregulate the anti-apoptotic protein Bcl-2.[4]

Signaling Pathways and Experimental Workflows

Experimental Workflow for Isolation

experimental_workflow cluster_fermentation Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Purification A_candidus Aspergillus candidus PDA PDA Culture (5 days, 28°C) A_candidus->PDA PDB PDB Inoculum (5 days, 28°C, 150 rpm) PDA->PDB Solid_Fermentation Solid-State Fermentation on Rice (60 days, 28°C) PDB->Solid_Fermentation EtOAc_Extraction Ethyl Acetate Extraction Solid_Fermentation->EtOAc_Extraction Crude_Extract Crude Extract EtOAc_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography (Petroleum Ether-Acetone Gradient) Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 (CHCl3-MeOH) Silica_Gel->Sephadex Final_Purification Recrystallization / Prep. HPLC Sephadex->Final_Purification Pure_Compound This compound Final_Purification->Pure_Compound

Caption: Isolation workflow for this compound.

ATM/p53/Chk2 Signaling Pathway in S Phase Arrest

This compound has been shown to induce S phase arrest in ovarian cancer cells through the activation of the ATM/p53/Chk2 DNA damage response pathway.[3][5]

ATM_p53_Chk2_Pathway 3-HT This compound DNA_Damage DNA Damage 3-HT->DNA_Damage ATM ATM DNA_Damage->ATM p53 p53 ATM->p53 Chk2 Chk2 ATM->Chk2 Cell_Cycle_Proteins Cyclin A/E, CDK2 (Downregulation) p53->Cell_Cycle_Proteins Chk2->Cell_Cycle_Proteins S_Phase_Arrest S Phase Arrest Cell_Cycle_Proteins->S_Phase_Arrest

Caption: ATM/p53/Chk2 pathway activation by this compound.

Bcl-2 Anti-Apoptotic Signaling Pathway

The cytoprotective effects of this compound are partly mediated by the upregulation of the anti-apoptotic protein Bcl-2.

Bcl2_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Palmitic Acid) Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis 3-HT This compound Bcl2 Bcl-2 Upregulation 3-HT->Bcl2 Bcl2->Bax_Bak

Caption: Bcl-2 pathway modulation by this compound.

Conclusion

This compound, a secondary metabolite from Aspergillus candidus, presents a compelling profile for further investigation in the fields of oncology and cytoprotection. This guide provides a comprehensive foundation of its discovery, isolation, and known biological activities, supported by detailed experimental protocols and visual aids. The provided information is intended to facilitate and accelerate future research into the therapeutic potential of this promising natural product. Researchers are encouraged to build upon these findings to explore the full spectrum of this compound's mechanisms of action and its potential applications in drug development.

References

The Natural Provenance of 3-Hydroxyterphenyllin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyterphenyllin is a naturally occurring para-terphenyl compound that has garnered significant interest within the scientific community due to its diverse biological activities, including potential anticancer and antioxidant properties. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its isolation, detailed experimental protocols for its extraction and purification, and a visual representation of its biosynthetic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, mycology, and drug discovery.

Natural Sources of this compound

The primary natural sources of this compound are filamentous fungi belonging to the genus Aspergillus. Several species within this genus have been identified as producers of this metabolite. The known fungal sources include:

  • Aspergillus candidus : This species is a well-documented producer of this compound. Various strains of A. candidus, including marine-derived and insect-derived isolates, have been shown to synthesize this compound[1][2][3][4].

  • Aspergillus taichungensis : This species has also been confirmed as a source of this compound[5][6][7].

  • Aspergillus campestris : Reports in chemical databases also list this species as a source of the compound[5][6].

These fungi produce a variety of secondary metabolites, with p-terphenyls being a characteristic class of compounds for certain sections of the Aspergillus genus[8].

Quantitative Data

The yield of this compound from fungal sources can vary depending on the specific strain, culture conditions, and extraction methods employed. The following table summarizes the available quantitative data from a specific study.

Fungal SourceStrainFermentation SubstrateYield of this compoundReference
Aspergillus candidusBdf-2Rice65.4 mg[3]

Note: The yield is reported from a fractionated extract and not as a direct percentage of the initial biomass.

Experimental Protocols

The isolation and purification of this compound from fungal cultures typically involve a multi-step process encompassing fermentation, extraction, and chromatography.

Fungal Fermentation
  • Culture Initiation: The fungal strain (e.g., Aspergillus candidus) is initially grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), to obtain a pure culture.

  • Seed Culture: Agar plugs from the mature culture are used to inoculate a liquid seed medium, like Potato Dextrose Broth (PDB), and incubated on a rotary shaker to generate a sufficient amount of mycelial biomass.

  • Solid-State Fermentation: The seed culture is then used to inoculate a solid substrate, such as sterilized rice, for large-scale fermentation. The solid cultures are incubated for an extended period (e.g., 30-60 days) to allow for the production of secondary metabolites, including this compound[3][9].

Extraction
  • Solvent Extraction: The fermented substrate is extracted with an organic solvent, typically ethyl acetate (EtOAc), to isolate the crude secondary metabolites[3][9]. The extraction is often performed multiple times to ensure maximum recovery.

  • Solvent Partitioning: The crude extract may be further partitioned between immiscible solvents, such as methanol and petroleum ether, to separate compounds based on their polarity[3].

Purification

A combination of chromatographic techniques is employed for the purification of this compound from the crude extract.

  • Silica Gel Column Chromatography: The extract is subjected to column chromatography over silica gel, using a gradient of solvents with increasing polarity (e.g., petroleum ether-acetone or dichloromethane-methanol) to separate the components into different fractions[9][10].

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are often further purified using size-exclusion chromatography on Sephadex LH-20, typically with a solvent system like chloroform-methanol[3][10].

  • High-Performance Liquid Chromatography (HPLC): The final purification is usually achieved by semi-preparative or preparative HPLC, often on a C18 column with a methanol-water or acetonitrile-water mobile phase, to yield pure this compound[3].

Biosynthetic and Signaling Pathways

Biosynthesis of p-Terphenyls in Aspergillus

While the precise biosynthetic pathway for this compound is not fully elucidated in a single study, a plausible pathway can be proposed based on the known biosynthesis of the p-terphenyl scaffold in Aspergillus species[1][5][11]. The pathway likely involves the condensation of precursor molecules to form the central aromatic ring, followed by tailoring reactions such as hydroxylation and methylation.

Biosynthesis of p-Terphenyls cluster_0 Precursor Assembly cluster_1 Tailoring Reactions Precursors Phenylalanine-derived precursors NRPS_like_enzyme NRPS-like enzyme Precursors->NRPS_like_enzyme p_Terphenyl_scaffold p-Terphenyl scaffold NRPS_like_enzyme->p_Terphenyl_scaffold Hydroxylation Hydroxylation p_Terphenyl_scaffold->Hydroxylation Methylation O-Methylation Hydroxylation->Methylation Hydroxyterphenyllin This compound Methylation->Hydroxyterphenyllin Signaling_Pathway_of_this compound 3HT This compound ROS ROS Generation 3HT->ROS Intrinsic Intrinsic Pathway (Mitochondrial) 3HT->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) 3HT->Extrinsic MAPK MAPK Pathway (ERK activation) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Intrinsic->Apoptosis Extrinsic->Apoptosis Experimental_Workflow Start Fungal Fermentation (e.g., Aspergillus candidus on rice) Extraction Ethyl Acetate Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Fractions Silica_Gel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Semi_Pure Semi-pure Fractions Sephadex->Semi_Pure HPLC Preparative HPLC Semi_Pure->HPLC Final_Product Pure this compound HPLC->Final_Product

References

The Biosynthesis of 3-Hydroxyterphenyllin in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyterphenyllin, a polyketide-derived natural product isolated from various Aspergillus species, has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in fungi. Drawing upon research on the biosynthesis of related p-terphenyl compounds, this document outlines the key enzymatic steps, precursor molecules, and the genetic architecture of the putative biosynthetic gene cluster. Detailed experimental protocols for pathway elucidation and quantitative data are also presented to facilitate further research and exploitation of this promising class of molecules for drug development.

Introduction

p-Terphenyls are a class of secondary metabolites characterized by a central benzene ring substituted with two phenyl groups at the para positions. This compound is a hydroxylated derivative of terphenyllin, a member of the p-terphenyl family, and has been isolated from fungi such as Aspergillus candidus and Aspergillus iizukae. The core scaffold of these molecules is derived from the shikimate-chorismate pathway, with L-phenylalanine serving as the primary precursor. The biosynthesis involves a complex series of enzymatic reactions, including dimerization, oxidation, and tailoring steps, orchestrated by a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for the potential bioengineering of novel derivatives with enhanced therapeutic properties.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway for this compound has not been fully elucidated in its native producers, a plausible route can be proposed based on the characterized biosynthesis of similar p-terphenyls in other fungi, such as the formation of atromentin in Aspergillus ustus. The pathway can be divided into three main stages: precursor formation, core scaffold assembly, and tailoring modifications.

2.1. Precursor Supply: The Shikimate-Chorismate Pathway

The biosynthesis of this compound begins with the shikimate-chorismate pathway, a central metabolic route in fungi for the production of aromatic amino acids. The key precursor for the p-terphenyl scaffold is L-phenylalanine.

2.2. Core Scaffold Formation: Dimerization of Phenylalanine

The central step in the formation of the p-terphenyl backbone is the dimerization of two molecules derived from L-phenylalanine. This reaction is believed to be catalyzed by a nonribosomal peptide synthetase (NRPS)-like enzyme. These enzymes are known to activate and tether amino acid substrates, facilitating their condensation into more complex structures. In the case of p-terphenyls, the NRPS-like enzyme likely catalyzes the formation of a terphenylquinone intermediate, such as atromentin.

2.3. Tailoring Steps: From Terphenylquinone to this compound

Following the formation of the initial terphenylquinone, a series of tailoring reactions occur to yield terphenyllin and subsequently this compound. These modifications are catalyzed by enzymes encoded within the same BGC.

  • Reduction: The quinone intermediate likely undergoes reduction to a hydroquinone, a reaction that may be catalyzed by a reductase enzyme.

  • O-Methylation: The hydroxyl groups of the hydroquinone can be methylated by O-methyltransferases, utilizing S-adenosyl methionine (SAM) as a methyl donor, to form the methoxy groups present in terphenyllin.

  • Hydroxylation: The final step to produce this compound from terphenyllin is a hydroxylation reaction. This is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase, which introduces a hydroxyl group at the C-3 position of one of the terminal phenyl rings.

Below is a DOT language script for the proposed biosynthetic pathway.

This compound Biosynthesis cluster_precursor Precursor Synthesis cluster_core Core Scaffold Formation cluster_tailoring Tailoring Reactions Shikimate Pathway Shikimate Pathway L-Phenylalanine L-Phenylalanine Shikimate Pathway->L-Phenylalanine NRPS-like Enzyme NRPS-like Enzyme L-Phenylalanine->NRPS-like Enzyme x2 Atromentin (terphenylquinone) Atromentin (terphenylquinone) NRPS-like Enzyme->Atromentin (terphenylquinone) Reductase Reductase Atromentin (terphenylquinone)->Reductase Hydroquinone Intermediate Hydroquinone Intermediate Reductase->Hydroquinone Intermediate O-Methyltransferase O-Methyltransferase Hydroquinone Intermediate->O-Methyltransferase Terphenyllin Terphenyllin O-Methyltransferase->Terphenyllin Hydroxylase (e.g., P450) Hydroxylase (e.g., P450) Terphenyllin->Hydroxylase (e.g., P450) This compound This compound Hydroxylase (e.g., P450)->this compound

Proposed biosynthesis of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data, such as enzyme kinetic parameters (Km, kcat) or in vivo concentrations of biosynthetic intermediates, for the this compound pathway. Future research employing techniques like liquid chromatography-mass spectrometry (LC-MS) based metabolomics on wild-type and genetically modified fungal strains will be crucial for obtaining this valuable information.

ParameterValueMethod of DeterminationReference
Km of NRPS-like enzyme for L-PhenylalanineNot available--
kcat of NRPS-like enzymeNot available--
Km of Terphenyllin 3-Hydroxylase for TerphenyllinNot available--
kcat of Terphenyllin 3-HydroxylaseNot available--
Intracellular concentration of TerphenyllinNot available--
Intracellular concentration of this compoundNot available--

Experimental Protocols

The elucidation of fungal secondary metabolite biosynthetic pathways typically involves a combination of genetic and biochemical techniques. The following are detailed methodologies for key experiments.

4.1. Identification of the Biosynthetic Gene Cluster (BGC)

  • Genome Sequencing: Sequence the genome of the this compound producing fungus (e.g., Aspergillus candidus) using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

  • BGC Prediction: Use bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unknown Regions Finder) to predict putative BGCs within the genome.

  • Homology Search: Perform BLAST searches against the predicted BGCs using known genes from characterized p-terphenyl pathways (e.g., from Aspergillus ustus) to identify the candidate BGC for terphenyllin biosynthesis.

4.2. Functional Characterization of Genes via Heterologous Expression

  • Vector Construction: Amplify the entire candidate BGC or individual genes from the genomic DNA of the producing strain using high-fidelity DNA polymerase. Clone the amplified DNA fragments into a fungal expression vector, such as an AMA1-based plasmid, under the control of an inducible or constitutive promoter.

  • Host Strain Transformation: Transform the expression constructs into a suitable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, using protoplast-polyethylene glycol (PEG) mediated transformation or other established methods.

  • Expression and Metabolite Analysis: Culture the transformed host under inducing conditions. Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of terphenyllin, this compound, or biosynthetic intermediates.

4.3. Gene Deletion for Pathway Elucidation

  • Construct Design: Design a gene deletion cassette containing a selectable marker (e.g., a gene conferring resistance to hygromycin B) flanked by sequences homologous to the regions upstream and downstream of the target gene to be deleted.

  • CRISPR-Cas9 Mediated Gene Deletion:

    • Design single guide RNAs (sgRNAs) targeting the gene of interest.

    • Co-transform the producing fungus with a plasmid expressing the Cas9 nuclease and the sgRNA, along with the deletion cassette as a repair template.

    • Select for transformants on media containing the appropriate selection agent.

  • Verification and Phenotypic Analysis: Screen the transformants by PCR to confirm the correct gene deletion. Analyze the metabolite profile of the deletion mutant by HPLC-MS to observe the loss of this compound production and potentially the accumulation of pathway intermediates.

The following DOT script illustrates a general experimental workflow for pathway elucidation.

Experimental Workflow cluster_discovery BGC Discovery cluster_validation Functional Validation cluster_het_exp Heterologous Expression cluster_gene_del Gene Deletion Genome Sequencing Genome Sequencing BGC Prediction (antiSMASH) BGC Prediction (antiSMASH) Genome Sequencing->BGC Prediction (antiSMASH) Homology Analysis Homology Analysis BGC Prediction (antiSMASH)->Homology Analysis Candidate BGC Candidate BGC Homology Analysis->Candidate BGC Gene/Cluster Amplification Gene/Cluster Amplification Candidate BGC->Gene/Cluster Amplification Deletion Construct Design Deletion Construct Design Candidate BGC->Deletion Construct Design Vector Construction Vector Construction Gene/Cluster Amplification->Vector Construction Host Transformation Host Transformation Vector Construction->Host Transformation Metabolite Analysis (HPLC-MS) Metabolite Analysis (HPLC-MS) Host Transformation->Metabolite Analysis (HPLC-MS) Pathway Confirmation Pathway Confirmation Metabolite Analysis (HPLC-MS)->Pathway Confirmation Elucidated Pathway Elucidated Pathway Pathway Confirmation->Elucidated Pathway CRISPR-Cas9 Transformation CRISPR-Cas9 Transformation Deletion Construct Design->CRISPR-Cas9 Transformation Mutant Verification Mutant Verification CRISPR-Cas9 Transformation->Mutant Verification Metabolite Profiling Metabolite Profiling Mutant Verification->Metabolite Profiling Intermediate Identification Intermediate Identification Metabolite Profiling->Intermediate Identification Intermediate Identification->Elucidated Pathway

Workflow for elucidating the biosynthetic pathway.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for understanding the formation of this intriguing fungal metabolite. While significant progress has been made in understanding the biosynthesis of related p-terphenyls, the specific enzymes and regulatory mechanisms in the context of this compound production remain to be experimentally validated. The application of modern molecular biology techniques, including genome mining, heterologous expression, and CRISPR-Cas9-based gene editing, will be instrumental in fully characterizing this pathway. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into fungal secondary metabolism but also open up avenues for the combinatorial biosynthesis of novel p-terphenyl derivatives with potentially improved pharmacological profiles, thereby contributing to the development of new therapeutic agents.

3-Hydroxyterphenyllin (CAS: 66163-76-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyterphenyllin is a naturally occurring p-terphenyl secondary metabolite isolated from various species of the fungus Aspergillus, including Aspergillus candidus.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Structurally, it is characterized by a linear arrangement of three phenyl rings with hydroxyl and methoxy substitutions.[1] Extensive research has demonstrated its antioxidant, antiproliferative, antibacterial, and antiviral properties.[1][2] Of particular note is its promising anticancer activity, which is mediated through the induction of apoptosis and S-phase cell cycle arrest in cancer cells, involving the ATM/p53/Chk2 signaling pathway.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of this compound, along with detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a polyphenolic compound with the chemical formula C₂₀H₁₈O₆ and a molecular weight of 354.4 g/mol .[2][3] Its structure features a p-terphenyl backbone, a class of compounds known for their interesting biological properties.

PropertyValueSource
CAS Number 66163-76-6[1][2][3][4]
Molecular Formula C₂₀H₁₈O₆[2][3]
Molecular Weight 354.4 g/mol [2][3]
IUPAC Name 4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol[3]
Synonyms 3',6'-dimethoxy-[1,1':4',1''-terphenyl]-2',3,4,4''-tetrol, NSC 299113[2][4]
Solubility Soluble in DMSO and Ethanol[2]
Source Fungal metabolite from Aspergillus species (e.g., A. candidus, A. taichungensis)[1][3][5]

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for drug discovery and development.

Antiproliferative and Cytotoxic Activity

The compound has demonstrated potent growth-inhibitory effects against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
A2780/CP70Ovarian CancerNot specified, but suppresses proliferation[6]
OVCAR-3Ovarian CancerNot specified, but suppresses proliferation[6]
HeLaCervical Cancer23[2][4]
A549Lung Cancer36[2][4]
HepG2Liver Cancer32[2][4]
Antibacterial Activity

This compound has shown efficacy against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

BacteriaMIC (µg/mL)Reference
Methicillin-resistant S. aureus (MRSA)31[2][4]
Vibrio vulnificus31[2][4]
Antiviral Activity

The compound has been identified as an inhibitor of HIV-1 integrase, a key enzyme in the viral replication cycle.

AssayTargetIC₅₀ (µM)Reference
Coupled AssayHIV-1 Integrase2.8[2]
Strand Transfer AssayHIV-1 Integrase12.1[2]
Antioxidant Activity

This compound exhibits significant radical scavenging activity.

AssayConcentrationScavenging Effect (%)Reference
DPPH Radical Scavenging100 µg/mL96[2]

Mechanism of Action in Cancer

The anticancer effects of this compound are primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle at the S phase.[1][5][6] This is achieved through the activation of a critical DNA damage response pathway.

Induction of Apoptosis

This compound triggers apoptosis in human ovarian cancer cells.[1] This process is characterized by distinct morphological changes, including nuclear shrinkage and fragmentation. The induction of apoptosis involves both the intrinsic and extrinsic pathways, evidenced by the modulation of key regulatory proteins.

S Phase Arrest

The compound causes an arrest in the S phase of the cell cycle in ovarian cancer cells, preventing DNA replication and further cell division.[1] This cell cycle arrest is linked to DNA damage and the subsequent activation of the ATM/p53/Chk2 signaling cascade.

ATM/p53/Chk2 Signaling Pathway

The ATM/p53/Chk2 pathway is a crucial signaling network that responds to DNA damage. Upon DNA damage induced by this compound, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated. ATM then phosphorylates and activates the checkpoint kinase Chk2 and the tumor suppressor protein p53. Activated Chk2 further stabilizes p53. This cascade ultimately leads to the transcription of genes that regulate cell cycle arrest and apoptosis, thereby eliminating damaged cells.

ATM_p53_Chk2_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response 3_HT This compound DNA_Damage DNA Damage 3_HT->DNA_Damage ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates activates p53 p53 ATM->p53 phosphorylates activates Chk2->p53 stabilizes S_Phase_Arrest S Phase Arrest p53->S_Phase_Arrest Apoptosis Apoptosis p53->Apoptosis

ATM/p53/Chk2 Signaling Pathway Activation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Determination of Antiproliferative Activity (IC₅₀) using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on adherent cancer cells.

Materials:

  • This compound

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells end End incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_cells Treat cells with this compound incubate_24h_1->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 490 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 calculate_ic50->end

Workflow for IC₅₀ Determination using MTT Assay.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic cells using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Apoptosis_Assay_Workflow start Start harvest_cells Harvest treated and control cells start->harvest_cells end End wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend cells in Binding Buffer wash_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and PI resuspend_cells->stain_cells incubate_15min Incubate for 15 min in the dark stain_cells->incubate_15min analyze_flow_cytometry Analyze by flow cytometry incubate_15min->analyze_flow_cytometry analyze_flow_cytometry->end

References

physical and chemical properties of 3-Hydroxyterphenyllin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyterphenyllin is a naturally occurring para-terphenyl compound isolated from fungi of the Aspergillus genus, notably Aspergillus candidus and Aspergillus taichungensis.[1][2] This metabolite has garnered significant interest within the scientific community due to its diverse and potent biological activities. Structurally, it is a derivative of terphenyllin, characterized by a central phenyl ring linked to two other phenyl rings at positions 1 and 4, with various hydroxyl and methoxy substitutions. This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and an exploration of its known mechanisms of action.

Physical and Chemical Properties

This compound is a solid compound with a molecular formula of C₂₀H₁₈O₆ and a molecular weight of 354.4 g/mol .[1] It is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] While an experimental melting point is not widely reported, its physical and chemical characteristics are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₁₈O₆PubChem[1]
Molecular Weight 354.4 g/mol PubChem[1]
IUPAC Name 4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diolPubChem[1]
CAS Number 66163-76-6PubChem[1]
Appearance SolidCayman Chemical[2]
Solubility Soluble in DMSO and EthanolCayman Chemical[2]

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including anticancer, antioxidant, and protective effects against cellular injury.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound, particularly in human ovarian carcinoma cells.[3][4] It has been shown to suppress cell proliferation and induce cytotoxicity in ovarian cancer cell lines such as A2780/CP70 and OVCAR-3, while exhibiting lower toxicity towards normal human epithelial ovarian cells.[3][4]

The anticancer mechanism of this compound is multifaceted, involving the induction of S phase cell cycle arrest and apoptosis.[3][4] The S phase arrest is linked to DNA damage that mediates the ATM/p53/Chk2 signaling pathway.[4]

Apoptosis is induced through both the intrinsic and extrinsic pathways.[3][4] The intrinsic pathway is activated by decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL and the pro-apoptotic protein procaspase-9, while increasing the level of the pro-apoptotic protein Puma.[4] The extrinsic pathway is triggered by the induction of death receptors DR4 and DR5.[4] Furthermore, this compound treatment leads to the generation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway, specifically ERK and JNK, which play a crucial role in its anti-proliferative effects.[3]

Table 2: Summary of Anticancer Activity of this compound in Ovarian Cancer Cells
Cell LineAssayEffectConcentrationReference
A2780/CP70Cell Viability (MTS)Dose-dependent growth suppression12 and 16 µM[3]
OVCAR-3Cell Viability (MTS)Dose-dependent growth suppression12 and 16 µM[3]
OVCAR-3Apoptosis (Annexin V/PI)31.3% apoptosis8 µM[3]
Cytoprotective and Antioxidant Activities

This compound has also demonstrated protective effects against palmitic acid-induced injury in human podocytes, suggesting a potential therapeutic role in conditions like diabetic nephropathy.[5] This cytoprotective effect is attributed to its ability to scavenge free radicals and upregulate the anti-apoptotic protein Bcl-2.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.

Isolation of this compound from Aspergillus candidus**

The following protocol is a general method for the isolation of secondary metabolites from Aspergillus candidus and can be adapted for this compound.

  • Fermentation: Culture the fungus Aspergillus candidus on a suitable medium, such as potato dextrose agar (PDA) for initial growth, followed by inoculation into a liquid potato dextrose broth (PDB) medium. Incubate the liquid culture on a rotary shaker at 150 rpm and 28°C for 5 days. For larger scale production, the liquid seed culture can be used to inoculate a sterilized rice culture medium and incubated at 28°C for 60 days.[6]

  • Extraction: After incubation, extract the fermented medium with ethyl acetate (EtOAc). Dissolve the resulting EtOAc extract in methanol (MeOH) and partition with petroleum ether to remove nonpolar compounds.[6]

  • Chromatography: Subject the MeOH extract to column chromatography on silica gel, eluting with a gradient of petroleum ether-acetone to yield several fractions.[6]

  • Purification: Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) eluent, followed by recrystallization to obtain the pure compound.[6]

G cluster_fermentation Fermentation cluster_extraction Extraction & Partitioning cluster_purification Purification A Aspergillus candidus Culture on PDA B Inoculation into PDB A->B C Incubation (28°C, 150 rpm, 5 days) B->C D Inoculation into Rice Medium C->D E Incubation (28°C, 60 days) D->E F Ethyl Acetate Extraction E->F G Dissolve in Methanol F->G H Partition with Petroleum Ether G->H I Silica Gel Column Chromatography H->I J Sephadex LH-20 Column Chromatography I->J K Recrystallization J->K L Pure this compound K->L

Isolation workflow for this compound.
Cell Viability Assay (MTS Assay)

This protocol is based on the study of this compound in human ovarian cancer cell lines.[3]

  • Cell Seeding: Seed 1.0 × 10⁴ cells/well in 96-well plates and incubate for 24 hours.[3]

  • Treatment: Treat the cells with different concentrations of this compound (e.g., up to 16 µM) for 24 hours.[3]

  • MTS Reagent Addition: Add 100 µl of CellTiter 96® AQueous One Solution Reagent to each well and incubate for 1 hour.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3] Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in ovarian cancer cells treated with this compound.[3]

  • Cell Treatment: Treat cells with this compound for 24 hours.[3]

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.[3]

  • Staining: Resuspend the cells in 100 µl of Annexin-binding buffer. Add 5 µl of Annexin V-FITC and 1 µl of 100 µg/ml propidium iodide (PI) solution. Incubate for 15 minutes in the dark at room temperature.[3]

  • Flow Cytometry Analysis: Add 400 µl of Annexin-binding buffer to each sample and analyze by flow cytometry.[3]

Western Blot Analysis

This protocol outlines the procedure for analyzing protein expression in key signaling pathways affected by this compound.

  • Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies overnight at 4°C. The primary antibodies used in the study of ovarian cancer cells included those against:

    • ATM/p53/Chk2 Pathway: p-ATM (Ser1981), ATM, p53, p-p53 (Ser15), p-chk2 (Thr68), chk2.[3]

    • Apoptosis and Cell Cycle: Caspase-3, Caspase-9, PARP-1, Puma, Bax, Bad, Bcl-2, Bcl-xL, DR4, DR5.[3]

    • MAPK Pathway: p-ERK1/2 (Thr202), ERK1, p-JNK, JNK, p38.[3]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

The biological effects of this compound are mediated through the modulation of specific signaling pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells.

ATM/p53/Chk2-Mediated S-Phase Arrest

This compound induces DNA damage, which in turn activates the ATM kinase. Activated ATM then phosphorylates and activates the checkpoint kinase Chk2 and the tumor suppressor p53. This cascade ultimately leads to S-phase cell cycle arrest.

G A This compound B DNA Damage A->B induces C ATM Activation B->C activates D p53 Activation C->D phosphorylates E Chk2 Activation C->E phosphorylates F S-Phase Arrest D->F E->F

ATM/p53/Chk2 signaling pathway.
Induction of Apoptosis via Intrinsic and Extrinsic Pathways

This compound triggers apoptosis through a dual mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It also stimulates the production of ROS, which contributes to the activation of the MAPK pathway and subsequent apoptosis.

G cluster_stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway A This compound B ↑ DR4/DR5 A->B D ↓ Bcl-2, Bcl-xL ↑ Puma A->D G ↑ ROS A->G C Caspase-8 Activation B->C I Caspase-3 Activation C->I E Mitochondrial Disruption D->E F Caspase-9 Activation E->F F->I H ↑ p-ERK, p-JNK G->H H->I J Apoptosis I->J

Apoptosis signaling pathways.

Conclusion

This compound is a promising natural product with significant potential for further investigation, particularly in the field of oncology. Its ability to induce selective cytotoxicity in cancer cells through well-defined signaling pathways makes it an attractive candidate for drug development. This guide provides a foundational understanding of its properties and mechanisms, offering researchers a solid starting point for future studies. Further research is warranted to fully elucidate its therapeutic potential, including in vivo efficacy and safety profiling.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Hydroxyterphenyllin

This technical guide provides a comprehensive overview of this compound, a para-terphenyl natural product. It covers its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as a therapeutic agent.

Molecular Profile

Molecular Formula: C₂₀H₁₈O₆

Molecular Weight: 354.4 g/mol

PropertyValueReference
Molecular Formula C₂₀H₁₈O₆[1]
Molecular Weight 354.4 g/mol [1]
IUPAC Name 4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol[1]
CAS Number 66163-76-6
Appearance Not specified
Solubility Soluble in DMSO and Ethanol

Biological Activities and Mechanisms of Action

This compound, a metabolite isolated from fungi of the Aspergillus genus, has demonstrated a range of biological activities, including anticancer and cytoprotective effects.

Anticancer Activity in Ovarian Carcinoma

Studies have shown that this compound exhibits significant antiproliferative and apoptotic effects against human ovarian cancer cell lines, A2780/CP70 and OVCAR-3.[2][3] The compound induces S phase arrest and apoptosis in a dose-dependent manner.[2]

The underlying mechanism involves the induction of DNA damage, which in turn activates the ATM/p53/Chk2 signaling pathway.[2][3] This leads to cell cycle arrest in the S phase. Furthermore, this compound treatment results in an accumulation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway, both of which contribute to the induction of apoptosis.[2] The apoptotic process is mediated through both the intrinsic and extrinsic pathways.[2][3]

anticancer_pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation MAPK Pathway Activation MAPK Pathway Activation This compound->MAPK Pathway Activation DNA Damage DNA Damage This compound->DNA Damage Apoptosis Apoptosis ROS Generation->Apoptosis MAPK Pathway Activation->Apoptosis ATM/p53/Chk2 Pathway ATM/p53/Chk2 Pathway DNA Damage->ATM/p53/Chk2 Pathway S Phase Arrest S Phase Arrest ATM/p53/Chk2 Pathway->S Phase Arrest ATM/p53/Chk2 Pathway->Apoptosis

Anticancer signaling pathway of this compound.
Cytoprotective Effects in Human Podocytes

This compound has been shown to protect human podocytes from injury induced by palmitic acid, a condition relevant to diabetic nephropathy.[4][5] The protective mechanism involves the upregulation of the anti-apoptotic protein Bcl-2 and direct scavenging of free radicals.[4][5]

cytoprotective_workflow cluster_stress Cellular Stress cluster_intervention Intervention cluster_protection Protective Mechanism Palmitic Acid Palmitic Acid Podocyte Injury Podocyte Injury Palmitic Acid->Podocyte Injury Apoptosis Apoptosis Podocyte Injury->Apoptosis This compound This compound Upregulation of Bcl-2 Upregulation of Bcl-2 This compound->Upregulation of Bcl-2 Free Radical Scavenging Free Radical Scavenging This compound->Free Radical Scavenging Upregulation of Bcl-2->Apoptosis inhibition Free Radical Scavenging->Podocyte Injury mitigation

Workflow of this compound's cytoprotective action.

Experimental Protocols

Isolation of this compound from Aspergillus candidus

1. Fungal Culture:

  • Aspergillus candidus is cultured on a suitable medium, such as potato dextrose agar (PDA), for several days at 28°C.

  • The culture is then used to inoculate a liquid broth medium, like potato dextrose broth (PDB), and incubated on a rotary shaker.

2. Extraction:

  • The fungal biomass and culture broth are harvested.

  • The broth is typically extracted with an organic solvent, such as ethyl acetate.

  • The mycelium can also be extracted separately.

3. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic techniques for purification.

  • This may include column chromatography on silica gel, followed by purification using Sephadex LH-20.

  • Final purification is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC).[6]

Assessment of Anticancer Activity

1. Cell Culture:

  • Human ovarian cancer cell lines (e.g., A2780/CP70, OVCAR-3) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

2. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24-72 hours).

  • MTT reagent is added to each well and incubated to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cells are treated with this compound.

  • After treatment, cells are harvested, washed, and resuspended in binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cells.

  • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis:

  • Cells are treated with this compound and then lysed to extract total proteins.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., proteins of the MAPK and ATM/p53/Chk2 pathways).

  • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[2]

This guide summarizes the current understanding of this compound, highlighting its potential for further investigation in drug discovery and development. The provided methodologies offer a foundation for researchers to explore its therapeutic applications.

References

The Biological Activity of 3-Hydroxyterphenyllin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyterphenyllin (3-HT), a naturally occurring para-terphenyl derived from fungi such as Aspergillus candidus, has emerged as a molecule of significant interest in biomedical research.[1][2] This technical guide provides an in-depth analysis of the multifaceted biological activities of 3-HT, with a particular focus on its anticancer and cytoprotective properties. It consolidates key quantitative data, details the experimental methodologies used to elucidate its mechanisms, and visualizes the complex signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Core Biological Activities

This compound exhibits a dual-faceted biological profile, acting as both a potent anticancer agent and a cytoprotective compound, depending on the cellular context.

  • Anticancer Activity: In human ovarian carcinoma cells (A2780/CP70 and OVCAR-3), 3-HT demonstrates significant anti-proliferative effects.[1][3] It induces S phase cell cycle arrest and triggers apoptosis through both intrinsic and extrinsic pathways.[1][3] This activity is particularly noteworthy as it is observed in cancer cells with lower cytotoxicity in normal human epithelial ovarian cells (IOSE-364).[3]

  • Cytoprotective Effects: In contrast to its effects on cancer cells, 3-HT shows protective effects in human podocytes against injury induced by palmitic acid, a key factor in the progression of diabetic nephropathy.[2][4][5] Its mechanism in this context is primarily anti-oxidative and anti-apoptotic.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the biological activity of this compound.

Table 1: Anticancer Activity of this compound in Ovarian Cancer Cells

Cell LineParameterConcentrationResultReference
A2780/CP70ROS Generation2 µM1.19-fold increase[1]
A2780/CP70ROS Generation4 µM1.23-fold increase[1]
A2780/CP70ROS Generation8 µM1.23-fold increase[1]

Table 2: Cytoprotective Activity of this compound in Human Podocytes

ParameterConditionIC₅₀Reference
Protection against Palmitic Acid-Induced Injury24-hour treatment~16 µM[2][4]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways.

Anticancer Signaling in Ovarian Carcinoma Cells

In ovarian cancer cells, 3-HT initiates a cascade of events leading to apoptosis. A key initiating event is the induction of reactive oxygen species (ROS), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically phosphorylating ERK1/2 and JNK.[1] This leads to DNA damage and activation of both the intrinsic and extrinsic apoptotic pathways.[1][3]

G 3-HT Induced Apoptosis in Ovarian Cancer Cells cluster_0 This compound Treatment cluster_1 Cellular Response cluster_2 Apoptotic Pathways 3HT This compound ROS ROS Accumulation 3HT->ROS MAPK MAPK Signaling (p-ERK1/2, p-JNK) ROS->MAPK DNA_Damage DNA Damage MAPK->DNA_Damage Intrinsic Intrinsic Pathway (↓Bcl-2, ↓Bcl-xL, ↑Puma) DNA_Damage->Intrinsic Extrinsic Extrinsic Pathway (↑DR4, ↑DR5) DNA_Damage->Extrinsic Caspase Caspase Activation (cleaved Caspase-3, PARP) Intrinsic->Caspase Extrinsic->Caspase Apoptosis Apoptosis & S Phase Arrest Caspase->Apoptosis

Caption: Signaling cascade of 3-HT in ovarian cancer cells.

Cytoprotective Signaling in Human Podocytes

In the context of palmitic acid-induced podocyte injury, 3-HT functions as a direct antioxidant, scavenging ROS.[2] This protective mechanism involves the upregulation of the anti-apoptotic protein Bcl-2 and the restoration of the Bcl-2/Bax ratio, thereby preventing apoptosis.[2]

G Protective Mechanism of 3-HT in Podocytes cluster_0 Cellular Stressor cluster_1 This compound Intervention cluster_2 Cellular Events PA Palmitic Acid ROS ROS Generation PA->ROS Bcl2_Bax Reduced Bcl-2/Bax Ratio PA->Bcl2_Bax 3HT This compound 3HT->ROS scavenges 3HT->Bcl2_Bax upregulates Bcl-2 Apoptosis Podocyte Apoptosis & Injury ROS->Apoptosis Cell_Survival Podocyte Protection & Survival ROS->Cell_Survival Bcl2_Bax->Apoptosis Bcl2_Bax->Cell_Survival

Caption: Protective signaling of 3-HT in human podocytes.

Experimental Protocols

The biological activities of this compound were elucidated using a range of standard and advanced molecular and cellular biology techniques.

Cell Viability and Cytotoxicity Assessment (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

    • Following treatment, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Detection of Intracellular Reactive Oxygen Species (DCFH-DA Assay)
  • Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Methodology:

    • Cells are treated with this compound for the desired time.

    • The cells are then incubated with DCFH-DA.

    • After incubation, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[1]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Principle: Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. For apoptosis, cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, cells are stained with a DNA-intercalating dye (e.g., PI), and the fluorescence intensity, which is proportional to the DNA content, is measured to determine the percentage of cells in G0/G1, S, and G2/M phases.

  • Methodology:

    • Cells are cultured and treated with this compound.

    • For apoptosis analysis, cells are harvested and stained with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

    • For cell cycle analysis, cells are fixed, permeabilized, and stained with a DNA-binding fluorescent dye.

    • The stained cells are then analyzed on a flow cytometer.

Protein Expression Analysis (Western Blotting)
  • Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

  • Methodology:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the protein of interest (e.g., Bcl-2, Bax, p-ERK).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.

Conclusion and Future Directions

This compound is a promising natural product with significant, yet context-dependent, biological activities. Its ability to induce apoptosis in ovarian cancer cells suggests its potential as a therapeutic agent in oncology. Conversely, its protective effects in podocytes highlight its potential for treating conditions like diabetic nephropathy.

Future research should focus on:

  • In vivo studies to validate the anticancer and cytoprotective effects observed in vitro.

  • Pharmacokinetic and pharmacodynamic profiling of this compound.

  • Structure-activity relationship studies to identify analogs with enhanced potency and selectivity.

  • Further elucidation of the upstream regulators and downstream effectors in the signaling pathways modulated by 3-HT.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Antioxidant and Radical Scavenging Activity of 3-Hydroxyterphenyllin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyterphenyllin is a naturally occurring p-terphenyl derivative isolated from various species of the Aspergillus fungus. As a member of the terphenyllin class of compounds, it has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the antioxidant and radical scavenging properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound.

Quantitative Antioxidant and Radical Scavenging Data

The antioxidant activity of this compound has been evaluated using various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its radical scavenging efficacy.

AssayCompoundIC50 / EC50Source
DPPH Radical ScavengingThis compound~18 µM[1][2][3]
DPPH Radical ScavengingCandidusin A~28 µM[1][2]

Note: Lower IC50/EC50 values indicate higher antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in ethanol or methanol (e.g., 0.1 mM) and stored in the dark.[1][2]

  • Reaction Mixture: In a suitable container (e.g., a 24-well plate), add the following in order:

    • 200 µL of ethanol (or the solvent used to dissolve the test compound).

    • Varying concentrations of this compound (e.g., 1 to 100 µM).

    • 800 µL of 0.1 M Tris-HCl buffer (pH 7.4).[1]

    • 1 mL of the DPPH solution.[1]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer or a multi-mode plate reader.[1][2]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Acontrol - Asample) / Acontrol] x 100

    Where:

    • Acontrol is the absorbance of the control (DPPH solution without the test compound).

    • Asample is the absorbance of the reaction mixture containing the test compound.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).

DPPH_Assay_Workflow reagent reagent sample sample process process measurement measurement result result DPPH DPPH Radical (Purple) Mix Mix & Incubate (30 min, Dark) DPPH->Mix HT This compound (Antioxidant) HT->Mix Reduced_DPPH Reduced DPPH (Yellow/Colorless) Mix->Reduced_DPPH Radical Scavenging Spectro Measure Absorbance @ 517 nm Reduced_DPPH->Spectro Calculation Calculate % Inhibition Spectro->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow of the DPPH Radical Scavenging Assay.

Antioxidant_Mechanism molecule molecule radical radical process process stabilized stabilized HT This compound (Ar-OH) Donation Donates H• HT->Donation FreeRadical Free Radical (R•) FreeRadical->Donation StabilizedRadical Stabilized Radical (RH) Donation->StabilizedRadical HT_Radical This compound Radical (Ar-O•) Donation->HT_Radical

Caption: General Mechanism of Radical Scavenging by Phenolic Antioxidants.

Discussion

The available data indicates that this compound possesses direct radical scavenging activity, as evidenced by its ability to neutralize the DPPH radical. The reported IC50 value of approximately 18 µM suggests a moderate antioxidant potential. This activity is attributed to the phenolic hydroxyl groups in its structure, which can donate a hydrogen atom to stabilize free radicals.

The structurally related compound, Candidusin A, also isolated from Aspergillus candidus, exhibits a slightly lower DPPH radical scavenging activity with an IC50 of approximately 28 µM.[1][2] This suggests that subtle variations in the chemical structure of these terphenyl derivatives can influence their antioxidant efficacy.

Further research is warranted to fully elucidate the antioxidant profile of this compound. It would be beneficial to evaluate its activity in a broader range of antioxidant assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays, to gain a more comprehensive understanding of its electron-donating and reducing capabilities. Additionally, studies investigating its effects on cellular antioxidant enzymes and its ability to mitigate oxidative stress in biological systems would provide valuable insights into its potential therapeutic applications.

Conclusion

This compound, a fungal metabolite, demonstrates notable antioxidant properties through its ability to scavenge free radicals. This technical guide has consolidated the current quantitative data and provided detailed experimental protocols to facilitate further research in this area. The provided visualizations offer a clear representation of the assay workflow and the fundamental mechanism of action. As the interest in natural products for drug discovery continues to grow, a thorough understanding of the antioxidant potential of compounds like this compound is essential for exploring their role in preventing and treating diseases associated with oxidative stress.

References

The Antiproliferative Potential of 3-Hydroxyterphenyllin: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Mechanisms of Action and Methodologies for Studying the Fungal Metabolite 3-Hydroxyterphenyllin as a Novel Anticancer Agent

This technical guide provides a comprehensive overview of the antiproliferative effects of this compound (3-HT), a natural metabolite isolated from the fungus Aspergillus candidus, on cancer cells. The document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic candidates for oncology. It synthesizes key findings on 3-HT's mechanism of action, presents quantitative data on its efficacy, details the experimental protocols for its study, and visualizes the implicated signaling pathways.

Quantitative Data Summary

The antiproliferative and cytotoxic effects of this compound have been quantified in human ovarian cancer cell lines. The following tables summarize the key data, providing a basis for comparison and further investigation.

Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Notes
A2780/CP70Ovarian Carcinoma5.77[1]-
OVCAR-3Ovarian Carcinoma6.97[1]-
IOSE-364Normal Ovarian EpithelialLess cytotoxic than in cancer cells[1]Used as a normal cell control to assess selectivity.

Table 2: Cytotoxicity of this compound as Measured by Lactate Dehydrogenase (LDH) Release

Cell Line3-HT Concentration (µM)LDH Release
A2780/CP7012Significant increase[1]
OVCAR-312Significant increase[1]
IOSE-364Up to 12Slight increase[1]

Core Mechanisms of Action

This compound exerts its antiproliferative effects primarily through the induction of S-phase cell cycle arrest and apoptosis.[1][2] These processes are triggered by DNA damage and involve the modulation of key signaling pathways.

S-Phase Cell Cycle Arrest

Treatment with 3-HT leads to an accumulation of cells in the S phase of the cell cycle.[1] This arrest is mediated by DNA damage, which activates the ATM/p53/Chk2 signaling pathway.[1][2] The downstream effects include the downregulation of critical cell cycle proteins such as cyclin D1, cyclin A2, cyclin E1, CDK2, CDK4, and Cdc25C, and the upregulation of Cdc25A and cyclin B1.[2]

Induction of Apoptosis

3-HT induces apoptosis through both the intrinsic and extrinsic pathways in a caspase-dependent manner.[1]

  • Intrinsic Pathway : This pathway is activated by mitochondrial damage, indicated by the depolarization of the mitochondrial membrane potential.[1] Key protein expression changes include the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and the pro-apoptotic protein pro-caspase-9, alongside an upregulation of the pro-apoptotic protein Puma.[1][2]

  • Extrinsic Pathway : The extrinsic pathway is activated through the upregulation of death receptors DR4 and DR5.[1][2]

The convergence of these pathways leads to the cleavage and activation of caspase-3 and PARP1, key executioners of apoptosis.[1][2]

Role of Reactive Oxygen Species (ROS) and ERK Activation

The induction of reactive oxygen species (ROS) and the activation of the ERK signaling pathway have also been observed in ovarian cancer cells treated with 3-HT, contributing to its anti-proliferative effects.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., A2780/CP70, OVCAR-3) treatment Treat with this compound (Various Concentrations) start->treatment viability Cell Viability Assay (MTS) treatment->viability cytotoxicity Cytotoxicity Assay (LDH) treatment->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assays (Hoechst Staining, Annexin V/PI) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein ic50 Determine IC50 Values viability->ic50 cytotoxicity->ic50 mechanism Elucidate Mechanism of Action cell_cycle->mechanism apoptosis->mechanism protein->mechanism

Experimental workflow for investigating 3-HT.

s_phase_arrest_pathway cluster_cyclins_cdks Cell Cycle Regulators ht This compound dna_damage DNA Damage ht->dna_damage atm ATM Activation dna_damage->atm p53 p53 Phosphorylation (Ser15) atm->p53 chk2 Chk2 Phosphorylation (Thr68) atm->chk2 s_phase_arrest S Phase Arrest p53->s_phase_arrest cdc25c Cdc25C chk2->cdc25c chk2->s_phase_arrest cyclin_d1 Cyclin D1 cyclin_d1->s_phase_arrest Downregulation cyclin_a2 Cyclin A2 cyclin_a2->s_phase_arrest Downregulation cyclin_e1 Cyclin E1 cyclin_e1->s_phase_arrest Downregulation cdk2 CDK2 cdk2->s_phase_arrest Downregulation cdk4 CDK4 cdk4->s_phase_arrest Downregulation cdc25c->s_phase_arrest Downregulation

3-HT induced S-phase arrest signaling pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ht This compound dr4 DR4 ht->dr4 Upregulation dr5 DR5 ht->dr5 Upregulation mito Mitochondrial Membrane Potential Depolarization ht->mito bcl2 Bcl-2 ht->bcl2 Downregulation bclxl Bcl-xL ht->bclxl Downregulation puma Puma ht->puma Upregulation procaspase9 Pro-caspase-9 ht->procaspase9 Downregulation caspase3 Cleaved Caspase-3 dr5->caspase3 mito->procaspase9 procaspase9->caspase3 parp Cleaved PARP1 caspase3->parp apoptosis Apoptosis parp->apoptosis

3-HT induced apoptosis signaling pathways.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's antiproliferative effects.

Cell Culture and Treatment
  • Cell Lines : Human ovarian cancer cell lines A2780/CP70 and OVCAR-3, and the normal human epithelial ovarian cell line IOSE-364 are utilized.[1]

  • Culture Medium : Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Culture Conditions : Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.[1]

  • Treatment : this compound is dissolved in DMSO to create a stock solution. For experiments, cells are seeded in appropriate plates or flasks and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of 3-HT (e.g., 0, 2, 4, 8, 12, 16 µM) or DMSO as a vehicle control, and incubated for a specified period (e.g., 24 hours).[1]

Cell Viability Assay (MTS Assay)
  • Principle : The MTS assay measures the reduction of a tetrazolium compound by viable cells to a colored formazan product, which is proportional to the number of living cells.

  • Procedure :

    • Seed cells (e.g., 5x10³ cells/well) in a 96-well plate and incubate overnight.

    • Treat cells with varying concentrations of 3-HT for 24 hours.[1]

    • Add 20 µl of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assay (LDH Assay)
  • Principle : The LDH assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

  • Procedure :

    • Seed cells in a 96-well plate and treat with 3-HT for 24 hours.[1]

    • Collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to determine LDH activity.

    • Express cytotoxicity as the amount of LDH released relative to a maximum LDH release control.

Cell Cycle Analysis by Flow Cytometry
  • Principle : This technique uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.

  • Procedure :

    • Treat cells with 3-HT for 24 hours.

    • Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells in 70% ethanol at 4°C overnight.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Detection
  • Hoechst 33342 Staining :

    • Grow cells on coverslips and treat with 3-HT.

    • Wash cells with PBS and fix with 4% paraformaldehyde.

    • Stain the cells with Hoechst 33342 solution.

    • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[1]

  • Annexin V/PI Staining by Flow Cytometry :

    • Treat and harvest cells as described for cell cycle analysis.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Western Blot Analysis
  • Principle : This method is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

  • Procedure :

    • Treat cells with 3-HT and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p53, Chk2, cyclins, caspases, Bcl-2 family proteins) overnight at 4°C.[1]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Conclusion

This compound demonstrates significant antiproliferative effects in ovarian cancer cells, acting through the induction of DNA damage, S-phase cell cycle arrest, and apoptosis via both intrinsic and extrinsic pathways.[1][2] Its multifaceted mechanism of action, coupled with a degree of selectivity for cancer cells over normal cells, positions 3-HT as a promising candidate for further preclinical and clinical investigation as a novel anticancer therapeutic. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop new and effective cancer treatments.

References

A Technical Guide on the Antiviral Activity of Raltegravir against HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Available Data on 3-Hydroxyterphenyllin

To the valued researchers, scientists, and drug development professionals,

An extensive search of the current scientific literature was conducted to provide an in-depth technical guide on the antiviral activity of this compound against HIV-1 integrase. Despite a thorough investigation, no specific data or research articles pertaining to the evaluation of this compound as an inhibitor of HIV-1 integrase could be identified.

Therefore, to fulfill the core requirements of your request for a detailed technical guide, we have compiled a representative whitepaper using a well-characterized and clinically approved HIV-1 integrase inhibitor, Raltegravir . This document is intended to serve as a comprehensive example of the expected data presentation, experimental protocols, and visualizations that would be pertinent to the study of a novel HIV-1 integrase inhibitor.

This technical guide provides a detailed overview of the biochemical and cellular inhibitory activities of Raltegravir, a potent inhibitor of HIV-1 integrase. The information presented herein is compiled from established scientific literature and is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy.

Quantitative Data Presentation

The inhibitory activity of Raltegravir against HIV-1 integrase has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data for Raltegravir.

Table 1: In Vitro Inhibitory Activity of Raltegravir against HIV-1 Integrase
Parameter Value
IC50 (Strand Transfer)2-7 nM[1]
Reference Hazuda et al. (2000)
Table 2: Antiviral Activity of Raltegravir in Cell Culture
Parameter Value
EC50 (HIV-1 replication in H9 cells)9.5 nM
Reference Summa et al. (2008)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-HIV-1 integrase activity of compounds like Raltegravir.

HIV-1 Integrase Strand Transfer Assay

This in vitro assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA: A labeled (e.g., biotinylated or radiolabeled) oligonucleotide duplex mimicking the viral DNA end.

  • Target DNA: A plasmid or oligonucleotide duplex representing the host DNA.

  • Assay Buffer: Typically contains a buffering agent (e.g., MOPS), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a divalent cation (e.g., MgCl2 or MnCl2).

  • Raltegravir (or test compound)

  • Quenching solution (e.g., EDTA)

  • Detection system (e.g., gel electrophoresis and autoradiography, or a plate-based detection method).

Procedure:

  • Pre-incubation: Recombinant HIV-1 integrase is incubated with the donor DNA in the assay buffer to form the pre-integration complex (PIC).

  • Inhibition: Raltegravir, dissolved in a suitable solvent (e.g., DMSO), is added to the PIC at various concentrations and incubated to allow for binding to the integrase-DNA complex.

  • Strand Transfer Reaction: The target DNA is added to the mixture to initiate the strand transfer reaction. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

  • Quenching: The reaction is stopped by the addition of a quenching solution containing a chelating agent like EDTA, which sequesters the divalent cations essential for integrase activity.

  • Analysis: The reaction products are analyzed to quantify the extent of strand transfer. This can be done by separating the products on an agarose or polyacrylamide gel, followed by visualization and quantification of the labeled DNA. Alternatively, plate-based assays using specific capture and detection antibodies can be employed for higher throughput.

  • IC50 Determination: The concentration of Raltegravir that inhibits 50% of the strand transfer activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based HIV-1 Replication Assay

This assay determines the potency of a compound in inhibiting HIV-1 replication in a cellular context.

Materials:

  • A susceptible cell line (e.g., MT-4, H9, or peripheral blood mononuclear cells - PBMCs).

  • A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3).

  • Cell culture medium and supplements.

  • Raltegravir (or test compound).

  • A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay).

Procedure:

  • Cell Plating: The target cells are seeded in a multi-well plate at a predetermined density.

  • Compound Addition: Raltegravir is serially diluted and added to the cells. A no-drug control and a positive control (another known antiretroviral) are included.

  • Infection: The cells are infected with a known amount of HIV-1.

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication: At the end of the incubation period, the cell supernatant is collected, and the level of viral replication is quantified. A common method is to measure the amount of p24 capsid protein, a marker of viral production, using an ELISA.

  • EC50 Determination: The 50% effective concentration (EC50), which is the concentration of Raltegravir that reduces viral replication by 50%, is determined by plotting the percentage of viral inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

  • Cytotoxicity Assay: In parallel, the cytotoxicity of the compound on the host cells is determined (e.g., using an MTT or XTT assay) to calculate the selectivity index (SI = CC50/EC50).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of HIV-1 integration and the experimental workflows.

HIV_Integration_and_Raltegravir_Inhibition cluster_virus HIV-1 Lifecycle (Early Stage) cluster_nucleus Host Cell Nucleus cluster_inhibition Mechanism of Raltegravir Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Formation Host_DNA Host Chromosomal DNA PIC->Host_DNA 3'-Processing & Strand Transfer (catalyzed by Integrase) Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration Raltegravir Raltegravir Blocked_Integration Integration Blocked Raltegravir->Blocked_Integration Blocked_Integration->Host_DNA Inhibits Strand Transfer

Caption: Mechanism of HIV-1 Integration and Inhibition by Raltegravir.

Strand_Transfer_Assay_Workflow cluster_prep Preparation cluster_inhibition Inhibition Step cluster_reaction Reaction & Analysis Integrase HIV-1 Integrase PIC_Formation Pre-integration Complex (PIC) Formation Integrase->PIC_Formation Donor_DNA Labeled Donor DNA Donor_DNA->PIC_Formation Raltegravir Add Raltegravir (or test compound) PIC_Formation->Raltegravir Target_DNA Add Target DNA Raltegravir->Target_DNA Strand_Transfer Strand Transfer Reaction Target_DNA->Strand_Transfer Analysis Analysis of Products (e.g., Gel Electrophoresis) Strand_Transfer->Analysis IC50 Calculate IC50 Analysis->IC50

Caption: Workflow of the HIV-1 Integrase Strand Transfer Assay.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Cells Plate Susceptible Cells Compound Add Raltegravir (serial dilutions) Cells->Compound Infection Infect Cells with HIV-1 Compound->Infection Incubate Incubate for 3-7 days Infection->Incubate Quantify Quantify Viral Replication (e.g., p24 ELISA) Incubate->Quantify EC50 Calculate EC50 Quantify->EC50

Caption: Workflow of a Cell-Based HIV-1 Replication Assay.

References

Unraveling the Molecular Mechanisms of 3-Hydroxyterphenyllin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Bioactivity of a Promising Fungal Metabolite for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 3-Hydroxyterphenyllin, a naturally occurring fungal metabolite isolated from Aspergillus candidus. This document synthesizes current scientific findings on its anticancer and antioxidant properties, presenting detailed experimental protocols, quantitative data, and visual representations of its activity at the molecular level.

Core Mechanisms of Action: Anticancer and Antioxidant Activity

This compound has demonstrated significant potential as both an anticancer and a cytoprotective agent through distinct, yet potentially interconnected, mechanisms. Its primary activities are centered on the induction of apoptosis and cell cycle arrest in cancer cells and the mitigation of oxidative stress-induced cellular damage.

Anticancer Effects in Ovarian Carcinoma

In human ovarian cancer cell lines (A2780/CP70 and OVCAR-3), this compound exhibits potent anti-proliferative and cytotoxic effects.[1] The core of its anticancer mechanism lies in its ability to induce S phase cell cycle arrest and trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[1][2]

A key initiating event is the induction of DNA damage, which activates the ATM/p53/Chk2 signaling cascade.[1][2] This leads to alterations in cell cycle regulatory proteins, including the downregulation of cyclin D1, cyclin A2, cyclin E1, CDK2, CDK4, and Cdc25C, and the upregulation of Cdc25A and cyclin B1.[2] These changes collectively halt the progression of the cell cycle at the S phase.[1]

Apoptosis is initiated through two converging pathways. The intrinsic, or mitochondrial, pathway is activated by a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Puma, leading to mitochondrial membrane depolarization and the activation of caspase-9.[1][2] The extrinsic, or death receptor, pathway is triggered by the upregulation of death receptors DR4 and DR5.[1][2] Both pathways converge on the activation of effector caspase-3 and the subsequent cleavage of PARP1, executing the final stages of apoptosis.[1][2]

Furthermore, this compound treatment leads to an increase in intracellular reactive oxygen species (ROS) and the activation of the ERK signaling pathway, both of which play a significant role in its anti-proliferative effects.[1]

Antioxidant and Cytoprotective Effects

In a model of diabetic nephropathy, this compound has been shown to protect human podocytes from palmitic acid-induced injury.[3][4] This protective effect is attributed to its antioxidant properties, which involve the direct scavenging of free radicals and the upregulation of the anti-apoptotic protein Bcl-2.[3][4] By mitigating oxidative stress and bolstering anti-apoptotic defenses, this compound helps to preserve cell viability under conditions of metabolic stress.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the biological activity of this compound.

Cell LineAssayParameterValueReference
A2780/CP70 (Ovarian Cancer)MTS AssayIC50 (24h)5.77 µM[1]
OVCAR-3 (Ovarian Cancer)MTS AssayIC50 (24h)6.97 µM[1]
Human PodocytesMTT Assay (PA-induced injury)IC50~16 µM[4]

Table 1: Cytotoxicity and Protective Effects of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound in different cell lines and experimental contexts.

Cell LineTreatmentApoptotic Cells (%)Fold Increase in ROSReference
A2780/CP708 µM 3-HT (24h)>30%~1.23-fold[1]
OVCAR-38 µM 3-HT (24h)>25%Not specified[1]
Human Podocytes50 µM 3-HT + 600 µM PA (24h)Significantly reduced vs. PA aloneAbolished PA-induced increase[3]

Table 2: Apoptosis Induction and ROS Modulation by this compound. This table quantifies the extent of apoptosis and the change in reactive oxygen species (ROS) levels following treatment with this compound.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 This compound Treatment cluster_1 Cell Cycle Arrest Pathway cluster_2 Apoptosis Pathways cluster_3 MAPK Pathway ht This compound dna_damage DNA Damage ht->dna_damage ros ROS Induction ht->ros dr Induction of DR4/DR5 ht->dr atm ATM/p53/Chk2 Pathway dna_damage->atm erk ERK Activation ros->erk cas3 Caspase-3 Activation dr->cas3 cyclins Cyclin D1, A2, E1, CDK2/4, Cdc25C ↓ atm->cyclins bcl2 Bcl2, Bcl-xL ↓ Puma ↑ atm->bcl2 s_arrest S Phase Arrest cyclins->s_arrest mito Mitochondrial Depolarization bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis erk->apoptosis

Caption: Anticancer signaling pathways of this compound.

G start Seed Cells (e.g., A2780/CP70) treat Treat with This compound (various concentrations, 24h) start->treat wash_pbs Wash with PBS treat->wash_pbs fix Fix with 70% Ethanol (overnight at 4°C) wash_pbs->fix rnase Incubate with RNase A (30 min at 37°C) fix->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Experimental workflow for cell cycle analysis.

G start Seed Cells (e.g., OVCAR-3) treat Treat with This compound (24h) start->treat incubate_dcfhda Incubate with DCFH-DA (10 µM, 30 min at 37°C) treat->incubate_dcfhda measure Measure Fluorescence (Excitation/Emission) incubate_dcfhda->measure

Caption: Workflow for intracellular ROS measurement.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTS) Assay
  • Cell Seeding: Plate ovarian cancer cells (A2780/CP70, OVCAR-3) or normal ovarian epithelial cells (IOSE-364) in 96-well plates and culture until adherence.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2, 4, 8, 12, 16 µM) for 24 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for a specified period (typically 1-4 hours) at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis
  • Cell Culture and Treatment: Seed A2780/CP70 or OVCAR-3 cells at a density of approximately 1x10^5 cells/well. After 24 hours, treat with desired concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 24 hours.

  • Cell Fixation: Harvest the cells, wash twice with PBS, and fix in ice-cold 70% ethanol at 4°C overnight.

  • RNA Digestion: Wash the fixed cells twice with PBS and incubate with RNase A (180 µg/ml) for 30 minutes at 37°C.

  • DNA Staining: Stain the cells with propidium iodide.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Analysis by Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Intracellular ROS Measurement
  • Cell Culture and Treatment: Plate cells and treat with this compound (e.g., 0, 2, 4, 8 µM) for 24 hours.

  • Probe Incubation: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Western Blot Analysis
  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cell cycle proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL chemiluminescence detection kit.

  • Quantification: Quantify the band intensity using software such as ImageJ, normalizing to a loading control like GAPDH.[1]

Other Potential Mechanisms

While the primary focus of research on this compound has been its anticancer and antioxidant activities, its chemical structure suggests potential for other biological effects. However, current literature does not provide evidence for its activity as an α-glucosidase inhibitor or as a direct anti-inflammatory agent. Further research is warranted to explore these and other potential mechanisms of action.

This technical guide serves as a foundational resource for understanding the multifaceted molecular mechanisms of this compound. The detailed data and protocols provided herein are intended to facilitate further research and development of this promising natural compound.

References

The Protective Role of 3-Hydroxyterphenyllin in Ameliorating Podocyte Injury: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podocyte injury is a central event in the pathogenesis of various glomerular diseases, including diabetic nephropathy, leading to proteinuria and progressive loss of renal function.[1][2][3] The intricate structure and function of podocytes make them susceptible to damage from metabolic insults, oxidative stress, and inflammation.[1][2] Elevated levels of free fatty acids, such as palmitic acid (PA), are implicated in the progression of diabetic nephropathy by inducing podocyte apoptosis and dysfunction.[1][4][5] This has spurred the search for novel therapeutic agents that can protect podocytes from such injury.

Recent research has identified 3-Hydroxyterphenyllin (3-HT) , a natural compound isolated from the marine-derived fungus Aspergillus candidus PSU-AMF169, as a promising protective agent against PA-induced podocyte injury.[1][4][5][6] This technical guide provides an in-depth analysis of the current understanding of 3-HT's role in safeguarding podocytes, focusing on its mechanism of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: A Dual Approach of Anti-Oxidation and Anti-Apoptosis

The protective effects of this compound against podocyte injury are primarily attributed to its potent anti-oxidative and anti-apoptotic properties.[1][4][6]

1. Anti-Oxidative Effect: Palmitic acid induces significant oxidative stress in podocytes through the excessive generation of reactive oxygen species (ROS).[1] This accumulation of ROS leads to cellular damage.[1] 3-HT effectively counteracts this by demonstrating direct free radical-scavenging activity.[1][4][6] This anti-oxidative capacity is a key initial step in its protective cascade.[1]

2. Anti-Apoptotic Effect: A major consequence of PA-induced podocyte injury is the initiation of apoptosis, or programmed cell death.[1] 3-HT has been shown to significantly suppress this process.[1][4][5] The underlying mechanism for this anti-apoptotic action involves the upregulation of the anti-apoptotic protein Bcl-2.[1][4][6] By increasing the expression of Bcl-2, 3-HT shifts the cellular balance away from apoptosis, promoting podocyte survival.

The following diagram illustrates the proposed signaling pathway for the protective role of this compound.

3_Hydroxyterphenyllin_Protective_Pathway cluster_cellular_effects Cellular Effects cluster_outcome Outcome Palmitic Acid Palmitic Acid ROS Generation ROS Generation Palmitic Acid->ROS Generation Bcl2 Downregulation Bcl2 Downregulation Palmitic Acid->Bcl2 Downregulation Apoptosis Apoptosis ROS Generation->Apoptosis Podocyte Injury Podocyte Injury Apoptosis->Podocyte Injury Bcl2 Downregulation->Apoptosis This compound This compound This compound->ROS Generation Inhibits This compound->Bcl2 Downregulation Upregulates Bcl2

Protective signaling pathway of this compound.

Quantitative Data Summary

The efficacy of this compound in protecting podocytes has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibitory Concentration of this compound

CompoundIC50 (µM)
This compound (3-HT)~16[1][4][5]

IC50: The half-maximal inhibitory concentration required to protect against palmitic acid-induced podocyte injury.

Table 2: Effect of this compound on Palmitic Acid-Induced Podocyte Apoptosis

TreatmentPercentage of Apoptotic Cells (%)
Control13.27 ± 1.07
Palmitic Acid (600 µM)33.27 ± 1.88
PA + this compound (50 µM)13.90 ± 1.55
PA + N-acetylcysteine (10 mM)10.77 ± 1.70

Data presented as mean ± standard error of the mean.

Table 3: Effect of this compound on Bcl-2/Bax Protein Ratio

TreatmentBcl-2/Bax Ratio (Relative Band Intensity)
Control~1.0
Palmitic Acid (600 µM)~0.5
PA + this compound (50 µM)~1.0
PA + N-acetylcysteine (10 mM)~1.1

Values are approximated from graphical data presented in the source study.[7]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's protective effects on podocytes.

1. Podocyte Cell Culture and Differentiation

  • Cell Line: Conditionally immortalized human podocytes.

  • Permissive Conditions (Proliferation): Cells are cultured at 33°C in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1X insulin-transferrin-selenium (ITS).

  • Non-permissive Conditions (Differentiation): To induce differentiation into mature podocytes, cells are thermoswitched to 37°C and cultured for 14 days.[1] Successful differentiation is confirmed by the expression of mature podocyte markers such as podocin and synaptopodin, verified by immunofluorescence staining.[1]

2. Palmitic Acid-Induced Podocyte Injury Model

  • Preparation of PA Solution: Palmitic acid (Sigma-Aldrich) is dissolved in 0.1 M NaOH at 70°C to a concentration of 100 mM. This stock solution is then complexed with 10% fatty acid-free bovine serum albumin (BSA) in RPMI-1640 medium to a final concentration of 600 µM.

  • Induction of Injury: Differentiated podocytes are incubated with the 600 µM PA-BSA complex for 24 hours to induce injury.[1]

3. Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Podocytes are seeded in 96-well plates.

    • After treatment with PA and/or 3-HT, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated for 4 hours at 37°C.

    • The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.

4. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Podocytes are cultured in 6-well plates and treated as required.[1]

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

    • The mixture is incubated for 15 minutes in the dark at room temperature.

    • The stained cells are analyzed by flow cytometry.[1]

5. Western Blot Analysis for Bcl-2 and Bax

  • Principle: Detects and quantifies the expression levels of specific proteins.

  • Procedure:

    • Podocytes are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies against Bcl-2 and Bax.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software.

6. Intracellular ROS Measurement (DCFDA Assay)

  • Principle: Utilizes the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

  • Procedure:

    • Podocytes are seeded in a black 96-well plate.

    • After treatment, cells are incubated with 10 µM DCFDA for 30 minutes at 37°C.

    • The fluorescence intensity is measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[1]

The following diagram outlines the general experimental workflow for assessing the protective effects of this compound.

Experimental_Workflow cluster_assays Assessment of Protective Effects Podocyte_Culture Human Podocyte Culture (Permissive Conditions: 33°C) Differentiation Differentiation (Non-permissive Conditions: 37°C for 14 days) Podocyte_Culture->Differentiation Injury_Model Palmitic Acid-Induced Injury (600 µM PA for 24h) Differentiation->Injury_Model Treatment Co-treatment with this compound Injury_Model->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis ROS ROS Levels (DCFDA Assay) Treatment->ROS Protein_Expression Protein Expression (Western Blot for Bcl-2/Bax) Treatment->Protein_Expression

General experimental workflow.

Conclusion and Future Directions

This compound has emerged as a natural compound with significant potential for protecting podocytes against injury, particularly in the context of diabetic nephropathy. Its dual mechanism of action, combining direct free radical scavenging with the upregulation of the anti-apoptotic protein Bcl-2, provides a robust defense against palmitic acid-induced cellular stress and death.[1][4][6]

For drug development professionals, 3-HT represents a promising lead compound. Further research is warranted to:

  • Investigate its efficacy in in vivo models of diabetic nephropathy and other proteinuric kidney diseases.

  • Elucidate the upstream signaling pathways that are modulated by 3-HT to upregulate Bcl-2.

  • Explore potential synergistic effects with existing therapies for diabetic kidney disease.

  • Conduct structure-activity relationship studies to optimize its therapeutic properties.

The findings presented in this guide underscore the importance of exploring natural products for novel therapeutic strategies to combat podocyte injury and preserve renal function.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 3-Hydroxyterphenyllin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyterphenyllin is a naturally occurring p-terphenyl compound that has been isolated from various fungal species, notably from the genus Aspergillus, including Aspergillus candidus and Aspergillus taichungensis[1][2][3]. This metabolite has garnered significant interest within the scientific community due to its diverse biological activities, including potent anti-oxidative and anti-apoptotic properties[1][4][5]. These characteristics suggest its potential as a therapeutic agent, particularly in contexts such as protecting against cellular injury.

This document provides detailed methodologies for the extraction, isolation, and purification of this compound from fungal cultures. The protocols are designed to guide researchers through the necessary steps, from fungal fermentation to the acquisition of the purified compound.

Data Presentation: Extraction and Yields

The following table summarizes quantitative data from representative studies on the extraction of this compound and related compounds from Aspergillus species. This allows for a comparative overview of expected yields from different culture conditions and scales.

Fungal StrainCulture Type & ScaleCrude Extract YieldPurified CompoundPurified Compound YieldReference
Aspergillus candidus PSU-AMF169Liquid Culture (Mycelia)1.9 g (ethyl acetate extract)This compoundNot explicitly quantified, but fractionated from 280.0 mg of a parent fraction.[1]
Aspergillus candidus Bdf-2Solid Rice Medium (6.0 kg)113.5 g (Methanol extract)3″-hydroxyterphenyllin65.4 mg[6]
Aspergillus candidus Bdf-2Solid Rice Medium (6.0 kg)113.5 g (Methanol extract)3, 3″-dihydroxyterphenyllin54.8 mg[6]

Experimental Protocols

Protocol 1: Cultivation of Aspergillus candidus for this compound Production

This protocol outlines the steps for culturing Aspergillus candidus to produce this compound, adapted from established methods[6].

Materials:

  • Aspergillus candidus strain (e.g., Bdf-2)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks (500 mL)

  • Sterilized rice culture medium

  • Incubator

  • Rotary shaker

Procedure:

  • Activation of Fungal Strain: Streak the Aspergillus candidus strain onto PDA plates and incubate at 28°C for 5 days to obtain a mature fungal culture.

  • Seed Culture Preparation: Inoculate three agar plugs (approximately 0.5 x 0.5 cm) from the PDA plate into a 500 mL Erlenmeyer flask containing 200 mL of PDB medium[6].

  • Incubation of Seed Culture: Incubate the flask on a rotary shaker at 150 rpm and 28°C for 5 days to generate a liquid seed culture[6].

  • Solid-State Fermentation: Aseptically add the liquid seed culture into a larger vessel containing sterilized rice culture medium (e.g., 6.0 kg)[6].

  • Large-Scale Incubation: Incubate the solid-state culture at 28°C for an extended period, typically around 60 days, to allow for the production and accumulation of secondary metabolites, including this compound[6].

Protocol 2: Extraction and Initial Fractionation of this compound

This protocol details the solvent-based extraction of the fungal culture to obtain a crude extract containing this compound. Ethyl acetate is a commonly used and effective solvent for this purpose[1][7][8].

Materials:

  • Fungal culture from Protocol 1

  • Ethyl acetate

  • Methanol

  • Dichloromethane

  • Large extraction vessel

  • Rotary evaporator

  • Separating funnel

Procedure:

  • Solvent Extraction: Following the incubation period, soak the entire fungal rice culture with a suitable organic solvent. A common approach is to use ethyl acetate or methanol[6][8][9]. For a 6.0 kg culture, this may require multiple extractions with large volumes of solvent.

  • Filtration and Concentration: Filter the solvent extract to separate it from the solid fungal biomass. Concentrate the filtrate using a rotary evaporator under reduced pressure to yield a crude extract[8][9].

  • Liquid-Liquid Partitioning (Optional but Recommended): To further clean up the extract, the crude residue can be dissolved in methanol and then partitioned against a non-polar solvent like hexane to remove lipids and other non-polar impurities. The methanolic layer containing the target compounds is retained.

  • Drying: Ensure the final crude extract is thoroughly dried to remove any residual solvent.

Protocol 3: Chromatographic Purification of this compound

This protocol describes the purification of this compound from the crude extract using column chromatography techniques, which are crucial for isolating the compound of interest[1][6].

Materials:

  • Crude extract from Protocol 2

  • Sephadex LH-20

  • Silica gel (200-300 mesh)

  • Chromatography column

  • Solvents: Methanol, Dichloromethane, Chloroform

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing tank

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)

Procedure:

  • Size-Exclusion Chromatography:

    • Pack a chromatography column with Sephadex LH-20 equilibrated in a suitable solvent system, such as a 1:1 mixture of chloroform and methanol[6] or a 1:3 mixture of methanol and dichloromethane[1].

    • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the same solvent mixture, collecting fractions of a defined volume.

  • Monitoring Fractions: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A UV lamp can be used for visualization.

  • Silica Gel Chromatography:

    • Combine the fractions containing the target compound and concentrate them.

    • Subject the concentrated material to further purification using silica gel column chromatography[1].

    • Elute the column with a gradient of solvents, for instance, starting with a non-polar mixture and gradually increasing the polarity (e.g., a gradient of methanol in dichloromethane)[1].

  • Final Purification (Optional):

    • For obtaining highly pure this compound, the fractions from the silica gel column can be pooled, concentrated, and subjected to semi-preparative HPLC[6].

Visualizations

Experimental Workflow for Extraction and Purification

Extraction_Workflow cluster_culture Fungal Cultivation cluster_extraction Extraction & Initial Processing cluster_purification Chromatographic Purification A Aspergillus candidus Culture (PDA Plate) B Seed Culture Preparation (PDB Medium) A->B C Solid-State Fermentation (Rice Medium) B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D Harvest E Filtration & Concentration (Rotary Evaporation) D->E F Crude Fungal Extract E->F G Sephadex LH-20 Column (Size Exclusion) F->G Load H Fraction Collection & TLC Analysis G->H I Silica Gel Column (Adsorption Chromatography) H->I J Purified this compound I->J Signaling_Pathway PA Palmitic Acid-Induced Stress ROS Increased Reactive Oxygen Species (ROS) PA->ROS Apoptosis Podocyte Apoptosis ROS->Apoptosis promotes Bcl2 Bcl2 Protein (Anti-apoptotic) Bcl2->Apoptosis inhibits HT This compound HT->ROS scavenges HT->Bcl2 upregulates

References

Application Notes and Protocols for 3-Hydroxyterphenyllin: Synthesis, Purification, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of 3-hydroxyterphenyllin, a fungal metabolite with promising therapeutic potential. Additionally, the document outlines its mechanism of action in cancer cells, supported by quantitative data and signaling pathway diagrams.

Introduction

This compound is a naturally occurring p-terphenyl derivative isolated from fungi of the genus Aspergillus, notably Aspergillus candidus and Aspergillus terreus.[1][2] This polyphenolic compound has garnered significant interest within the scientific community due to its demonstrated cytotoxic effects against various cancer cell lines.[3][4] Research indicates that this compound can induce cell cycle arrest and apoptosis, making it a valuable lead compound for the development of novel anticancer therapeutics.[3][4] These protocols are designed to guide researchers in the chemical synthesis, and the extraction and purification of this compound from fungal cultures.

Synthesis of this compound

While a total synthesis of this compound has not been extensively documented, a plausible synthetic route can be designed based on established methods for the synthesis of substituted p-terphenyls, primarily through Suzuki-Miyaura cross-coupling reactions. This approach offers a versatile and efficient means of constructing the terphenyl backbone with the desired hydroxylation and methoxylation patterns.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis suggests that this compound can be assembled from three key aromatic precursors. The central benzene ring can be a di-halogenated or di-boronic acid derivative, which can then be coupled with two different phenolic derivatives.

Experimental Protocol: Proposed Synthesis via Sequential Suzuki-Miyaura Coupling

This protocol outlines a potential synthetic strategy. Optimization of reaction conditions may be necessary.

Materials:

  • 2,5-dibromo-1,4-dimethoxybenzene

  • 4-hydroxyphenylboronic acid

  • 3,4-dihydroxyphenylboronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (column chromatography)

Procedure:

  • First Suzuki-Miyaura Coupling:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2,5-dibromo-1,4-dimethoxybenzene (1 equivalent) in the chosen solvent.

    • Add 4-hydroxyphenylboronic acid (1.1 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

    • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting mono-coupled product by column chromatography.

  • Second Suzuki-Miyaura Coupling:

    • Dissolve the purified mono-coupled product (1 equivalent) in the chosen solvent in a flame-dried flask under an inert atmosphere.

    • Add 3,4-dihydroxyphenylboronic acid (1.1 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, perform a similar workup as in the first step (cooling, quenching, extraction, drying, and concentration).

    • Purify the final product, this compound, by column chromatography.

  • Characterization:

    • Confirm the structure of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Purification of this compound from Fungal Culture

This compound can be isolated from the fermentation broth of Aspergillus species. The following protocol describes the fermentation, extraction, and purification process.

Fungal Fermentation

Materials:

  • Aspergillus candidus or Aspergillus terreus strain

  • Potato Dextrose Agar (PDA) for initial culture

  • Solid-state fermentation medium (e.g., rice, wheat bran) or liquid fermentation medium (e.g., Potato Dextrose Broth - PDB)

  • Sterile flasks and incubator

Procedure:

  • Inoculum Preparation:

    • Grow the Aspergillus strain on PDA plates at 25-28°C for 5-7 days until sporulation.

    • Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.1% Tween 80) to the plate and gently scraping the surface.

    • Adjust the spore concentration of the suspension.

  • Fermentation:

    • Inoculate the sterilized solid or liquid fermentation medium with the spore suspension.

    • Incubate the culture under appropriate conditions (e.g., 25-28°C, static or shaking) for 14-21 days.

Extraction and Purification Protocol

Materials:

  • Organic solvents (e.g., ethyl acetate, methanol, chloroform)

  • Sephadex LH-20 resin

  • Chromatography column

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for final purification and analysis

Procedure:

  • Extraction:

    • Harvest the fungal biomass and fermentation broth.

    • If using a solid medium, dry and grind the fermented substrate.

    • Extract the biomass and/or broth multiple times with an organic solvent such as ethyl acetate.[5]

    • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning (Optional):

    • Dissolve the crude extract in a mixture of methanol and water.

    • Partition the aqueous methanol extract against a nonpolar solvent like hexane to remove lipids and other nonpolar impurities.

    • The methanolic layer containing the polyphenolic compounds is collected and concentrated.

  • Sephadex LH-20 Column Chromatography:

    • Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol, ethanol, or a mixture of chloroform and methanol) for at least 3 hours.[6]

    • Pack a chromatography column with the swollen resin.

    • Equilibrate the column by passing several column volumes of the mobile phase through it.[7]

    • Dissolve the crude or partitioned extract in a minimal amount of the mobile phase and load it onto the column.[6]

    • Elute the column with the mobile phase, collecting fractions. The separation on Sephadex LH-20 is based on a combination of size exclusion and partition chromatography.[2]

    • Monitor the fractions by TLC or UV-Vis spectroscopy to identify those containing this compound.

  • Final Purification by HPLC:

    • Combine the fractions containing this compound and concentrate them.

    • For high purity, perform a final purification step using preparative reverse-phase HPLC.

    • Analyze the purity of the final product by analytical HPLC.

Biological Activity and Mechanism of Action

This compound exhibits significant anticancer activity by inducing S phase cell cycle arrest and apoptosis in cancer cells.[3][4]

Quantitative Data on Biological Activity

The following tables summarize the quantitative effects of this compound on ovarian cancer cells and its antioxidant activity.

Cell LineIC₅₀ (µM) after 48hReference
A2780/CP704.8 ± 0.5[3]
OVCAR-36.2 ± 0.7[3]
IOSE-364 (normal)> 20[3]
Table 1: Cytotoxicity of this compound on Ovarian Cancer Cells.
AssayIC₅₀ (µM)Reference
DPPH Radical Scavenging~25[8]
Table 2: Antioxidant Activity of this compound.
Signaling Pathways

This compound's anticancer effects are mediated through the modulation of several key signaling pathways.

This compound induces S phase arrest in ovarian cancer cells. This is associated with DNA damage, leading to the activation of the ATM/p53/Chk2 pathway.[3][4]

G This compound This compound DNA Damage DNA Damage This compound->DNA Damage ATM ATM DNA Damage->ATM p53 p53 ATM->p53 Chk2 Chk2 ATM->Chk2 S Phase Arrest S Phase Arrest p53->S Phase Arrest Chk2->S Phase Arrest

Diagram 1: this compound-induced S phase cell cycle arrest pathway.

This compound induces apoptosis through both the intrinsic and extrinsic pathways.[3][4] It also leads to the generation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway.[3]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR4/DR5 DR4/DR5 Caspase-8 Caspase-8 DR4/DR5->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bcl-2/Bcl-xL->Mitochondrion Bax/Puma Bax/Puma Bax/Puma->Mitochondrion Caspase-9->Caspase-3 This compound This compound This compound->DR4/DR5 This compound->Bcl-2/Bcl-xL This compound->Bax/Puma ROS ROS This compound->ROS MAPK Pathway MAPK Pathway ROS->MAPK Pathway Apoptosis Apoptosis Caspase-3->Apoptosis

Diagram 2: Apoptotic pathways induced by this compound.

Experimental Workflows

The following diagrams illustrate the overall workflows for the synthesis and purification of this compound.

G Start Start Precursors Aromatic Precursors Start->Precursors Coupling1 First Suzuki-Miyaura Coupling Precursors->Coupling1 Purification1 Column Chromatography Coupling1->Purification1 Coupling2 Second Suzuki-Miyaura Coupling Purification1->Coupling2 Purification2 Final Purification Coupling2->Purification2 Product This compound Purification2->Product

Diagram 3: Workflow for the proposed chemical synthesis of this compound.

G Start Start Fermentation Fungal Fermentation (Aspergillus sp.) Start->Fermentation Extraction Solvent Extraction Fermentation->Extraction Concentration Concentration Extraction->Concentration Purification1 Sephadex LH-20 Chromatography Concentration->Purification1 Purification2 Preparative HPLC Purification1->Purification2 Product Pure this compound Purification2->Product

Diagram 4: Workflow for the purification of this compound from fungal culture.

References

Application Notes and Protocols for the Quantification of 3-Hydroxyterphenyllin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyterphenyllin is a naturally occurring para-terphenyl derivative isolated from fungi of the Aspergillus genus.[1][2] This polyphenolic compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer activities. As research into the pharmacological effects of this compound progresses, the need for robust and reliable analytical methods for its quantification in various matrices, such as fungal extracts and biological samples, becomes increasingly critical.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, this document outlines the known signaling pathways affected by this compound, offering a comprehensive resource for researchers in drug discovery and development.

Analytical Methodologies

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and reliable method for the quantification of phenolic compounds. This approach is suitable for the analysis of this compound in fungal extracts and other relatively clean sample matrices.

Experimental Protocol: HPLC-UV

1. Sample Preparation (from Fungal Culture)

  • Extraction:

    • Lyophilize the fungal mycelium and culture broth.

    • Grind the lyophilized material to a fine powder.

    • Extract the powder with methanol (or a mixture of methanol and water, e.g., 80:20 v/v) at room temperature with agitation for 24 hours.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process twice more.

    • Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the this compound with methanol.

    • Evaporate the methanol and reconstitute the sample in the mobile phase for HPLC analysis.

2. Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Calibration and Quantification

  • Prepare a stock solution of purified this compound in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Inject the standards and the samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of this compound, especially in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice. This technique offers superior specificity by monitoring specific precursor-to-product ion transitions.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (from Biological Matrix)

  • Protein Precipitation:

    • To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

  • Supernatant Transfer and Evaporation:

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex briefly and transfer to an autosampler vial for analysis.

2. Chromatographic and Mass Spectrometric Conditions

  • Instrument: A triple quadrupole mass spectrometer coupled to an HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient Program: A fast gradient suitable for LC-MS/MS analysis (e.g., 5-95% B in 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 353.1 → [fragment ion 1], m/z 353.1 → [fragment ion 2] (Fragment ions to be determined by direct infusion of a standard).

    • Internal Standard: Specific MRM transitions for the chosen internal standard.

  • Collision Energy and other MS parameters: Optimize these parameters by infusing a standard solution of this compound.

Quantitative Data Summary

The following table provides representative validation parameters for a quantitative analytical method for a terphenyl derivative, which can be used as a target for the method development and validation of this compound analysis.[3][4]

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 0.5 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Precision (RSD%)
- Intraday< 2.0%< 5.0%
- Interday< 3.0%< 7.0%
Accuracy (Recovery %) 95 - 105%90 - 110%
Limit of Detection (LOD) ~0.1 µg/mL~0.2 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~1.0 ng/mL

Signaling Pathways and Visualization

This compound has been shown to exert its anticancer effects through the induction of oxidative stress and the activation of specific signaling pathways, leading to cell cycle arrest and apoptosis.

ROS-Mediated MAPK Signaling Pathway

This compound treatment can lead to an increase in intracellular Reactive Oxygen Species (ROS). This elevation in ROS can, in turn, activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.

ROS_MAPK_Pathway This compound This compound ROS ROS This compound->ROS induces ASK1 ASK1 ROS->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ATM_p53_Chk2_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage induces ATM ATM DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates Chk2 Chk2 ATM->Chk2 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Chk2->Cell_Cycle_Arrest Experimental_Workflow Sample_Collection Sample Collection (Fungal Culture or Biological Matrix) Extraction Extraction / Protein Precipitation Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis HPLC or LC-MS/MS Analysis Cleanup->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Final_Report Final Report Data_Processing->Final_Report

References

Application Notes: 3-Hydroxyterphenyllin in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxyterphenyllin (3-HT) is a natural fungal metabolite isolated from Aspergillus candidus that has demonstrated potential as an anticancer agent.[1][2] It has been shown to suppress proliferation and induce cytotoxicity in various cancer cell lines, making it a compound of interest for drug development professionals.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, and it is a suitable tool for evaluating the effects of this compound.[3][4]

Mechanism of Action

This compound exerts its anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: 3-HT has been observed to induce apoptosis in human ovarian carcinoma cells.[1][2] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] Key events include the depolarization of the mitochondrial membrane and the activation of cleaved caspase-3 and PARP1.[1][2]

  • Cell Cycle Arrest: The compound causes cell cycle arrest in the S phase in a dose-independent manner.[1][2] This is linked to DNA damage, which activates the ATM/p53/Chk2 signaling pathway.[1]

  • Modulation of Signaling Proteins: Treatment with this compound leads to the downregulation of proteins such as cyclin D1, cyclin A2, cyclin E1, CDK2, CDK4, and Cdc25C.[1][2] Conversely, it upregulates Cdc25A and cyclin B1.[1][2] In the context of apoptosis, it decreases the levels of anti-apoptotic proteins Bcl2 and Bcl-xL while increasing the pro-apoptotic protein Puma.[1][2] It also induces the expression of death receptors DR4 and DR5.[1]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) and the activation of ERK have been identified as important components of the anti-proliferative effects of 3-HT.[1] In some contexts, it also exhibits anti-oxidative effects through direct free-radical scavenging.[5][6]

Differential Cytotoxicity

A significant finding is that this compound exhibits differential cytotoxicity, showing more potent effects against cancer cells compared to normal cells. For instance, it displayed substantial suppression of growth in human ovarian cancer cell lines (A2780/CP70 and OVCAR-3) while exhibiting lower cytotoxicity in a normal human epithelial ovarian cell line (IOSE-364).[1][2]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines.

Cell LineCell TypeIC50 Value (µM)Reference
A2780/CP70Human Ovarian Carcinoma5.77[1]
OVCAR-3Human Ovarian Carcinoma6.97[1]
Human PodocytesPalmitic Acid-Induced Injury Model~16[5][6][7]

Experimental Protocols

I. Standard MTT Assay Protocol for Assessing this compound Cytotoxicity

This protocol outlines the general steps for evaluating the effect of this compound on the viability of adherent or suspension cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[8][9]

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)[3]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm[3][4]

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest and count the cells, then dilute to the desired concentration in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell density should be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.

    • For suspension cells, seed them at a density that allows for logarithmic growth during the experiment.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and recovery.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve the compound) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][4]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][11]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete dissolution.[8][11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

    • Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

II. Protocol Example: Evaluation of this compound on Ovarian Cancer Cells

The following is a summary of the methodology used to assess the cytotoxicity of this compound against A2780/CP70 and OVCAR-3 ovarian cancer cells.[1]

  • Cell Culture: A2780/CP70 and OVCAR-3 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

    • The cells were then treated with various concentrations of this compound for 24 hours.

    • Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 490 nm using a microplate reader.

Visualizations

MTT_Assay_Workflow Experimental Workflow for MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h for cell attachment Cell_Seeding->Incubation_24h Add_3HT Add varying concentrations of This compound Incubation_24h->Add_3HT Incubation_Treatment Incubate for desired period (e.g., 24, 48, 72h) Add_3HT->Incubation_Treatment Add_MTT Add MTT solution to each well Incubation_Treatment->Add_MTT Incubation_MTT Incubate for 2-4h (Formazan formation) Add_MTT->Incubation_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubation_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

MTT Assay Experimental Workflow

Signaling_Pathway_3HT Signaling Pathway of this compound in Cancer Cells cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways cluster_downstream Downstream Events 3HT This compound ROS ROS Generation 3HT->ROS DNA_Damage DNA Damage 3HT->DNA_Damage ERK ERK Activation ROS->ERK ATM_p53_Chk2 ATM/p53/Chk2 Pathway DNA_Damage->ATM_p53_Chk2 S_Phase_Arrest S Phase Arrest ATM_p53_Chk2->S_Phase_Arrest Puma Puma ↑ ATM_p53_Chk2->Puma DR4_DR5 DR4, DR5 ↑ ATM_p53_Chk2->DR4_DR5 Apoptosis Apoptosis ERK->Apoptosis Intrinsic_Apoptosis Intrinsic Apoptosis Bcl2_BclxL Bcl2, Bcl-xL ↓ Intrinsic_Apoptosis->Bcl2_BclxL Caspase_Activation Caspase-3, PARP Activation Intrinsic_Apoptosis->Caspase_Activation Extrinsic_Apoptosis Extrinsic Apoptosis Extrinsic_Apoptosis->Caspase_Activation Puma->Intrinsic_Apoptosis DR4_DR5->Extrinsic_Apoptosis Caspase_Activation->Apoptosis

This compound Signaling Pathway

References

Application of 3-Hydroxyterphenyllin in Flow Cytometry for Apoptosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyterphenyllin (3-HT) is a naturally occurring fungal metabolite that has demonstrated significant potential as an anti-cancer agent.[1][2] It exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis in various cancer cell lines, including human ovarian carcinoma.[1][2] Flow cytometry is an indispensable tool for elucidating the mechanisms of 3-HT-induced apoptosis, allowing for the precise quantification of apoptotic cells, analysis of cell cycle distribution, and measurement of mitochondrial membrane potential. This document provides detailed application notes and protocols for utilizing 3-HT in apoptosis studies using flow cytometry.

Mechanism of Action

This compound induces apoptosis through a multi-faceted mechanism that involves both the intrinsic and extrinsic pathways.[1][2] Treatment with 3-HT leads to DNA damage, which in turn activates the ATM/p53/Chk2 pathway.[1][2] This activation results in S phase cell cycle arrest and initiates apoptosis.[1][2]

Key signaling events in 3-HT-induced apoptosis include:

  • Intrinsic Pathway: 3-HT upregulates the pro-apoptotic protein Puma and downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] This shift in the Bcl-2 family protein balance leads to mitochondrial membrane depolarization, and the subsequent activation of caspase-9 and caspase-3.[1][2]

  • Extrinsic Pathway: 3-HT treatment increases the expression of death receptors DR4 and DR5, indicating the involvement of the extrinsic apoptotic pathway.[1]

  • Reactive Oxygen Species (ROS) Generation: The accumulation of ROS is an early event in 3-HT-induced apoptosis and plays a crucial role in its anti-proliferative effects.[1]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on apoptosis and cell cycle progression in human ovarian cancer cell lines.

Table 1: Effect of this compound on Apoptosis in OVCAR-3 Cells

3-HT Concentration (µM)Percentage of Apoptotic Cells (%)
05.3 ± 0.6
212.5 ± 1.1
421.7 ± 1.5
831.3 ± 2.2

Data presented as mean ± SEM from three independent experiments.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in A2780/CP70 Cells

3-HT Concentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
054.8 ± 1.235.8 ± 0.29.4 ± 0.9
221.5 ± 2.568.9 ± 7.99.6 ± 1.3
416.9 ± 1.173.3 ± 0.79.8 ± 0.5
811.2 ± 0.879.4 ± 0.59.4 ± 0.4

Data presented as mean ± SEM from three independent experiments.[1]

Table 3: Effect of this compound on Cell Cycle Distribution in OVCAR-3 Cells

3-HT Concentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
058.1 ± 1.532.3 ± 0.79.6 ± 0.8
221.5 ± 1.868.9 ± 1.29.6 ± 0.7
417.1 ± 0.973.3 ± 0.69.6 ± 0.4
811.2 ± 1.179.4 ± 1.39.4 ± 0.3

Data presented as mean ± SEM from three independent experiments.[1]

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound (3-HT)

  • Cell line of interest (e.g., A2780/CP70, OVCAR-3)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^5 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of 3-HT (e.g., 0, 2, 4, 8 µM) for 24 hours.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Collect a minimum of 10,000 events per sample.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for the analysis of cell cycle distribution in cells treated with this compound.

Materials:

  • This compound (3-HT)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (180 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting and Fixation: Harvest the cells, wash twice with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.

  • Washing: Wash the fixed cells twice with PBS.

  • RNase A Treatment: Resuspend the cell pellet in PBS containing RNase A (180 µg/mL) and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect a minimum of 20,000 events per sample. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Visualization of Signaling Pathways and Workflows

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis Seed_Cells Seed Cells Treat_3HT Treat with 3-HT Seed_Cells->Treat_3HT Harvest_Cells Harvest & Wash Cells Treat_3HT->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate (15 min, RT, dark) Add_Stains->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze Analyze on Flow Cytometer Add_Buffer->Analyze Data_Interpretation Data Interpretation (Viable, Apoptotic, Necrotic) Analyze->Data_Interpretation

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

References

Application Notes: Analysis of Bcl-2 Expression in Response to 3-Hydroxyterphenyllin Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyterphenyllin, a metabolite isolated from Aspergillus candidus, has demonstrated potential as an anti-cancer agent. Studies have shown its ability to suppress proliferation and induce apoptosis in human ovarian cancer cell lines. A key mechanism in its apoptotic action is the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, this compound has been observed to decrease the expression of the anti-apoptotic protein Bcl-2.[1] Western blotting is a crucial technique to qualitatively and semi-quantitatively assess the changes in Bcl-2 protein levels following treatment with this compound, thereby providing insights into its mechanism of action.

Principle

Western blotting enables the detection and relative quantification of a specific protein within a complex mixture, such as a cell lysate. The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing for the target protein using a specific primary antibody. A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the protein of interest. This application note provides a detailed protocol for analyzing the expression of Bcl-2 in cancer cell lines treated with this compound.

Materials and Reagents

  • Cell Lines: Human ovarian cancer cell lines A2780/CP70 and OVCAR-3.

  • This compound: Purity >98%

  • Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, Ammonium persulfate (APS), Tris-HCl, SDS, Glycine.

  • Transfer Buffer: Tris base, Glycine, Methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Rabbit anti-Bcl-2 antibody.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Loading Control Antibody: Mouse anti-GAPDH or anti-β-actin antibody.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on Bcl-2 protein expression in human ovarian cancer cell lines after a 24-hour treatment, as determined by semi-quantitative Western blot analysis.[1]

Cell LineThis compound Concentration (µM)Relative Bcl-2 Expression (Normalized to Control)
A2780/CP70 01.00
2~0.85
4~0.60
8~0.40
OVCAR-3 01.00
2~0.90
4~0.70
8~0.50

Data are estimations derived from published graphical representations and are intended for illustrative purposes.[1]

Experimental Protocols

Cell Culture and Treatment with this compound
  • Culture A2780/CP70 and OVCAR-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare stock solutions of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 24 hours. The final DMSO concentration in the media should be less than 0.1%. An untreated control (0 µM) should be included, containing the same concentration of DMSO as the treated samples.

Protein Extraction
  • After treatment, wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold lysis buffer to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the total protein to a new tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

Western Blot Analysis
  • SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load the samples onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Perform the transfer at 100V for 1-2 hours at 4°C.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with a primary antibody against Bcl-2 (e.g., rabbit anti-Bcl-2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • For the loading control, the same procedure can be followed on the same or a parallel blot using an antibody against GAPDH or β-actin.

  • Detection and Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands using appropriate software. Normalize the Bcl-2 band intensity to the corresponding loading control band intensity.

Signaling Pathway and Experimental Workflow Diagrams

signaling_pathway 3_Hydroxyterphenyllin This compound Intrinsic_Pathway Intrinsic Apoptotic Pathway 3_Hydroxyterphenyllin->Intrinsic_Pathway activates Bcl2 Bcl-2 (Anti-apoptotic) Intrinsic_Pathway->Bcl2 downregulates Apoptosis Apoptosis Intrinsic_Pathway->Apoptosis Bcl2->Apoptosis |

Signaling Pathway of this compound Induced Apoptosis

western_blot_workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Cell_Culture Cell Culture (A2780/CP70, OVCAR-3) Treatment This compound Treatment (0-8 µM, 24h) Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE (20-30 µg protein) Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Bcl-2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis (Normalization to Loading Control) Detection->Analysis Densitometry

Western Blot Experimental Workflow

Discussion and Additional Notes

  • The downregulation of Bcl-2 by this compound is a key indicator of its pro-apoptotic activity in ovarian cancer cells.[1]

  • It is crucial to include a loading control (e.g., GAPDH, β-actin) to ensure that any observed changes in Bcl-2 expression are not due to variations in sample loading.

  • The optimal antibody dilutions and incubation times may need to be determined empirically for your specific experimental conditions.

  • Interestingly, in a different context of palmitic acid-induced injury in human podocytes, this compound has been shown to upregulate Bcl-2, suggesting its effects may be cell-type and context-dependent.

  • The mechanism by which this compound downregulates Bcl-2 in cancer cells may involve upstream signaling events in the intrinsic apoptotic pathway, but the direct transcriptional or post-transcriptional regulation is yet to be fully elucidated.[1]

References

3-Hydroxyterphenyllin: A Potential Therapeutic Agent for Diabetic Nephropathy - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, and its prevalence is on the rise globally. The pathogenesis of DN is complex, involving hyperglycemia-induced metabolic and hemodynamic changes that lead to oxidative stress, inflammation, apoptosis, and fibrosis within the kidney. Current therapeutic strategies primarily focus on controlling blood glucose and blood pressure, but these are often insufficient to halt the progression of the disease. Consequently, there is a critical need for novel therapeutic agents that can target the underlying molecular mechanisms of DN.

3-Hydroxyterphenyllin, a natural phenolic compound, has emerged as a promising candidate for the treatment of DN. In vitro studies have demonstrated its protective effects against high glucose- and palmitic acid-induced injury in human podocytes, key cells in the glomerular filtration barrier. The primary mechanisms of action appear to be potent anti-oxidative and anti-apoptotic effects, including the scavenging of reactive oxygen species (ROS) and the upregulation of the anti-apoptotic protein Bcl-2.[1][2][3][4][5] These findings suggest that this compound could mitigate the cellular damage that drives the progression of diabetic nephropathy.

These application notes provide a comprehensive overview of the potential of this compound as a therapeutic agent for DN. They include detailed protocols for in vitro and in vivo studies to evaluate its efficacy and elucidate its mechanisms of action.

Mechanism of Action: Proposed Signaling Pathway

Based on existing in vitro data, this compound is hypothesized to protect against diabetic nephropathy by mitigating oxidative stress and apoptosis in renal cells, particularly podocytes. The proposed signaling pathway is illustrated below.

3_Hydroxyterphenyllin_Signaling_Pathway High Glucose High Glucose ROS Production ROS Production High Glucose->ROS Production Palmitic Acid Palmitic Acid Palmitic Acid->ROS Production Bax Upregulation Bax Upregulation ROS Production->Bax Upregulation Apoptosis Apoptosis Bax Upregulation->Apoptosis Podocyte Injury Podocyte Injury Apoptosis->Podocyte Injury This compound This compound This compound->ROS Production This compound->Bax Upregulation

Caption: Proposed mechanism of this compound in mitigating podocyte injury.

Data Presentation: In Vitro Efficacy

The following table summarizes the quantitative data from in vitro studies on the protective effects of this compound against palmitic acid (PA)-induced podocyte injury.

ParameterConditionThis compound (50 µM)Candidusin A (50 µM)Positive ControlReference
Cell Viability (% of control) PA (600 µM)IncreasedIncreasedN/A[1]
IC50 (µM) PA-induced injury~16~18N/A[2][3]
Apoptosis (% of total cells) PA (600 µM)13.90 ± 1.5513.30 ± 0.2010.77 ± 1.70 (NAC 10 mM)[1]
Bcl-2/Bax Ratio PA (600 µM)Reversed reductionReversed reductionReversed reduction (NAC 10 mM)[1]

Experimental Protocols

In Vitro Protocol: Assessing the Protective Effects of this compound on Podocytes

This protocol details the methodology to investigate the protective effects of this compound against high glucose- or palmitic acid-induced injury in cultured human podocytes.

In_Vitro_Workflow Podocyte Culture Podocyte Culture Induce Injury Induce Injury Podocyte Culture->Induce Injury Treatment Treatment Induce Injury->Treatment Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Western Blot Western Blot Treatment->Western Blot ROS Measurement ROS Measurement Treatment->ROS Measurement Data Analysis Data Analysis Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis ROS Measurement->Data Analysis

Caption: Experimental workflow for in vitro assessment of this compound.

1. Cell Culture:

  • Culture conditionally immortalized human podocytes as previously described. Differentiate podocytes by thermo-shifting to 37°C for 10-14 days.

2. Induction of Podocyte Injury:

  • To mimic diabetic conditions, expose differentiated podocytes to either high glucose (e.g., 30 mM D-glucose) or palmitic acid (PA) complexed to bovine serum albumin (BSA) (e.g., 600 µM PA) for 24-48 hours. Use normal glucose (5.5 mM D-glucose) or BSA alone as respective controls.

3. Treatment with this compound:

  • Co-treat injured cells with varying concentrations of this compound (e.g., 1-50 µM). A vehicle control (e.g., DMSO) should be included.

4. Assessment of Cell Viability:

  • Perform an MTT assay to quantify cell viability. After treatment, incubate cells with MTT solution, followed by solubilization of the formazan product. Measure absorbance at 570 nm.

5. Apoptosis Assay:

  • Quantify apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V-positive cells are considered apoptotic.

6. Western Blot Analysis:

  • Lyse cells and determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe membranes with primary antibodies against key apoptotic and anti-apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and oxidative stress markers.

  • Use an appropriate housekeeping protein (e.g., β-actin) as a loading control.

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

7. Measurement of Reactive Oxygen Species (ROS):

  • Measure intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA). After treatment, incubate cells with DCF-DA and measure fluorescence intensity using a microplate reader or flow cytometer.

In Vivo Protocol: Evaluating the Therapeutic Efficacy of this compound in a Mouse Model of Diabetic Nephropathy

This protocol describes a proposed in vivo study to assess the therapeutic potential of this compound in a streptozotocin (STZ)-induced diabetic mouse model.

In_Vivo_Workflow Animal Model Animal Model Induce Diabetes Induce Diabetes Animal Model->Induce Diabetes Treatment Treatment Induce Diabetes->Treatment Monitor Health Monitor Health Treatment->Monitor Health Assess Renal Function Assess Renal Function Monitor Health->Assess Renal Function Histological Analysis Histological Analysis Assess Renal Function->Histological Analysis Molecular Analysis Molecular Analysis Histological Analysis->Molecular Analysis Data Analysis Data Analysis Molecular Analysis->Data Analysis

Caption: Experimental workflow for in vivo assessment of this compound.

1. Animal Model:

  • Use male C57BL/6J mice, 8-10 weeks old. Acclimatize animals for at least one week before the experiment.

2. Induction of Diabetes:

  • Induce diabetes by intraperitoneal (i.p.) injection of a low dose of streptozotocin (STZ) (e.g., 50 mg/kg body weight) dissolved in citrate buffer (pH 4.5) for five consecutive days.

  • Monitor blood glucose levels weekly. Mice with blood glucose levels >250 mg/dL are considered diabetic.

3. Experimental Groups and Treatment:

  • Divide mice into the following groups (n=8-10 per group):

    • Control (non-diabetic) + Vehicle
    • Diabetic + Vehicle
    • Diabetic + this compound (low dose, e.g., 10 mg/kg/day)
    • Diabetic + this compound (high dose, e.g., 50 mg/kg/day)

  • Initiate treatment 4 weeks after STZ injection and continue for 8-12 weeks. Administer this compound or vehicle daily via oral gavage. The oral bioavailability of this compound is currently unknown, and dose-finding studies are recommended.

4. Monitoring and Sample Collection:

  • Monitor body weight and blood glucose levels weekly.

  • At the end of the treatment period, place mice in metabolic cages for 24-hour urine collection.

  • Collect blood samples via cardiac puncture at the time of sacrifice.

  • Perfuse kidneys with PBS and harvest for histological and molecular analyses.

5. Assessment of Renal Function:

  • Urinary Albumin-to-Creatinine Ratio (UACR): Measure urinary albumin using an ELISA kit and creatinine using a colorimetric assay. Calculate the UACR to assess albuminuria.

  • Serum Creatinine and Blood Urea Nitrogen (BUN): Measure serum creatinine and BUN levels using commercially available kits to evaluate glomerular filtration rate.

6. Histological Analysis:

  • Fix one kidney in 10% neutral buffered formalin, embed in paraffin, and section.

  • Perform Periodic Acid-Schiff (PAS) staining to assess glomerular hypertrophy, mesangial expansion, and glomerulosclerosis.

  • Perform Masson's trichrome staining to evaluate tubulointerstitial fibrosis.

7. Molecular Analysis:

  • Western Blotting: Homogenize a portion of the kidney cortex and perform Western blot analysis for markers of apoptosis (Bcl-2, Bax, cleaved caspase-3), oxidative stress (e.g., Nrf2, HO-1), and fibrosis (e.g., TGF-β1, α-SMA, Collagen IV).

  • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from kidney tissue and perform qRT-PCR to measure the gene expression of inflammatory markers (e.g., TNF-α, IL-6, MCP-1) and fibrotic markers.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for diabetic nephropathy due to its potent anti-oxidative and anti-apoptotic properties observed in vitro. The provided protocols offer a robust framework for further preclinical evaluation of this promising compound. Future research should focus on comprehensive in vivo studies to establish its efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties. Elucidating the precise molecular targets and signaling pathways modulated by this compound in the context of DN will be crucial for its development as a novel therapeutic intervention. The exploration of other natural polyphenolic and terpenoid compounds with similar mechanisms of action may also yield new therapeutic leads for this debilitating disease.[6][7][8][9]

References

Application Notes and Protocols: Investigating the Protective Effects of 3-Hydroxyterphenyllin on Palmitic Acid-Induced Podocyte Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease, with podocyte injury and loss being a primary driver of its progression.[1] Elevated plasma levels of free fatty acids, such as palmitic acid (PA), are implicated in the pathogenesis of diabetic nephropathy, inducing podocyte apoptosis through mechanisms that include the generation of reactive oxygen species (ROS) and activation of the mitochondrial apoptotic pathway.[1][2][3][4] 3-Hydroxyterphenyllin (3-HT), a natural compound isolated from the marine-derived fungus Aspergillus candidus, has emerged as a promising protective agent against PA-induced podocyte injury.[1][5][6][7][8][9][10] These application notes provide a comprehensive overview of the experimental investigation into the effects of 3-HT on PA-induced podocyte apoptosis, including detailed protocols, quantitative data summaries, and signaling pathway diagrams to facilitate further research and drug development in this area.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound (3-HT) on palmitic acid (PA)-induced podocyte apoptosis.

Table 1: Effect of this compound on Palmitic Acid-Induced Podocyte Apoptosis

Treatment GroupConcentrationPercentage of Apoptotic Cells (Mean ± SEM)
Control-13.27% ± 1.07%
Palmitic Acid (PA)600 µM33.27% ± 1.88%
PA + this compound (3-HT)600 µM PA + 50 µM 3-HT13.90% ± 1.55%
PA + N-acetylcysteine (NAC)600 µM PA + 10 mM NAC10.77% ± 1.70%
Data extracted from flow cytometry analysis after Annexin V/propidium iodide (PI) staining.[5][9]

Table 2: Effect of this compound on Palmitic Acid-Induced Podocyte Viability

Treatment GroupConcentration of 3-HTCell Viability (% of Control, Mean ± SEM)
Palmitic Acid (PA)0 µMDecreased significantly compared to control
PA + 3-HT1 µMIncreased compared to PA alone
PA + 3-HT10 µMFurther increased compared to PA alone
PA + 3-HT50 µMSignificantly increased, nearing control levels
This table represents a qualitative summary based on MTT assay data, where 3-HT showed a dose-dependent protective effect against PA-induced podocyte death.[7]

Table 3: Effect of this compound on Bcl2/Bax Ratio in Palmitic Acid-Treated Podocytes

Treatment GroupConcentrationRelative Bcl2/Bax Ratio (Fold Change)
Control-Baseline
Palmitic Acid (PA)600 µMDecreased
PA + this compound (3-HT)600 µM PA + 50 µM 3-HTSignificantly increased compared to PA-treated group
Data derived from Western blot analysis.[9]

Experimental Protocols

Protocol 1: Human Podocyte Cell Culture and Differentiation
  • Cell Line: Conditionally immortalized human podocytes.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% insulin-transferrin-selenium (ITS).

  • Proliferation (Permissive Conditions): Culture cells at 33°C in the presence of 1% ITS to promote proliferation.

  • Differentiation (Non-permissive Conditions): To induce differentiation, culture the cells at 37°C without ITS for 14 days. Differentiated podocytes will express markers such as podocin and synaptopodin.[9]

Protocol 2: Induction of Apoptosis with Palmitic Acid
  • Preparation of Palmitic Acid Solution:

    • Dissolve palmitic acid (PA) in ethanol to create a stock solution.

    • Complex the PA solution with fatty-acid-free bovine serum albumin (BSA) in the culture medium to achieve the desired final concentration (e.g., 600 µM).

    • A control medium containing BSA without PA should be used for the control group.

  • Treatment:

    • Seed differentiated podocytes in appropriate culture plates (e.g., 6-well plates or 96-well plates).

    • Once the cells reach the desired confluency, replace the culture medium with the PA-containing medium or the control medium.

    • Incubate the cells for 24 hours.

Protocol 3: Treatment with this compound
  • Preparation of 3-HT Solution: Dissolve this compound (3-HT) in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Co-treatment:

    • For the treatment group, add 3-HT to the PA-containing medium to a final concentration of 50 µM.

    • For the control and PA-only groups, an equivalent volume of the vehicle (e.g., DMSO) should be added.

    • Incubate the cells for 24 hours.

  • Positive Control: A known antioxidant and anti-apoptotic agent, such as N-acetylcysteine (NAC) at a concentration of 10 mM, can be used as a positive control.[5][9]

Protocol 4: Assessment of Apoptosis by Flow Cytometry
  • Cell Harvesting: After the 24-hour treatment period, collect the cells by trypsinization.

  • Staining:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding: Seed differentiated podocytes on a 96-well black plate.

  • Treatment: Treat the cells with PA and 3-HT as described in Protocols 2 and 3.

  • Staining:

    • After treatment, wash the cells with PBS.

    • Load the cells with 2′,7′-dichlorofluorescin diacetate (DCFDA) fluorescent dye.

    • Incubate for a specified time to allow for the conversion of DCFDA to its fluorescent form in the presence of ROS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The intensity of DCFDA fluorescence is proportional to the level of intracellular ROS.[9]

Protocol 6: Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction: Lyse the treated cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities. The ratio of Bcl-2 (anti-apoptotic) to Bax (pro-apoptotic) can be calculated.[9]

Signaling Pathways and Experimental Workflow

Palmitic_Acid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Podocyte Palmitic Acid Palmitic Acid ROS Generation ROS Generation Palmitic Acid->ROS Generation Mitochondrial Pathway Mitochondrial Pathway ROS Generation->Mitochondrial Pathway Bax Increase Bax Increase Mitochondrial Pathway->Bax Increase pro-apoptotic Bcl2 Decrease Bcl2 Decrease Mitochondrial Pathway->Bcl2 Decrease anti-apoptotic Caspase Activation Caspase Activation Bax Increase->Caspase Activation Bcl2 Decrease->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis 3-HT This compound 3-HT->ROS Generation inhibits 3-HT->Bcl2 Decrease upregulates Bcl2

Caption: Signaling pathway of palmitic acid-induced podocyte apoptosis and the inhibitory effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis A Differentiated Human Podocytes B Treatment Groups: 1. Control (BSA) 2. Palmitic Acid (PA) 3. PA + 3-HT A->B C Incubate for 24 hours B->C D Apoptosis Assay (Flow Cytometry) C->D E ROS Measurement (DCFDA Assay) C->E F Protein Expression (Western Blot for Bcl2/Bax) C->F

Caption: Experimental workflow for investigating the effects of this compound on palmitic acid-induced podocyte apoptosis.

References

3-Hydroxyterphenyllin as an inhibitor of HeLa, A549, and HepG2 cancer cell growth

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for HeLa, A549, and HepG2 Cancer Cell Lines

Introduction

3-Hydroxyterphenyllin, a natural fungal metabolite, has demonstrated significant potential as an anti-cancer agent. Research has shown its ability to suppress proliferation and induce cytotoxicity in various cancer cell lines.[1][2] This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of this compound on three common human cancer cell lines: HeLa (cervical cancer), A549 (lung adenocarcinoma), and HepG2 (hepatocellular carcinoma). The protocols outlined below are based on established methodologies for assessing cell viability, apoptosis, and cell cycle progression. While specific quantitative data for this compound on these exact cell lines is emerging, the provided information serves as a comprehensive guide for researchers and drug development professionals to explore its therapeutic potential.

Quantitative Data Summary

While direct IC50 values for this compound on HeLa, A549, and HepG2 cells are not yet widely published, studies on other cancer cell lines, such as human ovarian carcinoma cells (A2780/CP70 and OVCAR-3), have established its potent cytotoxic effects.[1] The half-maximal inhibitory concentration (IC50) values in these ovarian cancer cell lines were determined to be 5.77 µM and 6.97 µM, respectively.[1] These values provide a valuable reference point for designing dose-response experiments in HeLa, A549, and HepG2 cells. Researchers should perform their own dose-response studies to determine the specific IC50 values for these cell lines.

Cell LineCancer TypeReported IC50 of this compound
A2780/CP70Ovarian Carcinoma5.77 µM[1]
OVCAR-3Ovarian Carcinoma6.97 µM[1]
HeLa Cervical Cancer To be determined experimentally
A549 Lung Adenocarcinoma To be determined experimentally
HepG2 Hepatocellular Carcinoma To be determined experimentally

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product.

Materials:

  • HeLa, A549, or HepG2 cells

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the concentration of this compound to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_3ht Add this compound incubate_24h->add_3ht incubate_treatment Incubate for 24-72h add_3ht->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN PIP3->PTEN dephosphorylates Akt Akt PIP3->Akt recruits & activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Caspase9 Caspase-9 Akt->Caspase9 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis

References

Application Notes and Protocols for Studying S Phase Arrest in Ovarian Carcinoma Cells using 3-Hydroxyterphenyllin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyterphenyllin (3-HT) is a natural fungal metabolite that has demonstrated significant anti-proliferative and pro-apoptotic effects in human ovarian carcinoma cells.[1][2][3] It induces cell cycle arrest, specifically in the S phase, and triggers apoptosis through multiple pathways, making it a compound of interest for ovarian cancer research and drug development.[1][2] Notably, 3-HT exhibits lower cytotoxicity in normal human epithelial ovarian cells, suggesting a potential therapeutic window.[1][2]

These application notes provide detailed protocols for utilizing 3-HT to study S phase arrest in ovarian carcinoma cell lines such as A2780/CP70 and OVCAR-3.[1][2] The methodologies cover cell viability assays, cell cycle analysis, and investigation of the underlying molecular mechanisms, including DNA damage response and apoptosis.

Data Presentation

Table 1: Cytotoxicity of this compound on Ovarian Cell Lines

Cell LineTreatment DurationIC50 (µM)Notes
A2780/CP7024hNot explicitly stated, but significant cytotoxicity observed at 12 µM and 16 µM.[1]Human ovarian carcinoma, cisplatin-resistant.
OVCAR-324hNot explicitly stated, but significant cytotoxicity observed at 12 µM and 16 µM.[1]Human ovarian adenocarcinoma.
IOSE-36424hHigher than ovarian cancer cell lines, indicating lower cytotoxicity.[1]Normal human ovarian surface epithelial cells.

Table 2: Effect of this compound on Cell Cycle Distribution in Ovarian Carcinoma Cells

Cell Line3-HT Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
A2780/CP700 (Control)Data not availableData not availableData not available
2Data not availableIncreased [1]Data not available
4Data not availableIncreased [1]Data not available
8Data not availableIncreased [1]Data not available
OVCAR-30 (Control)Data not availableData not availableData not available
2Data not availableIncreased [1]Data not available
4Data not availableIncreased [1]Data not available
8Data not availableIncreased [1]Data not available
Qualitative descriptions from the source are provided. For precise quantitative analysis, it is recommended to perform the detailed protocol for cell cycle analysis via flow cytometry.

Table 3: Molecular Effects of this compound in Ovarian Carcinoma Cells

Molecular TargetEffect of 3-HT TreatmentPathway Implication
Cell Cycle Regulation
Cyclin D1, A2, E1Downregulation[2][3]Inhibition of cell cycle progression.
CDK2, CDK4Downregulation[2][3]Inhibition of G1/S transition.
Cdc25A, Cyclin B1Upregulation[2][3]Contributes to S phase accumulation.
DNA Damage Response
γ-H2AX (Ser139)Upregulation (Phosphorylation)[1]Indicates DNA double-strand breaks.
ATMUpregulation (Phosphorylation)[1]Activation of DNA damage sensing.
p53Upregulation[1]Activation of tumor suppressor pathway.
Chk2Activation[2]S phase checkpoint activation.
Apoptosis
Cleaved Caspase-3Upregulation[2]Execution of apoptosis.
Cleaved PARPUpregulation[2]Hallmarks of apoptosis.
Bcl-2, Bcl-xLDownregulation[2][3]Promotion of intrinsic apoptosis.
PumaUpregulation[2][3]Promotion of intrinsic apoptosis.
DR4, DR5Upregulation[2][3]Activation of extrinsic apoptosis.
Other Signaling
ROSIncreased Generation[1]Induction of oxidative stress.
ERKActivation[1]Involvement of MAPK pathway.

Experimental Protocols

Cell Culture and this compound Treatment

Objective: To culture ovarian carcinoma cells and treat them with this compound.

Materials:

  • A2780/CP70 or OVCAR-3 ovarian carcinoma cells

  • IOSE-364 normal ovarian epithelial cells (as a control)

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (3-HT) stock solution (e.g., in DMSO)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Seed the ovarian carcinoma cells in culture plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of 3-HT in complete culture medium from the stock solution. A final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of 3-HT (e.g., 0, 2, 4, 8, 12, 16 µM).

  • Incubate the cells for the desired time period (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 3-HT on ovarian carcinoma cells.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with 3-HT as described in Protocol 1.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after 3-HT treatment.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ice-cold ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Culture and treat cells in 6-well plates as described in Protocol 1.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To investigate the effect of 3-HT on the expression levels of key proteins involved in cell cycle regulation, DNA damage, and apoptosis.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, CDK2, γ-H2AX, p53, Cleaved Caspase-3, Bcl-2, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells as described in Protocol 1 and lyse them with RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

G cluster_workflow Experimental Workflow cluster_assays Start Seed Ovarian Cancer Cells (A2780/CP70, OVCAR-3) Treatment Treat with this compound (0-16 µM for 24h) Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Flow Cell Cycle Analysis (PI Staining) Treatment->Flow WB Western Blot Analysis Treatment->WB

Caption: A generalized experimental workflow for studying the effects of this compound on ovarian cancer cells.

G cluster_pathway This compound Induced S Phase Arrest Signaling Pathway cluster_dna_damage cluster_cell_cycle_reg HT This compound DNA_Damage DNA Damage HT->DNA_Damage CDK2_4 CDK2, CDK4 HT->CDK2_4 Cyclin_A_E Cyclin A2, E1 HT->Cyclin_A_E ATM ATM (p) DNA_Damage->ATM Chk2 Chk2 (p) ATM->Chk2 p53 p53 ATM->p53 S_Phase_Arrest S Phase Arrest Chk2->S_Phase_Arrest inhibits progression p53->S_Phase_Arrest inhibits progression

Caption: Signaling pathway of this compound-induced S phase arrest in ovarian carcinoma cells.

G cluster_apoptosis This compound Induced Apoptosis Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway HT This compound Puma Puma HT->Puma Bcl2_BclxL Bcl-2, Bcl-xL HT->Bcl2_BclxL DR4_DR5 DR4, DR5 HT->DR4_DR5 Mitochondrion Mitochondrial Disruption Puma->Mitochondrion Bcl2_BclxL->Mitochondrion Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 DR4_DR5->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Dual apoptotic pathways activated by this compound in ovarian cancer cells.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 3-Hydroxyterphenyllin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for developing in vivo models to test the efficacy of 3-Hydroxyterphenyllin (3-HT), a fungal metabolite with demonstrated anticancer and anti-inflammatory potential. The protocols are based on established methodologies and tailored to the known in vitro mechanisms of 3-HT.

Introduction to this compound

This compound (3-HT) is a natural compound isolated from Aspergillus candidus. In vitro studies have revealed its potent cytotoxic effects against human ovarian cancer cell lines, where it induces S-phase arrest and apoptosis.[1][2] The underlying mechanisms involve the activation of DNA damage response pathways (ATM/p53/Chk2), both intrinsic and extrinsic apoptotic pathways, and the induction of reactive oxygen species (ROS) leading to ERK activation.[1][3][4] Additionally, 3-HT has shown anti-oxidative and anti-apoptotic properties in models of diabetic nephropathy, suggesting a broader therapeutic potential.[5][6][7] These application notes outline in vivo models to evaluate these promising preclinical findings.

In Vivo Models for Efficacy Testing

Two primary in vivo models are proposed to assess the anticancer and anti-inflammatory efficacy of this compound:

  • Human Ovarian Cancer Xenograft Model: To evaluate the antitumor activity of 3-HT.

  • Carrageenan-Induced Paw Edema Model: To investigate the acute anti-inflammatory effects of 3-HT.

Application Note 1: Evaluation of Anti-Cancer Efficacy in a Human Ovarian Cancer Xenograft Model

This protocol describes the use of a subcutaneous xenograft model with human ovarian cancer cells to assess the in vivo anti-cancer efficacy of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture 1. Cell Culture (A2780/CP70 or OVCAR-3) animal_acclimatization 2. Animal Acclimatization (Athymic Nude Mice) cell_harvest 3. Cell Harvest & Preparation cell_culture->cell_harvest implantation 4. Subcutaneous Injection cell_harvest->implantation tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth randomization 6. Randomization into Groups tumor_growth->randomization treatment 7. Treatment Administration (Vehicle, 3-HT, Positive Control) randomization->treatment monitoring 8. Tumor Measurement & Body Weight treatment->monitoring euthanasia 9. Euthanasia monitoring->euthanasia tumor_excision 10. Tumor Excision & Analysis euthanasia->tumor_excision

Figure 1: Experimental workflow for the ovarian cancer xenograft model. (Within 100 characters)
Detailed Protocol

2.1. Materials

  • Cell Lines: Human ovarian cancer cell lines A2780/CP70 or OVCAR-3.

  • Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.[8][9]

  • Reagents: this compound (3-HT), appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline), positive control (e.g., cisplatin), Matrigel, cell culture media (e.g., RPMI-1640), fetal bovine serum (FBS), antibiotics, saline.

  • Equipment: Laminar flow hood, incubator, centrifuges, syringes, needles (27-gauge), calipers, analytical balance.

2.2. Methods

  • Cell Culture: Culture A2780/CP70 or OVCAR-3 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Animal Acclimatization: House mice in a pathogen-free environment for at least one week prior to the experiment, with ad libitum access to food and water.

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile saline and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[8]

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Groups:

    • Group 1: Vehicle control (intraperitoneal or oral administration).

    • Group 2: this compound (e.g., 10 mg/kg, administered daily via IP or oral gavage). Dose selection should be based on preliminary maximum tolerated dose (MTD) studies.

    • Group 3: this compound (e.g., 30 mg/kg, administered as above).

    • Group 4: Positive control (e.g., Cisplatin, 5 mg/kg, administered intraperitoneally once a week).

  • Efficacy Monitoring:

    • Measure tumor volume and body weight twice weekly.

    • Monitor animals for any signs of toxicity.

  • Endpoint and Data Collection:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

    • At the end of the study, euthanize the mice, and excise the tumors.

    • Measure the final tumor weight and volume.

    • A portion of the tumor can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting for proteins in the ATM/p53/Chk2 and apoptosis pathways).

Data Presentation

Table 1: Tumor Growth Inhibition by this compound

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³ ± SEM) at Day XMean Tumor Weight (g ± SEM) at EndpointTumor Growth Inhibition (%)
Vehicle Control--
3-HT10
3-HT30
Positive Control5

Tumor Growth Inhibition (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100

Table 2: Body Weight Changes During Treatment

Treatment GroupDose (mg/kg)Mean Body Weight (g ± SEM) at Day 0Mean Body Weight (g ± SEM) at EndpointPercent Body Weight Change
Vehicle Control-
3-HT10
3-HT30
Positive Control5

Application Note 2: Assessment of Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This protocol details an acute inflammation model to evaluate the potential anti-inflammatory properties of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Induction cluster_monitoring Monitoring & Endpoint animal_acclimatization 1. Animal Acclimatization (Wistar Rats or Swiss Albino Mice) baseline_measurement 2. Baseline Paw Volume Measurement animal_acclimatization->baseline_measurement treatment_admin 3. Administration of Test Substances (Vehicle, 3-HT, Positive Control) baseline_measurement->treatment_admin carrageenan_injection 4. Carrageenan Injection (Subplantar) treatment_admin->carrageenan_injection paw_volume_measurement 5. Paw Volume Measurement (Hourly for 4-5 hours) carrageenan_injection->paw_volume_measurement data_analysis 6. Data Analysis (% Inhibition of Edema) paw_volume_measurement->data_analysis

Figure 2: Experimental workflow for the carrageenan-induced paw edema model. (Within 100 characters)
Detailed Protocol

3.1. Materials

  • Animals: Wistar rats (180-200 g) or Swiss albino mice (20-25 g).

  • Reagents: this compound (3-HT), vehicle, positive control (e.g., Indomethacin or Diclofenac), λ-Carrageenan (1% w/v in sterile saline).

  • Equipment: Plethysmometer or digital calipers, syringes, needles (27-gauge).

3.2. Methods

  • Animal Acclimatization and Fasting: Acclimatize animals for one week. Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[1]

  • Grouping and Treatment:

    • Randomly divide the animals into groups (n=6 per group).

    • Administer the treatments orally or intraperitoneally.

      • Group 1: Vehicle control.

      • Group 2: 3-HT (e.g., 25 mg/kg).

      • Group 3: 3-HT (e.g., 50 mg/kg).

      • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg).

  • Induction of Inflammation: One hour after treatment administration, inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[1][2][10]

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.[1]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

      • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.

Data Presentation

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Change in Paw Volume (mL ± SEM) at 3 hoursPercentage Inhibition of Edema (%) at 3 hours
Vehicle Control--
3-HT25
3-HT50
Positive Control10

Signaling Pathways of this compound

The following diagrams illustrate the key signaling pathways modulated by this compound as identified in in vitro studies. These pathways are important targets for pharmacodynamic analysis in the in vivo models.

DNA Damage and Apoptosis Induction Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_dna_damage DNA Damage Response DR4_DR5 DR4/DR5 Caspase8 Caspase-8 DR4_DR5->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Puma Puma Bcl2_BclxL Bcl-2/Bcl-xL Puma->Bcl2_BclxL Bax_Bak Bax/Bak Bcl2_BclxL->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis DNA_damage DNA Damage ATM ATM DNA_damage->ATM Chk2 Chk2 ATM->Chk2 p53 p53 Chk2->p53 p53->DR4_DR5 p53->Puma S_phase_arrest S Phase Arrest p53->S_phase_arrest HT This compound HT->DNA_damage

Figure 3: Proposed mechanism of 3-HT-induced apoptosis. (Within 100 characters)

This pathway illustrates how 3-HT induces DNA damage, leading to the activation of the ATM/Chk2/p53 signaling cascade.[1][11][12] This, in turn, triggers both the intrinsic apoptotic pathway through the upregulation of Puma and downregulation of Bcl-2, and the extrinsic pathway via induction of death receptors DR4 and DR5. Both pathways converge on the activation of executioner caspases, leading to apoptosis.[3][4]

ROS and ERK Signaling Pathway

G HT This compound ROS Increased ROS HT->ROS MAPK_cascade MAPK Cascade (e.g., MEK) ROS->MAPK_cascade ERK ERK (Phosphorylation) MAPK_cascade->ERK Apoptosis Apoptosis ERK->Apoptosis

Figure 4: ROS-mediated ERK activation by 3-HT. (Within 100 characters)

This compound has been shown to induce the production of reactive oxygen species (ROS).[1] Elevated ROS levels can activate the MAPK/ERK signaling pathway, which is a crucial regulator of cell proliferation and survival.[13][14][15] In the context of 3-HT treatment in cancer cells, sustained activation of ERK signaling contributes to the induction of apoptosis.[3]

Conclusion

The provided protocols offer a robust framework for the in vivo evaluation of this compound's efficacy. The ovarian cancer xenograft model will be critical in determining its potential as an anti-cancer therapeutic, while the carrageenan-induced paw edema model will provide insights into its anti-inflammatory properties. Pharmacodynamic studies in these models should aim to confirm the modulation of the signaling pathways identified in vitro. Successful outcomes from these studies will be a crucial step in the further development of this compound as a clinical candidate.

References

Formulation of 3-Hydroxyterphenyllin for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyterphenyllin, a p-terphenyl fungal metabolite isolated from species such as Aspergillus candidus, has demonstrated a range of biological activities, including antioxidant, antiproliferative, antibacterial, and antiviral properties.[1][2] Its potential as a therapeutic agent necessitates robust and reproducible preclinical studies to evaluate its efficacy and safety. A critical challenge in the preclinical development of this compound is its poor aqueous solubility, a common characteristic of many natural products. This property can significantly hinder its bioavailability and lead to unreliable results in both in vitro and in vivo models.

These application notes provide a comprehensive guide to developing suitable formulations of this compound for preclinical research. The protocols outlined below are based on established methodologies for overcoming the challenges associated with poorly soluble compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to formulation development.

PropertyValueSource
Molecular FormulaC₂₀H₁₈O₆[1][3]
Molecular Weight354.4 g/mol [1][3]
AppearanceSolid[1]
SolubilitySoluble in DMSO and Ethanol. Insoluble in water.[1]
Predicted logP3.7[3]
StorageStore at -20°C for long-term stability.[1]

Formulation Strategies for Preclinical Studies

Given its hydrophobic nature, several strategies can be employed to formulate this compound for preclinical evaluation. The choice of formulation will depend on the specific requirements of the study (e.g., route of administration, desired concentration, and toxicity considerations).

Logical Workflow for Formulation Development

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy for this compound.

G cluster_0 Initial Assessment cluster_1 In Vitro Studies cluster_2 In Vivo Studies (Oral/Parenteral) cluster_3 Formulation Optimization & Characterization Compound Properties This compound - Poorly water-soluble - Soluble in DMSO, Ethanol DMSO Stock High-concentration stock in DMSO Compound Properties->DMSO Stock Solubility Screening Screen solubility in various preclinical vehicles Compound Properties->Solubility Screening Final Dilution Dilution in aqueous buffer (Final DMSO <0.5%) DMSO Stock->Final Dilution Minimize precipitation Co-solvent Co-solvent Systems (e.g., PEG 400, PG) Solubility Screening->Co-solvent Surfactant Surfactant-based Systems (e.g., Tween 80, Solutol HS 15) Solubility Screening->Surfactant Lipid Lipid-based Systems (e.g., Corn oil, Sesame oil) Solubility Screening->Lipid Suspension Nanosuspension/ Microsuspension Solubility Screening->Suspension Stability Assess physical and chemical stability Co-solvent->Stability Surfactant->Stability Lipid->Stability Suspension->Stability Characterization Analytical characterization (e.g., HPLC for concentration) Stability->Characterization Toxicity Evaluate vehicle toxicity Characterization->Toxicity

Formulation development workflow for this compound.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific experimental needs. It is crucial to perform small-scale pilot experiments to determine the optimal formulation.

Protocol 1: Preparation of this compound for In Vitro Assays

For most in vitro cell-based assays, a stock solution in a water-miscible organic solvent is prepared and then diluted into the aqueous cell culture medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a desired amount of this compound.

    • Dissolve the compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation:

    • Serially dilute the stock solution with cell culture medium to the desired final concentrations for your experiment.

    • Crucially, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Solubility Check:

    • Visually inspect the final diluted solutions for any signs of precipitation. If precipitation occurs, the stock solution concentration may need to be adjusted, or a different solubilization strategy may be required.

Protocol 2: Screening of Vehicles for In Vivo Formulations

This protocol describes a method to screen various pharmaceutically acceptable vehicles to determine the solubility of this compound.

Materials:

  • This compound

  • A selection of preclinical vehicles (see Table 2 for examples)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • HPLC system with a suitable detector

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a fixed volume (e.g., 1 mL) of each test vehicle to the respective vials.

  • Securely cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect the vials for undissolved solid.

  • Carefully collect a sample from the supernatant of each vial, ensuring no solid particles are transferred.

  • Filter the samples through a 0.22 µm syringe filter.

  • Dilute the filtered samples with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Table 1: Example Solubility Data for this compound in Preclinical Vehicles (Hypothetical Data)

VehicleCompositionSolubility (mg/mL) at 25°C
Saline0.9% NaCl in water< 0.01
PEG 400100% Polyethylene Glycol 4005.2
Propylene Glycol100% Propylene Glycol2.8
Co-solvent 140% PEG 400, 10% Ethanol, 50% Water1.5
Co-solvent 230% Propylene Glycol, 10% DMSO, 60% Water3.1
Surfactant 110% Solutol HS 15 in water0.8
Surfactant 25% Tween 80 in saline0.5
Lipid100% Corn Oil1.2

Disclaimer: The data in Table 1 is for illustrative purposes only and must be experimentally determined.

Protocol 3: Preparation of a Co-solvent Formulation for Oral Administration

Based on the screening results, a co-solvent system is often a practical choice for early-stage in vivo studies.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol (Dehydrated)

  • Sterile water for injection

  • Sterile glass vials

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required amounts of this compound, PEG 400, and ethanol based on the desired final concentration and vehicle composition (e.g., 40% PEG 400, 10% Ethanol, 50% Water).

  • In a sterile vial, add the this compound powder.

  • Add the ethanol and vortex or sonicate until the compound is fully dissolved.

  • Add the PEG 400 and mix thoroughly.

  • Slowly add the sterile water while stirring continuously to avoid precipitation.

  • Visually inspect the final formulation for clarity and homogeneity.

Stability Assessment

It is critical to assess the stability of the prepared formulation under the intended storage and experimental conditions.

Protocol 4: Stability-Indicating HPLC Method (Conceptual)

A stability-indicating HPLC method is essential to separate and quantify this compound from its potential degradation products. The development of such a method typically involves forced degradation studies.

Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80°C (solid and solution)

  • Photodegradation: Exposure to UV and visible light (ICH Q1B)

Conceptual HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound.

  • Column Temperature: 30°C

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Table 2: Example Stability Data for a this compound Co-solvent Formulation (Hypothetical Data)

Storage ConditionTime Point% Initial Concentration RemainingAppearance
4°C, Protected from Light24 hours99.5Clear Solution
7 days98.2Clear Solution
Room Temperature, Exposed to Light24 hours95.1Clear Solution
7 days88.7Slight yellowing

Disclaimer: The data in Table 2 is for illustrative purposes only and must be experimentally determined using a validated stability-indicating analytical method.

Signaling Pathway Visualization

While the formulation itself does not directly interact with signaling pathways, the effective delivery of this compound is a prerequisite for its biological action. For context, if this compound were found to inhibit a specific kinase pathway involved in cancer cell proliferation, a diagram of that pathway would be relevant.

Conclusion

The successful preclinical evaluation of this compound is highly dependent on the development of appropriate formulations that can overcome its poor aqueous solubility. By systematically screening various vehicles and employing strategies such as co-solvents, researchers can prepare formulations suitable for both in vitro and in vivo studies. It is imperative to thoroughly characterize the chosen formulation for concentration and stability to ensure the reliability and reproducibility of preclinical data. The protocols and information provided herein serve as a foundational guide for researchers to develop effective formulations for this promising natural product.

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxyterphenyllin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Hydroxyterphenyllin for in vitro assays.

Troubleshooting Guides

Q: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A: Precipitation upon addition to aqueous solutions is a common issue for hydrophobic compounds like this compound. Here is a step-by-step guide to help you maintain its solubility.

Recommended Protocol for Solubilizing this compound
  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). While specific quantitative solubility data is limited, starting with a 10 mM stock is a common practice for many compounds.[1]

    • To aid dissolution, you can gently warm the solution in a 37°C water bath and sonicate or vortex it for a short period.[2]

  • Working Solution Preparation (Serial Dilution):

    • Perform serial dilutions of your high-concentration stock solution in 100% DMSO to get closer to your final desired concentration.

    • Crucially, for the final dilution step into your aqueous cell culture medium, do not add a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium. Instead, add the aqueous medium to the DMSO stock of your compound while vortexing. This gradual change in solvent polarity can help prevent precipitation.

  • Final Co-solvent Concentration:

    • Ensure the final concentration of DMSO in your in vitro assay is as low as possible, ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[1] The maximum tolerable concentration can be cell-line dependent, so it is best to perform a vehicle control experiment to determine the effect of DMSO on your specific cells.

  • Alternative Solubilizing Agents (if precipitation persists):

    • Tween® 20 or Tween® 80: These non-ionic surfactants can be used to improve the solubility of hydrophobic compounds.[3] Prepare a stock solution of your compound in DMSO, and then for the final dilution, use a cell culture medium that contains a low concentration of Tween® 20 (e.g., 0.01% - 0.1%). It's important to test the toxicity of the surfactant on your cells.

    • Cyclodextrins: Beta-cyclodextrins (β-CDs) and their derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5][6] You can prepare a stock solution of the cyclodextrin in your cell culture medium and then add your this compound DMSO stock to this solution.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) and ethanol are effective solvents for this compound.[2] DMSO is a powerful and commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro screening.[1]

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: The final concentration of DMSO in your cell culture should be kept to a minimum to avoid off-target effects and cytotoxicity. A general recommendation is to keep the final DMSO concentration at or below 0.1%.[1] However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO but without the compound) in your experiments to assess the impact of the solvent on your cells.

Q3: How stable is this compound in a frozen DMSO stock solution?

Quantitative Data Summary

Specific quantitative solubility data for this compound is limited in publicly available literature. The following table provides a summary of the available qualitative information and general recommendations for similar polyphenolic compounds.

Solvent/AgentThis compound SolubilityGeneral Recommendations for Polyphenols
DMSO Soluble[2]Often used to prepare stock solutions at concentrations of 1-10 mM.
Ethanol Soluble[2]Can be used as a primary solvent, but final concentration in assays should be kept low (<0.1%).
Water Poorly solubleDirect dissolution in aqueous buffers is generally not feasible for high concentrations.
Tween® 20 -Can be used as a co-solvent at low concentrations (e.g., 0.01-0.1%) in the final aqueous medium.[3]
β-Cyclodextrins -Can enhance aqueous solubility through inclusion complex formation.[4][5][6]

Visual Guides

Experimental Workflow for Solution Preparation

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Warm (37°C) & Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock serial_dilute Serial Dilute in 100% DMSO stock->serial_dilute final_dilute Final Dilution in Aqueous Medium serial_dilute->final_dilute working Final Working Solution final_dilute->working add_to_cells Add to Cells working->add_to_cells

Caption: Workflow for preparing this compound solutions.

Decision Tree for Solubility Troubleshooting

solubility_troubleshooting start Compound Precipitates in Aqueous Medium? check_dmso Is final DMSO concentration > 0.1%? start->check_dmso Yes reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes check_dilution How was the final dilution performed? check_dmso->check_dilution No try_cosolvent Try adding a co-solvent/surfactant tween Use Tween® 20 (0.01-0.1%) try_cosolvent->tween cyclodextrin Use β-Cyclodextrin try_cosolvent->cyclodextrin direct_addition Small volume of DMSO stock to large volume of aqueous medium? check_dilution->direct_addition direct_addition->try_cosolvent No reverse_addition Add aqueous medium to DMSO stock while vortexing direct_addition->reverse_addition Yes

Caption: Decision tree for troubleshooting solubility issues.

References

3-Hydroxyterphenyllin stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Hydroxyterphenyllin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a p-terphenyl fungal metabolite. It is recognized for a variety of biological activities, including antioxidant, antiproliferative, antibacterial, and antiviral properties.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are provided for both solid and solution forms.

Q3: How long can I store this compound?

A3: When stored at -20°C, this compound is stable for at least four years. For solutions in DMSO or ethanol stored at -80°C, it is recommended to use them within a few months and avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol.

Q5: What safety precautions should I take when handling this compound?

A5: this compound is a phenolic compound and should be handled with care. Avoid inhalation, and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety goggles. Work in a well-ventilated area, preferably a fume hood.

Stability and Storage Conditions

The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions.

FormStorage TemperatureSpecial Instructions
Solid (Powder) -20°CKeep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.
In Solvent (e.g., DMSO, Ethanol) -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents, as they may promote degradation.

Troubleshooting Guides

Experimental Assay Troubleshooting
IssuePossible CauseRecommended Solution
Inconsistent or no biological activity Compound degradationEnsure the compound has been stored correctly and has not exceeded its recommended shelf life. Prepare fresh stock solutions.
Low solubility in assay mediumPrepare a concentrated stock solution in DMSO or ethanol and then dilute it in the aqueous assay medium. Ensure the final solvent concentration does not affect the cells or assay components.
Incorrect dosagePerform a dose-response experiment to determine the optimal concentration for your specific cell line or assay system.
High background signal in assays Interference from the compoundRun a control with the compound in the assay medium without cells or other biological components to check for intrinsic fluorescence or absorbance.
Solvent effectsEnsure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not interfere with the assay.
HPLC Analysis Troubleshooting
IssuePossible CauseRecommended Solution
Baseline drift Changes in mobile phase composition, temperature fluctuations, or column contamination.Ensure the mobile phase is thoroughly degassed and prepared fresh. Use a column oven to maintain a stable temperature. Flush the column with a strong solvent to remove contaminants.
Peak tailing Column degradation, or interaction of the phenolic hydroxyl groups with active sites on the silica support.Use a new or regenerated column. Consider using a mobile phase with a low pH to suppress the ionization of the phenolic groups.
Inconsistent retention times Air bubbles in the pump, leaks, or changes in mobile phase composition.Purge the pump to remove air bubbles. Check all fittings for leaks. Ensure the mobile phase is prepared accurately and consistently.
Ghost peaks Contamination in the injector, column, or mobile phase.Clean the injector and flush the column. Use high-purity solvents for the mobile phase.

Experimental Protocols

Protocol for Assessing Thermal Stability of this compound

This protocol outlines a general method to assess the thermal stability of a this compound solution.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Sample Preparation: Aliquot the stock solution into several HPLC vials.

  • Initial Analysis (T=0): Analyze three of the freshly prepared samples by a validated stability-indicating HPLC method to determine the initial concentration.

  • Incubation: Place the remaining vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14, and 28 days), remove three vials from each temperature condition.

  • HPLC Analysis: Allow the samples to equilibrate to room temperature and analyze them by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each temperature to determine the degradation kinetics.

Protocol for Assessing Antioxidant Activity (DPPH Assay)

This protocol provides a method to evaluate the free radical scavenging activity of this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the this compound solution.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of ethanol instead of the sample.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Visualizations

Signaling Pathways of this compound in Cancer Cells

anticancer_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_dna_damage DNA Damage Response DR4_5 DR4/DR5 Caspase3 Cleaved Caspase-3 DR4_5->Caspase3 Puma Puma Bcl2_BclxL Bcl-2/Bcl-xL Puma->Bcl2_BclxL inhibits Caspase9 Pro-caspase-9 Bcl2_BclxL->Caspase9 inhibits Caspase9->Caspase3 ATM ATM Chk2 Chk2 ATM->Chk2 p53 p53 S_Phase_Arrest S Phase Arrest p53->S_Phase_Arrest Chk2->p53 DNA_Damage DNA Damage DNA_Damage->ATM Apoptosis Apoptosis S_Phase_Arrest->Apoptosis HT This compound HT->DR4_5 HT->Puma HT->DNA_Damage ROS ROS Generation HT->ROS Caspase3->Apoptosis

Caption: Anticancer signaling pathways of this compound.

Experimental Workflow for Stability Assessment

stability_workflow prep_stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot 2. Aliquot into HPLC Vials prep_stock->aliquot initial_analysis 3. Initial HPLC Analysis (T=0) aliquot->initial_analysis incubation 4. Incubate at Different Conditions (Temp, pH, Light) aliquot->incubation data_analysis 6. Calculate % Remaining & Degradation Rate initial_analysis->data_analysis timepoint_analysis 5. Analyze at Time Points incubation->timepoint_analysis timepoint_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

Technical Support Center: Optimizing 3-Hydroxyterphenyllin Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 3-Hydroxyterphenyllin?

A1: this compound, a fungal metabolite, exhibits anticancer properties by inducing apoptosis (programmed cell death) and S phase arrest in the cell cycle.[1][2] It can trigger both the intrinsic and extrinsic apoptotic pathways.[1][2] The mechanism involves DNA damage, leading to the activation of the ATM/p53/Chk2 signaling pathway.[1][2] Additionally, it has been shown to induce the generation of reactive oxygen species (ROS) and activate the MAPK signaling pathway.[1] In some contexts, it can also act as an antioxidant and upregulate the anti-apoptotic protein Bcl-2.[3][4]

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a concentration range of 2 µM to 16 µM is a good starting point for assessing its effects on cancer cell lines.[1] It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO, which can be stored at -20°C.[1] Working solutions should be freshly prepared by diluting the stock solution in cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[1]

Q4: How long should I incubate cells with this compound?

A4: Incubation times can vary depending on the cell type and the specific endpoint being measured. For assays measuring apoptosis and cell cycle arrest, a 24-hour incubation period has been shown to be effective.[1] However, it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Compound Activity - Inactive compound.- Suboptimal concentration.- Insufficient incubation time.- Cell line resistance.- Verify the purity and activity of your this compound.- Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment to determine the optimal incubation period.- Ensure the target of this compound is expressed in your cell line.
Precipitation of Compound in Media - Low aqueous solubility of this compound.- High final concentration of the compound.- High percentage of organic solvent in the final dilution.- Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media.- Perform a stepwise dilution of the stock solution into the pre-warmed cell culture medium.- Ensure the final DMSO concentration remains below 0.1%.- Visually inspect the medium for any signs of precipitation after adding the compound.
High Variability Between Replicates - Inconsistent cell seeding.- Uneven compound distribution.- Edge effects in multi-well plates.- Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently by swirling after adding this compound.- To minimize edge effects, avoid using the outer wells of the plate for treatment and use them for blanks (media only).
Unexpected Cytotoxicity in Control Group - Cytotoxicity from the solvent (e.g., DMSO).- Ensure the final concentration of the solvent in the vehicle control is the same as in the treated wells and is at a non-toxic level (typically < 0.1% for DMSO).
Compound Degradation - Instability in aqueous solution over time.- Prepare fresh working solutions from the frozen stock for each experiment.- If long-term stability in media is a concern, consider less frequent media changes or replenishing the compound at specific intervals.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in different cell lines.

Cell LineCell TypeIC50 (µM)Reference
A2780/CP70Human Ovarian Carcinoma5.77[1]
OVCAR-3Human Ovarian Carcinoma6.97[1]
Human Podocytes-~16[3][5][6]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]

  • Compound Preparation: Prepare a series of 2X working solutions of this compound in complete culture medium by diluting the 10 mM DMSO stock solution. A suggested concentration range for the 2X solutions is 0, 4, 8, 16, 24, and 32 µM.[1] The final concentrations in the wells will be 0, 2, 4, 8, 12, and 16 µM. The 0 µM solution (vehicle control) should contain the same final concentration of DMSO as the highest drug concentration.

  • Cell Treatment: Carefully remove the existing medium from the wells and add 100 µL of the prepared 2X working solutions to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[1]

  • MTS Assay: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well. Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Data Acquisition: Record the absorbance at 490 nm using a 96-well plate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 24 hours.[1]

  • Cell Harvesting: Harvest both floating and adherent cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling_Pathway This compound Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_upstream Upstream Events DR4 DR4 FADD FADD DR4->FADD DR5 DR5 DR5->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bcl2 Bcl-2/Bcl-xL Bax Bax Bcl2->Bax Puma Puma Puma->Bcl2 Puma->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis HT This compound ROS ROS Generation HT->ROS DNA_Damage DNA Damage HT->DNA_Damage MAPK MAPK (ERK) ROS->MAPK ATM ATM DNA_Damage->ATM p53 p53 ATM->p53 p53->DR4 p53->DR5 p53->Puma Chk2 Chk2 p53->Chk2 S_Phase_Arrest S Phase Arrest Chk2->S_Phase_Arrest MAPK->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow Workflow for Determining Optimal this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Stock Prepare 10 mM Stock in DMSO Dilute Prepare Serial Dilutions (0-16 µM) Stock->Dilute Seed Seed Cells in 96-well Plate Treat Treat Cells for 24h Seed->Treat Dilute->Treat MTS Perform MTS Assay Treat->MTS Read Read Absorbance at 490 nm MTS->Read Analyze Calculate % Viability and Determine IC50 Read->Analyze

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Troubleshooting Logic for Low Compound Activity Start Low or No Activity Observed Check_Conc Is Concentration Range Appropriate? Start->Check_Conc Check_Time Is Incubation Time Sufficient? Check_Conc->Check_Time Yes End Re-evaluate Experimental Design Check_Conc->End No - Broaden Range Check_Solubility Is Compound Precipitating? Check_Time->Check_Solubility Yes Check_Time->End No - Perform Time-Course Check_Cells Is Cell Line Appropriate? Check_Solubility->Check_Cells No Check_Solubility->End Yes - Adjust Protocol Check_Cells->Start Yes - Re-test Check_Cells->End No - Verify Target

Caption: Troubleshooting logic for low this compound activity.

References

Technical Support Center: Scaling Up 3-Hydroxyterphenyllin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of 3-Hydroxyterphenyllin, a secondary metabolite from Aspergillus candidus.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Fermentation

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Expected Outcome
Suboptimal Fungal Morphology 1. Inoculum Development: Control inoculum size (spore density) and age to promote a dispersed filamentous morphology rather than dense pellets. Use of additives in the inoculum shake flasks can help minimize pelleting.[1][2] 2. Agitation and Aeration: Optimize the impeller speed and aeration rate in the bioreactor. High shear stress can lead to pellet formation, while low shear can result in poor mixing and mass transfer.[2][3]Improved nutrient uptake and consistent production of this compound.
Nutrient Limitation or Inhibition 1. Carbon Source: Experiment with different carbon sources and concentrations. High concentrations of some sugars can be inhibitory.[4][5] Consider fed-batch cultivation to maintain optimal nutrient levels without causing substrate inhibition.[4] 2. Nitrogen Source: Test various organic and inorganic nitrogen sources. The C:N ratio is a critical factor in secondary metabolite production.[6][7]Enhanced biomass growth and a metabolic shift towards secondary metabolite synthesis.
Inadequate Process Control 1. pH: Monitor and control the pH of the fermentation broth. The optimal pH for secondary metabolite production can differ from the optimal pH for growth.[3][6] 2. Temperature: Maintain a constant and optimal temperature for Aspergillus candidus. Temperature shifts can stress the fungus and reduce productivity.[3][6] 3. Dissolved Oxygen (DO): Ensure adequate oxygen supply, as secondary metabolite production is often an aerobic process.[3][8]Stable and reproducible fermentation runs with consistently higher yields.
Problem 2: Difficulties in Extraction and Purification of this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Expected Outcome
Inefficient Extraction from Mycelia 1. Solvent Selection: Due to its hydrophobic nature, test a range of organic solvents (e.g., ethyl acetate, methanol, acetone) for extraction from the fungal biomass.[9][10] 2. Extraction Method: Compare different extraction techniques such as sonication, homogenization, or soxhlet extraction to improve efficiency.Increased recovery of crude this compound from the fermentation broth and mycelia.
Poor Purity after Chromatography 1. Column Chromatography: Use silica gel column chromatography with a gradient of non-polar to polar solvents (e.g., petroleum ether-acetone) for initial purification.[9][10] 2. Further Purification: Employ size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds with similar polarity.[9] Recrystallization can be a final step to obtain high-purity this compound.[9]Isolation of this compound with high purity, suitable for downstream applications.
Product Degradation 1. pH and Temperature: Assess the stability of this compound at different pH values and temperatures during extraction and purification to prevent degradation.[11][12][13] 2. Light Exposure: Protect the compound from light, as many phenolic compounds are light-sensitive.[12]Preservation of the integrity and biological activity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the typical morphology of Aspergillus candidus in submerged fermentation, and how does it affect this compound production?

A1: Aspergillus candidus, like other filamentous fungi, can grow as dispersed mycelia or form pellets in submerged culture.[1][2] The morphology significantly impacts the fermentation process. Dispersed mycelia generally lead to higher viscosity of the broth but can provide better access to nutrients and oxygen, potentially leading to higher yields of secondary metabolites like this compound. Pellet formation can simplify downstream processing but may suffer from mass transfer limitations within the pellet core, affecting productivity.[2][4]

Q2: How can I optimize the fermentation medium for enhanced this compound production?

A2: Optimization of the fermentation medium is a critical step. A systematic approach is recommended:

  • One-Factor-at-a-Time (OFAT): Initially, vary one parameter at a time (e.g., carbon source, nitrogen source, mineral salts) to identify the most influential factors.[6]

  • Statistical Optimization: Subsequently, use statistical methods like Response Surface Methodology (RSM) to study the interactions between the most significant factors and determine their optimal concentrations for maximizing the yield.[7]

Q3: What are the key challenges in scaling up the fermentation process from lab to industrial scale?

A3: Scaling up fungal fermentations presents several challenges:

  • Maintaining Consistency: Ensuring uniform conditions (temperature, pH, dissolved oxygen, mixing) in larger bioreactors is difficult but crucial for reproducible results.[3][8]

  • Oxygen Transfer: Achieving adequate oxygen transfer rates becomes more challenging in large-scale fermenters due to lower surface area-to-volume ratios.[8]

  • Shear Stress: The impact of mechanical agitation (shear stress) on fungal morphology and productivity can be different at larger scales.[2]

  • Sterility: The risk of contamination increases with the scale and duration of the fermentation process.[8][14]

Q4: What analytical methods are suitable for the quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of phenolic compounds like this compound.[15][16] For structural confirmation and identification, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS).[15][17]

Q5: How should I store purified this compound to ensure its stability?

A5: For long-term storage, this compound should be stored as a dry powder at low temperatures (e.g., -20°C).[18] If in solution, for example, dissolved in DMSO, it should also be stored at low temperatures, and repeated freeze-thaw cycles should be minimized.[17] It is also advisable to protect the compound from light and oxygen.[12][17]

Experimental Protocols

Protocol 1: Fermentation of Aspergillus candidus for this compound Production (Shake Flask Scale)

  • Inoculum Preparation:

    • Prepare a spore suspension of Aspergillus candidus from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar).

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).

    • Incubate at 28°C on a rotary shaker at 150 rpm for 5 days.[9]

  • Production Fermentation:

    • Prepare the production medium in 500 mL Erlenmeyer flasks containing a solid substrate like rice.[10] For submerged fermentation, use a liquid production medium optimized for secondary metabolite production.

    • Inoculate the production medium with the seed culture.

    • Incubate at 28°C for 35-60 days for solid-state fermentation, or for a shorter, optimized duration for submerged fermentation.[9][10]

Protocol 2: Extraction and Initial Purification of this compound

  • Extraction:

    • Harvest the fungal biomass (and the solid substrate if used) and dry it.

    • Extract the dried biomass with ethyl acetate (EtOAc) three times.[10]

    • Combine the EtOAc extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in methanol (MeOH) and partition it against petroleum ether to remove non-polar impurities.[9]

  • Silica Gel Chromatography:

    • Subject the MeOH fraction to column chromatography on silica gel.

    • Elute with a gradient of petroleum ether-acetone to separate the compounds based on polarity.[9]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

Visualizations

experimental_workflow cluster_fermentation Fermentation Stage cluster_downstream Downstream Processing spore_suspension Spore Suspension seed_culture Seed Culture spore_suspension->seed_culture Inoculation production_culture Production Culture seed_culture->production_culture Inoculation extraction Extraction with Ethyl Acetate production_culture->extraction Harvest partitioning Solvent Partitioning extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex crystallization Recrystallization sephadex->crystallization pure_compound Pure this compound crystallization->pure_compound

Caption: Experimental workflow for this compound production.

troubleshooting_low_yield cluster_fermentation_params Fermentation Parameters cluster_solutions Potential Solutions start Low this compound Yield morphology Check Fungal Morphology (Pellets/Dispersed) start->morphology nutrients Analyze Nutrient Concentrations start->nutrients process_control Verify Process Controls (pH, Temp, DO) start->process_control optimize_inoculum Optimize Inoculum & Agitation morphology->optimize_inoculum optimize_media Optimize Media (C:N ratio, Fed-batch) nutrients->optimize_media calibrate_probes Calibrate Sensors & Implement Control Loops process_control->calibrate_probes

Caption: Troubleshooting logic for low production yield.

References

minimizing cytotoxicity of 3-Hydroxyterphenyllin in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxyterphenyllin (3-HT). The focus is on strategies to minimize its cytotoxicity in normal cells while exploring its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (3-HT) is a natural fungal metabolite isolated from Aspergillus species.[1] Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and S-phase cell cycle arrest in cancer cells.[1][2] This is often associated with DNA damage, the generation of reactive oxygen species (ROS), and the activation of both intrinsic and extrinsic apoptotic pathways.[1][2]

Q2: Does this compound exhibit selective cytotoxicity towards cancer cells?

A2: Yes, studies have shown that 3-HT displays selective cytotoxicity. It is more cytotoxic to certain cancer cell lines, such as human ovarian carcinoma cells (A2780/CP70 and OVCAR-3), compared to normal human epithelial ovarian cells (IOSE-364).[1][2] Additionally, it has been reported to show no cytotoxic effects on human intestine cells (INT 407) at concentrations up to 100 µg/mL and can even protect normal human podocytes from palmitic acid-induced injury.[3][4]

Q3: What are the key signaling pathways activated by this compound leading to apoptosis?

A3: this compound induces apoptosis through two main pathways:

  • Intrinsic (Mitochondrial) Pathway: This is activated by decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and increasing pro-apoptotic proteins such as Puma.[1][2] This leads to mitochondrial membrane depolarization and activation of caspase-9 and caspase-3.[1]

  • Extrinsic (Death Receptor) Pathway: This is initiated by the upregulation of death receptors DR4 and DR5 on the cell surface.[1][2]

Furthermore, 3-HT can induce DNA damage, which activates the ATM/p53/Chk2 pathway, contributing to both cell cycle arrest and apoptosis.[1][2]

Troubleshooting Guide: Minimizing Cytotoxicity in Normal Cells

This guide addresses common issues researchers may encounter regarding the cytotoxicity of this compound in normal cell lines.

Issue Possible Cause Troubleshooting Steps & Recommendations
High cytotoxicity observed in a normal (non-cancerous) cell line. The specific normal cell line may be particularly sensitive to 3-HT. Off-target effects at the concentration used.1. Confirm IC50 Values: Perform a dose-response experiment to determine the precise IC50 value for your specific normal cell line and compare it to the cancer cell line of interest. 2. Lower the Concentration: Use the lowest effective concentration of 3-HT that still demonstrates a significant effect on the cancer cells. 3. Reduce Exposure Time: Decrease the incubation time of 3-HT with the normal cells.
Difficulty achieving a therapeutic window (significant cancer cell death without harming normal cells). The therapeutic window for your specific cancer and normal cell line pairing may be narrow.1. Combination Therapy: Consider co-administering 3-HT with a cytoprotective agent. Antioxidants like N-acetylcysteine (NAC) could be explored, as 3-HT is known to induce ROS.[3] 2. Synergistic Drug Combinations: Investigate combining a lower dose of 3-HT with another anticancer agent that has a different mechanism of action. This may allow for a reduced, less toxic dose of 3-HT.
Inconsistent results in cytotoxicity assays. Experimental variability. Issues with the 3-HT stock solution. Cell culture conditions.1. Standardize Protocols: Ensure consistent cell seeding densities, incubation times, and reagent concentrations. 2. Check 3-HT Integrity: Prepare fresh stock solutions of 3-HT in an appropriate solvent like DMSO and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] 3. Monitor Cell Health: Regularly check the morphology and growth rate of your cell lines to ensure they are healthy before starting an experiment.
Unsure if cytotoxicity in normal cells is due to apoptosis or necrosis. Both are possible mechanisms of cell death.1. LDH Assay: Perform a lactate dehydrogenase (LDH) assay to measure membrane integrity. A significant increase in LDH release suggests necrosis.[1] 2. Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry or Western blotting for cleaved caspase-3 and PARP to specifically detect apoptosis.[1]

Data Presentation

Table 1: Cytotoxicity of this compound (3-HT) in Various Human Cell Lines
Cell LineCell TypeIC50 (µM)CommentsReference
A2780/CP70Ovarian Carcinoma5.77-[1]
OVCAR-3Ovarian Carcinoma6.97-[1]
IOSE-364Normal Ovarian EpithelialHigher than cancer cellsShowed significantly less LDH release compared to cancer cell lines.[1]
Human PodocytesNormal Kidney CellsProtective at ~16 µMProtected against palmitic acid-induced injury.[4]
INT 407Normal Intestinal Cells> 50 µMNo cytotoxicity observed at concentrations up to 50 µM.[3]
BT549Breast Cancer0.16 (for a derivative)A derivative, CHNQD-00824, showed potent activity.[5]

Note: IC50 values can vary between studies due to different experimental conditions.[6]

Experimental Protocols

MTS Assay for Cell Viability

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent

  • Phenazine ethosulfate (PES) solution

  • Complete cell culture medium

  • This compound (3-HT) stock solution

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of 3-HT in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of 3-HT. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Prepare the MTS/PES solution according to the manufacturer's instructions.

  • Add 20 µL of the MTS/PES solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the blank absorbance.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • 96-well plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit)

  • Complete cell culture medium

  • This compound (3-HT) stock solution

Procedure:

  • Seed cells in a 96-well plate as described for the MTS assay.

  • Treat cells with various concentrations of 3-HT for the desired duration. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit's protocol.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the treated, spontaneous release, and maximum release samples.

Western Blot for Apoptosis Markers

This protocol is for detecting key proteins involved in apoptosis, such as cleaved caspase-3 and PARP.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture and treat cells with 3-HT as desired.

  • Harvest cells and lyse them in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities, normalizing to a loading control like GAPDH.

Visualizations

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 3HT_ext This compound DR Upregulation of Death Receptors (DR4/DR5) 3HT_ext->DR Casp8 Caspase-8 Activation DR->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 3HT_int This compound DNA_damage DNA Damage & ROS Generation 3HT_int->DNA_damage p53 p53 Activation DNA_damage->p53 Bcl2_family Altered Bcl-2 Family Proteins (↓Bcl-2, ↑Puma/Bax) p53->Bcl2_family Mito Mitochondrial Membrane Depolarization Bcl2_family->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathways of this compound-induced apoptosis.

G Start High Cytotoxicity of 3-HT in Normal Cells Observed Step1 Step 1: Titrate 3-HT Concentration (Dose-Response Curve) Start->Step1 Decision1 Is there a therapeutic window? Step1->Decision1 Step2 Step 2: Optimize Exposure Time (Time-Course Experiment) Decision1->Step2 No End Optimized Protocol with Minimized Normal Cell Cytotoxicity Decision1->End Yes Decision2 Is cytotoxicity reduced? Step2->Decision2 Step3 Step 3: Test Combination Therapy Decision2->Step3 No Decision2->End Yes SubStep3a 3a: Co-administer with a Cytoprotective Agent (e.g., Antioxidant) Step3->SubStep3a SubStep3b 3b: Co-administer with a synergistic anticancer drug at a lower 3-HT dose Step3->SubStep3b Step4 Step 4: Evaluate Cytotoxicity (MTS & LDH assays) SubStep3a->Step4 SubStep3b->Step4 Step4->End

Caption: Workflow for minimizing 3-HT cytotoxicity in normal cells.

References

Technical Support Center: 3-Hydroxyterphenyllin in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxyterphenyllin. The content addresses potential experimental challenges and explores hypothetical resistance mechanisms based on established principles of cancer drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound in cancer cells?

This compound (3-HT) is a fungal metabolite that has demonstrated anti-proliferative effects in ovarian cancer cell lines.[1][2] Its primary mechanism involves the induction of S-phase cell cycle arrest and apoptosis.[1][2] This is achieved through DNA damage, which activates the ATM/p53/Chk2 signaling pathway.[1][2] Consequently, both the intrinsic and extrinsic apoptotic pathways are activated, leading to cancer cell death.[1][2] Furthermore, 3-HT has been shown to induce the production of reactive oxygen species (ROS) and activate the MAPK signaling pathway.[1]

Q2: What are the typical IC50 values for this compound in cancer cell lines?

The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cancer cell line. In a study on human ovarian carcinoma cells, the IC50 values were determined after a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)
A2780/CP70Ovarian Carcinoma5.77[1]
OVCAR-3Ovarian Carcinoma6.97[1]

Q3: Is this compound effective against cancer cells that are already resistant to other chemotherapy drugs?

Research has shown that this compound is effective in the A2780/CP70 human ovarian cancer cell line, which is a cisplatin-resistant line.[1] This suggests that 3-HT's mechanism of action may circumvent some common mechanisms of resistance to platinum-based drugs.

Troubleshooting Guides

Problem 1: Decreased Sensitivity to this compound in Long-Term Cultures

Q: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness after several passages in the presence of the compound. What are the potential causes and how can I investigate them?

A: This phenomenon may indicate the development of acquired resistance. While specific resistance mechanisms to this compound have not been documented, several general mechanisms of cancer drug resistance could be at play.[3][4]

Potential Causes and Experimental Troubleshooting:

  • Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which pump drugs out of the cell, reducing their intracellular concentration.[5]

    • Troubleshooting Protocol:

      • Gene and Protein Expression Analysis: Use qPCR and Western blotting to compare the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant cell line versus the parental, sensitive line.

      • Efflux Pump Inhibition Assay: Treat the resistant cells with this compound in combination with known ABC transporter inhibitors (e.g., verapamil, tariquidar).[5][6] A restoration of sensitivity would suggest the involvement of efflux pumps.

  • Alterations in Apoptotic Pathways: The cancer cells may have acquired mutations or altered the expression of proteins involved in the apoptotic cascade, making them less susceptible to programmed cell death.

    • Troubleshooting Protocol:

      • Western Blot Analysis of Apoptotic Proteins: Compare the expression levels of key apoptotic proteins in sensitive versus resistant cells following 3-HT treatment. Key proteins to investigate include those in the Bcl-2 family (Bcl-2, Bcl-xL, Bax, Puma) and caspases (pro-caspase-9, cleaved caspase-3, PARP).[1][7][8] A lack of change in these proteins in the resistant line after treatment would indicate a block in the apoptotic pathway.

      • p53 Mutation Analysis: Since 3-HT's action is mediated by p53, sequence the TP53 gene in your resistant cell line to check for mutations that could impair its function.[1][3]

  • Enhanced DNA Repair Mechanisms: As this compound induces DNA damage, resistant cells might have upregulated their DNA repair machinery.

    • Troubleshooting Protocol:

      • Analysis of DNA Damage and Repair Proteins: Following treatment with 3-HT, assess the levels of DNA damage markers (e.g., γH2AX) and key DNA repair proteins (e.g., PARP1, BRCA1) via Western blotting in both sensitive and resistant cell lines. Persistently lower levels of DNA damage markers in the resistant line could indicate enhanced repair.

Problem 2: Inconsistent Results in Apoptosis Assays

Q: I am trying to replicate the published pro-apoptotic effects of this compound, but my results are variable. What experimental factors should I consider?

A: Inconsistent results in apoptosis assays can arise from several factors related to experimental setup and execution.

Experimental Considerations:

  • Cell Seeding Density: Ensure a consistent cell seeding density across all experiments. Overly confluent or sparse cultures can respond differently to drug treatment.

  • Compound Stability and Storage: this compound, like many natural products, may be sensitive to light and temperature. Store the compound as recommended by the supplier, and prepare fresh dilutions for each experiment.

  • Assay Timing: The induction of apoptosis is a time-dependent process. Create a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal endpoint for observing apoptosis in your specific cell line.

  • Control Experiments: Always include a vehicle control (e.g., DMSO) and a positive control for apoptosis induction (e.g., staurosporine) to ensure your assay is working correctly.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from standard cell viability methodologies to determine the IC50 of this compound.

  • Materials: 96-well plates, cancer cell lines, culture medium, this compound, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0, 1, 2, 4, 8, 16 µM) for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

2. Western Blot Analysis of Apoptotic and Cell Cycle Proteins

This protocol allows for the detection of changes in protein expression in response to this compound treatment.

  • Materials: 6-well plates, cancer cells, this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., against p53, p-p53 (Ser15), Chk2, Puma, Bcl-2, Bcl-xL, pro-caspase-9, cleaved caspase-3, PARP, β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

3. Reactive Oxygen Species (ROS) Detection Assay

This protocol measures the intracellular accumulation of ROS.

  • Materials: 24-well plates, cancer cells, this compound, DCFH-DA (2',7'-dichlorofluorescin diacetate) probe, PBS.

  • Procedure:

    • Seed cells in a 24-well plate and treat with this compound for 24 hours.

    • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (excitation ~485 nm, emission ~535 nm).

Visualizations

G This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ROS_Generation ROS Generation This compound->ROS_Generation ATM_Activation ATM Activation DNA_Damage->ATM_Activation p53_Activation p53 Activation ATM_Activation->p53_Activation Chk2_Activation Chk2 Activation ATM_Activation->Chk2_Activation Puma_Upregulation Puma Upregulation p53_Activation->Puma_Upregulation DR4_DR5_Upregulation DR4/DR5 Upregulation p53_Activation->DR4_DR5_Upregulation S_Phase_Arrest S Phase Arrest Chk2_Activation->S_Phase_Arrest Bcl2_BclxL_Downregulation Bcl-2/Bcl-xL Downregulation Puma_Upregulation->Bcl2_BclxL_Downregulation Mitochondrial_Pathway Intrinsic Apoptotic Pathway Bcl2_BclxL_Downregulation->Mitochondrial_Pathway Caspase9_Activation Caspase-9 Activation Mitochondrial_Pathway->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis Extrinsic_Pathway Extrinsic Apoptotic Pathway DR4_DR5_Upregulation->Extrinsic_Pathway Extrinsic_Pathway->Caspase3_Activation ERK_Activation ERK Activation ROS_Generation->ERK_Activation ERK_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_0 Initial Observation cluster_1 Hypothesis 1: Increased Drug Efflux cluster_2 Hypothesis 2: Altered Apoptotic Pathway cluster_3 Hypothesis 3: Enhanced DNA Repair Observation Reduced sensitivity to 3-HT in long-term culture Efflux_Test qPCR/Western for ABC transporters (e.g., ABCB1) Observation->Efflux_Test Apoptosis_Test Western for apoptotic proteins (Bcl-2, Caspase-3) Observation->Apoptosis_Test DNARepair_Test Western for DNA damage/repair markers (γH2AX, PARP1) Observation->DNARepair_Test Efflux_Inhibition Co-treat with efflux pump inhibitor (e.g., Verapamil) Efflux_Test->Efflux_Inhibition Efflux_Result Sensitivity Restored? Efflux_Inhibition->Efflux_Result p53_Test Sequence TP53 gene Apoptosis_Test->p53_Test Apoptosis_Result Apoptotic markers unchanged? p53_Test->Apoptosis_Result DNARepair_Result Reduced γH2AX levels? DNARepair_Test->DNARepair_Result

Caption: Workflow for investigating acquired resistance to this compound.

References

Technical Support Center: 3-Hydroxyterphenyllin Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of 3-Hydroxyterphenyllin.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of this compound purity.

High-Performance Liquid Chromatography (HPLC)

Question Possible Cause Troubleshooting Steps
Why am I seeing poor peak shape (e.g., fronting, tailing, or broad peaks) for this compound? 1. Inappropriate mobile phase pH.2. Column overload.3. Contamination of the column or guard column.4. Interfering compounds in the sample matrix.1. Adjust the mobile phase pH. Since this compound is a phenolic compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can improve peak shape.2. Reduce the injection volume or dilute the sample.3. Flush the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, replace the guard column or the analytical column.4. Perform a sample cleanup using solid-phase extraction (SPE).
My this compound peak is not well-resolved from impurity peaks. 1. The mobile phase composition is not optimal.2. The column chemistry is not suitable.1. Modify the gradient elution profile. A slower gradient may improve resolution.2. Try a different stationary phase. A phenyl-hexyl or a different C18 column might offer different selectivity.
The retention time of my this compound peak is shifting between injections. 1. The HPLC system is not equilibrated.2. The mobile phase composition is changing.3. The column temperature is fluctuating.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.2. Prepare fresh mobile phase daily and ensure it is well-mixed.3. Use a column oven to maintain a constant temperature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Question Possible Cause Troubleshooting Steps
I am observing a weak or no signal for this compound in my LC-MS analysis. 1. Poor ionization of the analyte.2. Ion suppression from the sample matrix or mobile phase additives.3. Incorrect mass spectrometer settings.1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Try both positive and negative ionization modes.2. Dilute the sample. Use a mobile phase with volatile additives like formic acid or ammonium formate. Implement a sample cleanup procedure.3. Ensure the mass spectrometer is tuned and calibrated. Check that the correct m/z value for this compound is being monitored.
My mass spectrum shows multiple adducts for this compound. 1. Presence of various salts in the sample or mobile phase.1. This is common in ESI. Identify the primary protonated or deprotonated molecule ([M+H]+ or [M-H]-). If sodium ([M+Na]+) or other adducts are dominant, try to reduce the salt concentration in your sample and mobile phase.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Question Possible Cause Troubleshooting Steps
The calculated purity of my this compound is inconsistent. 1. Inaccurate integration of analyte and internal standard peaks.2. Poor signal-to-noise ratio.3. Overlapping signals from impurities or the internal standard.[1]1. Manually check and adjust the integration regions. Ensure baseline correction is properly applied.[1]2. Increase the number of scans or use a higher concentration of the sample.3. Choose an internal standard with signals that are well-resolved from the analyte signals. Select non-overlapping signals of this compound for quantification.
My NMR sample shows broad signals. 1. The sample is not fully dissolved.2. Presence of paramagnetic impurities.1. Ensure complete dissolution of the sample in the deuterated solvent. Gentle heating or sonication may help.2. Filter the sample solution before transferring it to the NMR tube.

Frequently Asked Questions (FAQs)

1. What is the recommended purity level for this compound for in vitro and in vivo studies?

For most research applications, a purity of >95% is generally considered acceptable.[2] However, for sensitive assays or in vivo studies, a purity of >98% is often preferred to minimize the potential off-target effects of impurities.

2. Which analytical technique is best for determining the absolute purity of this compound?

Quantitative ¹H-NMR (qNMR) is a powerful technique for determining absolute purity without the need for a specific reference standard of the analyte.[1][3] It provides a direct measurement of the analyte concentration relative to a certified internal standard.[1]

3. What are some common impurities that might be present in a sample of this compound?

This compound is a natural product isolated from species like Aspergillus taichungensis.[4] Potential impurities could include other structurally related terphenyl compounds, residual extraction solvents, or degradation products.

4. How should I prepare my this compound sample for purity analysis?

The sample preparation will depend on the analytical technique:

  • HPLC/LC-MS : Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

  • qNMR : Accurately weigh a known amount of the this compound and a certified internal standard into a vial. Dissolve them in a known volume of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

5. What information should I report when documenting the purity of this compound?

It is good practice to report the purity value along with the analytical method used for its determination (e.g., "Purity: 98.5% as determined by qNMR").[3] Providing the raw data or a summary of the experimental conditions adds to the reproducibility of your findings.

Experimental Protocols

HPLC Purity Determination of this compound

This protocol provides a general method for the purity analysis of this compound by HPLC. Optimization may be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Sample Preparation 1 mg/mL in Methanol

qNMR Purity Determination of this compound

This protocol outlines the steps for determining the purity of this compound using qNMR.

Parameter Condition
Spectrometer 400 MHz or higher
Internal Standard Maleic Anhydride or Dimethyl sulfone (certified reference material)
Solvent DMSO-d₆
Sample Preparation Accurately weigh ~5 mg of this compound and ~5 mg of the internal standard. Dissolve in 0.75 mL of DMSO-d₆.
Acquisition Parameters Relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest. A sufficient number of scans to achieve a good signal-to-noise ratio.
Processing Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of both the analyte and the internal standard.
Purity Calculation Use the standard qNMR purity equation.[5]

Visual Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing start Weigh this compound dissolve Dissolve in appropriate solvent start->dissolve filter Filter (for HPLC/LC-MS) dissolve->filter qnmr qNMR Analysis dissolve->qnmr hplc HPLC Analysis filter->hplc lcms LC-MS Analysis filter->lcms integrate Peak Integration hplc->integrate lcms->integrate qnmr->integrate purity_calc Purity Calculation integrate->purity_calc end end purity_calc->end Final Purity Report

Caption: Experimental workflow for assessing the purity of this compound.

troubleshooting_logic cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Problem Encountered (e.g., Poor Peak Shape) cause1 Mobile Phase Issue start->cause1 cause2 Column Issue start->cause2 cause3 Sample Issue start->cause3 solution1 Adjust pH / Prepare Fresh cause1->solution1 solution2 Flush / Replace Column cause2->solution2 solution3 Dilute / Clean-up Sample cause3->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: Logical workflow for troubleshooting common analytical issues.

References

dealing with batch-to-batch variability of fungal-derived 3-Hydroxyterphenyllin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fungal-derived 3-Hydroxyterphenyllin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and ensuring experimental consistency when working with this bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary fungal source?

A1: this compound is a p-terphenyl secondary metabolite. It has been isolated from the fungus Aspergillus candidus[1].

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated potent anti-cancer properties, inducing apoptosis and S phase arrest in human ovarian carcinoma cells[2][3]. It also exhibits protective effects against palmitic acid-induced human podocyte injury, suggesting potential applications in diabetic nephropathy research[4].

Q3: Why is batch-to-batch variability a concern for fungal-derived compounds like this compound?

A3: The production of secondary metabolites by fungi is highly sensitive to the surrounding environmental and nutritional conditions. Even minor variations in fermentation parameters can lead to significant differences in the yield and purity of the final compound, impacting experimental reproducibility.

Q4: What are the key factors that can influence the production of this compound in Aspergillus candidus?

A4: Key factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and the presence of other microorganisms which can create a competitive environment[5][6][7]. The physical state of the fermentation (solid-state vs. submerged) can also significantly alter the metabolic profile[8].

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Between Batches

Symptom: You observe a significant difference in the dose-response curve or overall efficacy of this compound from different production lots in your cellular assays.

Potential Cause Troubleshooting Step Recommended Action & Rationale
Variation in Compound Purity Quantify the concentration and assess the purity of each batch.Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the exact concentration and identify any impurities. Normalize the concentration of this compound used in your experiments based on these measurements to ensure you are comparing equivalent amounts of the active compound.
Presence of Bioactive Impurities Analyze the impurity profile of each batch.Utilize LC-MS/MS to identify and compare the impurity profiles of different batches. Some impurities may have synergistic or antagonistic effects on the biological activity of this compound. If a particular impurity is consistently present in batches with altered activity, consider further purification steps.
Degradation of the Compound Assess the stability of the stored compound.Re-analyze the purity and concentration of older batches to check for degradation. Store this compound in a cool, dark, and dry place to minimize degradation. Solutions should be freshly prepared for each experiment.
Issue 2: Low Yield of this compound from Fermentation

Symptom: Your fermentation of Aspergillus candidus produces a lower than expected amount of this compound.

Potential Cause Troubleshooting Step Recommended Action & Rationale
Suboptimal Fermentation Conditions Review and optimize fermentation parameters.Systematically vary key parameters such as temperature, pH, aeration, and agitation speed to identify the optimal conditions for this compound production. Small-scale pilot experiments can help determine the ideal settings before scaling up.
Nutrient Limitation in Culture Medium Analyze and adjust the composition of the fermentation medium.The type and concentration of carbon and nitrogen sources can significantly impact secondary metabolite production. Experiment with different media compositions to find the one that maximizes the yield of this compound[5].
Fungal Strain Viability and Morphology Assess the health and morphology of the fungal culture.Changes in fungal morphology, such as pellet formation, can affect productivity. Ensure the inoculum is healthy and viable. The use of additives or different seed fermentor conditions can sometimes control morphology[9].
Contamination of the Culture Check for microbial contamination.Contamination by other bacteria or fungi can inhibit the growth of Aspergillus candidus or compete for nutrients, reducing the yield of the desired compound. Implement strict aseptic techniques and monitor the culture for any signs of contamination[10].

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC

This protocol provides a general framework for the quantification of p-terphenyl compounds. Method optimization will be required for your specific instrument and batch.

  • Standard Preparation: Prepare a stock solution of high-purity this compound standard in methanol or acetonitrile. Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known weight of your this compound batch in the mobile phase solvent. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.

  • Analysis: Inject the standards and samples. Construct a standard curve by plotting peak area against concentration. Use the standard curve to determine the concentration of this compound in your samples.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
  • Cell Treatment: Treat cells with this compound as desired.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • DCFDA Loading: Wash the cells and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30-45 minutes at 37°C.

  • Compound Treatment: Remove the DCFDA solution and treat the cells with this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence plate reader.

Visualizations

Signaling Pathways

MAPK_Signaling_Pathway cluster_extracellular Extracellular 3_HT This compound ROS ROS 3_HT->ROS ERK ERK ROS->ERK activates JNK JNK ROS->JNK activates p38 p38 ROS->p38 activates p_ERK p_ERK ERK->p_ERK phosphorylation p_JNK p_JNK JNK->p_JNK phosphorylation p_p38 p_p38 p38->p_p38 phosphorylation Apoptosis Apoptosis p_ERK->Apoptosis p_JNK->Apoptosis p_p38->Apoptosis

Bcl2_Family_Pathway cluster_stimulus Stimulus 3_HT This compound Puma Puma 3_HT->Puma upregulates Bcl2 Bcl2 3_HT->Bcl2 downregulates Bcl_xL Bcl_xL 3_HT->Bcl_xL downregulates Puma->Bcl2 inhibits Puma->Bcl_xL inhibits Bax Bax Bcl2->Bax inhibits Bcl_xL->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Caspase_9 Caspase_9 Mitochondrion->Caspase_9 activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_qc Quality Control cluster_bioassay Biological Assays A Aspergillus candidus Culture B Fermentation A->B C Extraction & Purification B->C D Purity & Concentration (HPLC/LC-MS) C->D E Cell Viability (MTT Assay) D->E F Apoptosis (Annexin V Assay) D->F G ROS Production (DCFDA Assay) D->G

References

Validation & Comparative

3-Hydroxyterphenyllin: An Evaluation of its Antioxidant Potential Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

In the continuous search for novel antioxidant agents, natural products have emerged as a promising source of bioactive compounds. Among these, 3-Hydroxyterphenyllin, a p-terphenyl derivative found in fungi such as Aspergillus species, has garnered attention for its potential therapeutic properties. This guide provides a comprehensive comparison of the antioxidant activity of terphenyl compounds, with a focus on validating the potential of this compound using the well-established 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Antioxidant Activity: Terphenyls vs. Standard Antioxidants

The antioxidant capacity of a compound is often quantified by its IC50 or EC50 value, which represents the concentration required to scavenge 50% of the free radicals in the assay. A lower value indicates greater antioxidant potency. While specific DPPH assay data for this compound is not widely published, studies on structurally related p-terphenyl derivatives provide valuable insights into its potential activity. The following table summarizes the reported radical scavenging activities of various p-terphenyls and common reference antioxidants.

CompoundClassDPPH Radical Scavenging Activity (EC50/IC50)Reference
Terphenyl Derivative 1p-Terphenyl49 µM (EC50)[1]
Terphenyl Derivative 2p-Terphenyl1233 µM (EC50)[1]
Terphenyl Derivative 3p-Terphenyl55 µM (EC50)[1]
Boletopsin 15p-Terphenyl2.1 µM (EC50)
Compound 2 (from B. leucomelas)p-Terphenyl6.6 µM (EC50)
Ascorbic Acid (Vitamin C)Standard AntioxidantReported IC50 values vary (e.g., <200 µg/mL)[2]
Butylated Hydroxyanisole (BHA)Standard Antioxidant0.09 mM (EC50)[3]
α-Tocopherol (Vitamin E)Standard Antioxidant0.25 mM (EC50)[3]

Note: The antioxidant activity of p-terphenyls can vary significantly based on their specific chemical structures. The presence and position of hydroxyl and other functional groups play a crucial role in their radical scavenging ability. The data presented for terphenyl derivatives suggests that compounds within this class can exhibit potent antioxidant effects, sometimes comparable to or exceeding those of standard antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen the antioxidant capacity of various compounds. The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

Materials and Reagents:
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectroscopic grade)

  • This compound (or test compound)

  • Positive controls (e.g., Ascorbic acid, Trolox, BHA)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:
  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compound and Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. Similarly, prepare serial dilutions of the positive control antioxidants.

  • Assay Reaction:

    • In a 96-well microplate, add a specific volume of each concentration of the test compound and positive controls to different wells.

    • Add the DPPH solution to each well.

    • For the control (blank), add the solvent used for dissolving the samples instead of the test compound.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time should be optimized based on the reaction kinetics.

  • Absorbance Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH, which is typically around 517 nm.

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the control (DPPH solution without the test compound).

  • Asample is the absorbance of the DPPH solution with the test compound.

The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound. The IC50 is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.

Experimental Workflow

The following diagram illustrates the key steps involved in the DPPH assay for validating the antioxidant activity of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH with Samples and Controls prep_dpph->mix prep_sample Prepare this compound Dilutions prep_sample->mix prep_control Prepare Positive Control Dilutions prep_control->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow of the DPPH radical scavenging assay.

Conclusion

The DPPH assay is a fundamental tool for the preliminary assessment of antioxidant activity. While direct experimental data for this compound is limited in publicly available literature, the existing research on related p-terphenyl compounds strongly suggests its potential as a potent antioxidant. The provided protocol and workflow offer a standardized approach for researchers to validate and quantify the radical scavenging capacity of this compound and compare it against established antioxidants. Further studies are warranted to fully elucidate the antioxidant profile of this promising natural compound.

References

A Comparative Analysis of 3-Hydroxyterphenyllin and Candidusin A in Mitigating Podocyte Injury

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two fungus-derived compounds, 3-Hydroxyterphenyllin and Candidusin A, reveals their potential as protective agents against podocyte injury, a key factor in the progression of diabetic nephropathy. Both compounds, isolated from the marine-derived fungus Aspergillus candidus PSU-AMF169, have demonstrated significant efficacy in ameliorating palmitic acid (PA)-induced damage to human podocytes through anti-oxidative and anti-apoptotic mechanisms.[1][2][3] This guide provides a comprehensive comparison of their performance based on available experimental data.

Quantitative Performance Comparison

The protective effects of this compound (3-HT) and Candidusin A (CDA) against PA-induced podocyte injury have been quantified across several key parameters. The data presented below is summarized from a study where conditionally immortalized human podocytes were treated with 600 µM palmitic acid to induce injury.

Performance MetricThis compound (3-HT)Candidusin A (CDA)Positive ControlNotes
Inhibition of PA-Induced Podocyte Injury (IC50) ~16 µM[1][4][5]~18 µM[1][4][5]-Lower values indicate higher potency.
Increase in Cell Viability (at 10 µM) 20%18%-Percentage increase in viability compared to PA-treated cells.[1][6]
Suppression of PA-Induced Apoptosis Reduced to 13.90% ± 1.55%Reduced to 13.30% ± 0.20%N-acetylcysteine (NAC) (10 mM): Reduced to 10.77% ± 1.70%Both compounds were tested at a concentration of 50 µM.[1]
Podocyte Barrier Protection (FITC-dextran flux) Prevented PA-induced increase in fluxMore potent prevention of PA-induced increase in flux than 3-HTTrolox (10 mM)Both compounds were tested at 50 µM. CDA showed a more significant effect in preventing podocyte barrier impairment.[1][5][7]
Upregulation of Bcl2/Bax Ratio Reversed PA-induced reductionReversed PA-induced reductionN-acetylcysteine (NAC) (10 mM)Both compounds were tested at 50 µM and acted to restore the anti-apoptotic protein balance.[6]

Mechanism of Action: A Shared Pathway

Both this compound and Candidusin A exert their protective effects on podocytes through a common signaling pathway. They act as direct free radical scavengers, mitigating the oxidative stress induced by palmitic acid.[1][4][5] Furthermore, they upregulate the anti-apoptotic protein Bcl2, thereby inhibiting the apoptotic cascade that leads to podocyte cell death.[1][2][4]

cluster_inducer Inducer of Injury cluster_cellular_effects Cellular Effects cluster_intervention Therapeutic Intervention Palmitic Acid Palmitic Acid ROS Generation ROS Generation Palmitic Acid->ROS Generation induces Bcl2 Downregulation Bcl2 Downregulation Palmitic Acid->Bcl2 Downregulation induces Podocyte Apoptosis Podocyte Apoptosis ROS Generation->Podocyte Apoptosis leads to Bcl2 Downregulation->Podocyte Apoptosis leads to This compound This compound This compound->ROS Generation inhibits This compound->Bcl2 Downregulation inhibits Candidusin A Candidusin A Candidusin A->ROS Generation inhibits Candidusin A->Bcl2 Downregulation inhibits

Signaling pathway of podocyte protection.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and Candidusin A.

Cell Culture and Induction of Injury

Conditionally immortalized human podocytes were used. For differentiation, cells were cultured at a non-permissive temperature of 37°C for 14 days. To induce injury, differentiated podocytes were incubated with 600 µM palmitic acid (PA) for 24 hours.[5]

Cell Viability Assay (MTT Assay)

Podocytes were seeded in 96-well plates and treated with various concentrations of 3-HT or CDA (1–50 µM) in the presence of 600 µM PA for 24 hours.[5][6] Subsequently, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm to determine cell viability.

Apoptosis Assay (Flow Cytometry)

Podocytes were cultured in 6-well plates and treated with 600 µM PA in the presence or absence of 50 µM 3-HT or CDA for 24 hours.[1][5] Cells were then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells was quantified using a flow cytometer.

Podocyte Barrier Function Assay (FITC-Dextran Flux)

Podocytes were grown to confluence on porous membrane inserts. The cells were then treated with 600 µM PA with or without 50 µM 3-HT or CDA for 24 hours.[5][7] 70 kDa FITC-dextran was added to the lower chamber, and the amount of dextran that fluxed to the upper chamber after 120 minutes was measured to assess the integrity of the podocyte barrier.[5][7]

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels were measured using the 2′,7′-dichlorofluorescin diacetate (DCFDA) assay. Podocytes were seeded in 96-well plates and treated with 600 µM PA with or without 50 µM 3-HT or CDA for 24 hours. Cells were then stained with 20 µM DCFDA, and fluorescence intensity was measured at 485/535 nm.[6]

Western Blot Analysis

Podocytes were treated as in the apoptosis assay. Cell lysates were collected, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against Bcl2 and Bax, followed by HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.[6]

cluster_setup Experimental Setup cluster_assays Assays cluster_outcomes Outcomes Measured Podocyte Culture Podocyte Culture PA Injury PA Injury Podocyte Culture->PA Injury Compound Treatment Compound Treatment PA Injury->Compound Treatment MTT MTT Compound Treatment->MTT Flow Cytometry Flow Cytometry Compound Treatment->Flow Cytometry FITC-Dextran Flux FITC-Dextran Flux Compound Treatment->FITC-Dextran Flux ROS Detection ROS Detection Compound Treatment->ROS Detection Western Blot Western Blot Compound Treatment->Western Blot Cell Viability Cell Viability MTT->Cell Viability Apoptosis Apoptosis Flow Cytometry->Apoptosis Barrier Function Barrier Function FITC-Dextran Flux->Barrier Function Oxidative Stress Oxidative Stress ROS Detection->Oxidative Stress Protein Expression Protein Expression Western Blot->Protein Expression

Experimental workflow diagram.

References

comparing the antiproliferative activity of 3-Hydroxyterphenyllin with other natural compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiproliferative activity of the natural fungal metabolite, 3-Hydroxyterphenyllin, against established natural anticancer compounds. This report synthesizes experimental data on IC50 values and delves into the molecular signaling pathways modulated by these compounds, offering a valuable resource for preclinical cancer research.

In Vitro Efficacy: A Head-to-Head Comparison

This compound, a metabolite isolated from Aspergillus candidus, has demonstrated significant antiproliferative effects against human ovarian cancer cell lines.[1] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to and, in some instances, surpasses that of other well-known natural compounds. The following table summarizes the IC50 values of this compound, Paclitaxel, Doxorubicin, and Curcumin in the human ovarian cancer cell lines A2780 and OVCAR-3.

CompoundCell LineIC50 (µM)
This compound A2780/CP705.77[1]
OVCAR-36.97[1]
Paclitaxel A2780~1.23[2]
OVCAR-34.1 - 26.6
Doxorubicin A2780~0.12[3]
OVCAR-30.08 - 1.14[4][5]
Curcumin A278010 - 50
OVCAR-3-

Note: IC50 values can vary between studies due to differences in experimental conditions. The values presented here are for comparative purposes.

Notably, this compound exhibits lower cytotoxicity in the normal human epithelial ovarian cell line IOSE-364, suggesting a potential for selective anticancer activity.[1]

Unraveling the Mechanisms: A Look at Signaling Pathways

The antiproliferative activity of these natural compounds stems from their ability to interfere with critical cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

This compound: A Multi-pronged Attack

This compound induces S-phase arrest and apoptosis in ovarian cancer cells through a mechanism linked to DNA damage. This triggers the ATM/p53/Chk2 signaling pathway.[1] Furthermore, it activates both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by the upregulation of Puma and downregulation of Bcl-2 and Bcl-xL, leading to the activation of caspase-9 and caspase-3.[1] The extrinsic pathway is triggered through the induction of death receptors DR4 and DR5.[1] Additionally, this compound treatment leads to the generation of reactive oxygen species (ROS) and the activation of the ERK signaling pathway.[1]

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Signaling Pathways cluster_3 Cellular Outcomes 3-HT 3-HT DNA_Damage DNA Damage 3-HT->DNA_Damage ROS ROS Generation 3-HT->ROS ATM_p53_Chk2 ATM/p53/Chk2 Pathway DNA_Damage->ATM_p53_Chk2 ERK ERK Pathway ROS->ERK Intrinsic_Apoptosis Intrinsic Apoptosis ATM_p53_Chk2->Intrinsic_Apoptosis Extrinsic_Apoptosis Extrinsic Apoptosis ATM_p53_Chk2->Extrinsic_Apoptosis S_Phase_Arrest S Phase Arrest ATM_p53_Chk2->S_Phase_Arrest Apoptosis Apoptosis ERK->Apoptosis Intrinsic_Apoptosis->Apoptosis Extrinsic_Apoptosis->Apoptosis G cluster_0 Paclitaxel cluster_1 Cellular Target cluster_2 Signaling Pathways cluster_3 Cellular Outcomes Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest AKT_FOXO1 AKT/FOXO1 Pathway Chemoresistance Chemoresistance AKT_FOXO1->Chemoresistance TLR4_MyD88 TLR4/MyD88 Pathway TLR4_MyD88->Chemoresistance Apoptosis Apoptosis Mitotic_Arrest->Apoptosis G cluster_0 Doxorubicin cluster_1 Cellular Target cluster_2 Signaling Pathways cluster_3 Cellular Outcomes Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage NRF2 NRF2 Pathway Chemoresistance Chemoresistance NRF2->Chemoresistance HER3_PI3K_AKT HER3-PI3K-AKT Pathway HER3_PI3K_AKT->Chemoresistance Apoptosis Apoptosis DNA_Damage->Apoptosis G cluster_0 Curcumin cluster_1 Signaling Pathways cluster_2 Cellular Outcome Curcumin Curcumin Caspase3 Caspase-3 Upregulation Curcumin->Caspase3 NFkB NF-κB Downregulation Curcumin->NFkB Apoptosis Apoptosis Caspase3->Apoptosis NFkB->Apoptosis G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution Compound_Treatment->MTT_Addition Incubation Incubate MTT_Addition->Incubation Solubilization Add solubilizing agent Incubation->Solubilization Absorbance_Reading Read absorbance Solubilization->Absorbance_Reading End End Absorbance_Reading->End G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with compound Cell_Seeding->Compound_Treatment Fixation Fix cells with TCA Compound_Treatment->Fixation Staining Stain with SRB Fixation->Staining Washing Wash unbound dye Staining->Washing Solubilization Solubilize bound dye Washing->Solubilization Absorbance_Reading Read absorbance Solubilization->Absorbance_Reading End End Absorbance_Reading->End

References

Unveiling the Anti-Cancer Potential of 3-Hydroxyterphenyllin: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the anti-cancer properties of 3-Hydroxyterphenyllin (3-HT), a natural fungal metabolite. We delve into its validated mechanism of action across different ovarian cancer cell lines, offering a comparative perspective against a normal cell line and indirectly against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel natural compounds.

Executive Summary

This compound demonstrates significant anti-proliferative and cytotoxic effects against human ovarian cancer cell lines A2780/CP70 and OVCAR-3, while exhibiting lower toxicity towards the normal human epithelial ovarian cell line IOSE-364.[1][2] Its mechanism of action is multi-faceted, involving the induction of S phase cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways.[1][2] Key signaling cascades, including the ATM/p53/Chk2 and MAPK pathways, are activated in response to 3-HT treatment, underscoring its potential as a targeted anti-cancer agent.

Comparative Performance Analysis

The efficacy of this compound is best understood by examining its cytotoxic effects on various cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of 3-HT and provides a reference to the IC50 values of common chemotherapeutic agents, cisplatin and paclitaxel, in the same cell lines, compiled from separate studies.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound A2780/CP70 Human Ovarian Carcinoma (Cisplatin-resistant)5.77 [1]
This compound OVCAR-3 Human Ovarian Carcinoma6.97 [1]
This compound IOSE-364 Normal Human Ovarian EpithelialHigher than cancer cell lines (less cytotoxic)[1]
CisplatinA2780/CP70Human Ovarian Carcinoma (Cisplatin-resistant)~13-fold higher than sensitive A2780 cells
CisplatinOVCAR-3Human Ovarian Carcinoma~3.9 - 17.4
PaclitaxelOVCAR-3Human Ovarian Carcinoma~0.0018 - 0.002

Note: IC50 values for Cisplatin and Paclitaxel are sourced from different studies and are provided for indirect comparison. Experimental conditions may vary.

Validated Mechanism of Action

This compound exerts its anti-cancer effects through a coordinated series of molecular events, leading to cell cycle arrest and programmed cell death.

Induction of S Phase Arrest and DNA Damage Response

Treatment with 3-HT leads to a significant accumulation of ovarian cancer cells in the S phase of the cell cycle.[1] This cell cycle arrest is associated with DNA damage, which in turn activates the ATM/p53/Chk2 signaling pathway.[1][2] This pathway is a critical component of the DNA damage response, and its activation by 3-HT suggests a role in preventing the proliferation of cells with damaged DNA.

ATM_p53_Chk2_Pathway 3-HT 3-HT DNA_Damage DNA Damage 3-HT->DNA_Damage ATM ATM DNA_Damage->ATM Chk2 Chk2 ATM->Chk2 p53 p53 Chk2->p53 S_Phase_Arrest S Phase Arrest p53->S_Phase_Arrest

ATM/p53/Chk2 DNA Damage Response Pathway
Activation of Apoptosis via Intrinsic and Extrinsic Pathways

3-HT is a potent inducer of apoptosis in ovarian cancer cells.[1][2] It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway: 3-HT treatment leads to the upregulation of the pro-apoptotic protein Puma and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family proteins results in mitochondrial dysfunction and the activation of caspase-9 and caspase-3.[1]

  • Extrinsic Pathway: The compound also induces the expression of death receptors DR4 and DR5 on the cell surface, sensitizing the cells to external death signals and leading to the activation of the extrinsic apoptotic cascade.[1][2]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 3-HT_ext 3-HT DR4_DR5 Upregulation of DR4/DR5 3-HT_ext->DR4_DR5 Caspase8 Caspase-8 Activation DR4_DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 3-HT_int 3-HT Puma_up Puma ↑ 3-HT_int->Puma_up Bcl2_down Bcl-2/Bcl-xL ↓ 3-HT_int->Bcl2_down Mitochondria Mitochondria Puma_up->Mitochondria Bcl2_down->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic and Extrinsic Apoptosis Pathways
Role of Reactive Oxygen Species (ROS) and MAPK Signaling

This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS) levels. This elevation in ROS contributes to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the phosphorylation of ERK.[1][2] The activation of the MAPK pathway plays a crucial role in mediating the anti-proliferative effects of 3-HT.

ROS_MAPK_Pathway 3-HT 3-HT ROS ROS Generation 3-HT->ROS MAPK MAPK Pathway (ERK activation) ROS->MAPK Anti-proliferative_Effects Anti-proliferative Effects MAPK->Anti-proliferative_Effects

ROS and MAPK Signaling Cascade

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the mechanism of action of this compound.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: A2780/CP70, OVCAR-3, and IOSE-364 cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.

  • Treatment: Cells were treated with various concentrations of this compound (0, 2, 4, 8, 12, and 16 µM) for 24 hours.[1]

  • MTS Reagent Addition: After the incubation period, 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.

  • Incubation: The plates were incubated for 2 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Absorbance Reading: The absorbance at 490 nm was recorded using a 96-well plate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells). The IC50 value was calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Cells were treated with this compound at the indicated concentrations for 24 hours.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V and PI positive for late apoptosis).[1]

Western Blot Analysis
  • Protein Extraction: After treatment with 3-HT, cells were lysed to extract total protein.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p53, Chk2, Puma, Bcl-2, cleaved caspase-3, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Cell_Culture Cell Culture (A2780/CP70, OVCAR-3, IOSE-364) Treatment 3-HT Treatment (Various Concentrations) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTS) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Lot Western_Lot Treatment->Western_Lot Data_Analysis Data Analysis and Mechanism Elucidation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot Western Blot Analysis Western_Blot->Data_Analysis

General Experimental Workflow

Conclusion

This compound presents a promising profile as a potential anti-cancer agent, particularly for ovarian cancer. Its ability to selectively target cancer cells over normal cells, coupled with its multi-pronged mechanism of action involving cell cycle arrest and the induction of apoptosis through key signaling pathways, warrants further investigation. This guide provides a foundational understanding of its efficacy and mode of action, paving the way for future pre-clinical and clinical studies.

References

Unveiling the Anti-Cancer Potential of 3-Hydroxyterphenyllin: A Comparative Analysis Across Multiple Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available preclinical data highlights the promising anti-cancer activities of 3-Hydroxyterphenyllin (3-HT), a fungal metabolite, and its related compound, terphenyllin. This guide provides a cross-validation of their effects in ovarian, gastric, and pancreatic cancer models, offering a comparative perspective against standard chemotherapeutic agents. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Executive Summary

This compound has demonstrated significant efficacy in preclinical studies, primarily by inducing programmed cell death (apoptosis) and halting the cell cycle in cancer cells. This report consolidates the quantitative data on the cytotoxic effects of 3-HT and terphenyllin, juxtaposing them with standard-of-care drugs to contextualize their potential therapeutic window. Detailed experimental methodologies and visual representations of the key signaling pathways are provided to facilitate a deeper understanding of their mechanisms of action.

Quantitative Data Summary

The anti-proliferative effects of this compound and terphenyllin have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is summarized below and compared with standard chemotherapeutic agents.

Table 1: Comparative IC50 Values in Ovarian Cancer Cell Lines
CompoundCell LineIC50 (µM)Standard of CareCell LineIC50 (µM)
This compound A2780/CP705.77[1]Cisplatin A27803 - 6.84[2]
OVCAR-36.97[1]A2780/CP7040 - 44.07[2]
OVCAR-39.02 - 13.18[3]

Lower IC50 values indicate higher potency.

Table 2: Comparative IC50 Values in Gastric Cancer Cell Lines
CompoundCell LineIC50 (µM) at 72hStandard of CareCell LineIC50 (µM)
Terphenyllin MKN135.55-Fluorouracil MKN1~15-20
BGC82339.9MKN45~5-10

Note: Data for terphenyllin, a closely related compound, is presented here due to the limited availability of 3-HT data in gastric cancer models.

Table 3: Comparative IC50 Values in Pancreatic Cancer Cell Lines
CompoundCell LineIC50 (µM)Standard of CareCell LineIC50 (µM)
Terphenyllin Panc1>200Gemcitabine Panc-138.01 - 146.59[4]
HPAC~150HPACNot readily available

Note: Data for terphenyllin is presented. Terphenyllin showed significant inhibition of colony formation in Panc1 and HPAC cells at 200 µM.

Signaling Pathways and Mechanisms of Action

This compound and terphenyllin exert their anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation.

In ovarian cancer, this compound has been shown to induce S phase arrest and apoptosis through a multi-pronged mechanism.[1] This involves the activation of the DNA damage response pathway (ATM/p53/Chk2), modulation of both the intrinsic and extrinsic apoptotic pathways, and the induction of reactive oxygen species (ROS) leading to ERK activation.[1]

G cluster_0 This compound cluster_1 DNA Damage Response cluster_2 Apoptosis Induction cluster_3 Oxidative Stress ht This compound atm ATM ht->atm intrinsic Intrinsic Pathway (Bcl2↓, Puma↑) ht->intrinsic extrinsic Extrinsic Pathway (DR4/DR5↑) ht->extrinsic ros ROS Generation ht->ros p53 p53 atm->p53 chk2 Chk2 atm->chk2 s_phase_arrest S Phase Arrest p53->s_phase_arrest chk2->s_phase_arrest caspase3 Caspase-3 Activation intrinsic->caspase3 extrinsic->caspase3 apoptosis Apoptosis caspase3->apoptosis erk ERK Activation ros->erk erk->apoptosis

Figure 1: Signaling pathways activated by this compound in ovarian cancer cells.

Terphenyllin, in gastric and pancreatic cancer models, has been found to inhibit the STAT3 signaling pathway and modulate the expression of apoptosis-associated proteins, respectively.[5]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. For specific concentrations and incubation times, please refer to the cited literature.

Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound, terphenyllin, or a standard chemotherapeutic agent for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: After treatment, MTS or MTT reagent is added to each well and incubated according to the manufacturer's instructions.

  • Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (24-72h) B->C D Add MTS/MTT reagent C->D E Incubate D->E F Read Absorbance E->F G Calculate IC50 F->G

Figure 2: General workflow for a cell viability assay.
Apoptosis Assay (Hoechst 33342 Staining)

  • Cell Culture and Treatment: Cells are grown on coverslips in a culture dish and treated with the test compound.

  • Staining: After treatment, the cells are washed with PBS and stained with Hoechst 33342, a fluorescent dye that binds to DNA.

  • Microscopy: The stained cells are observed under a fluorescence microscope.

  • Analysis: Apoptotic cells are identified by their characteristic condensed or fragmented nuclei.

Western Blot Analysis
  • Protein Extraction: Following drug treatment, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p53, caspase-3, STAT3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

The available data suggests that this compound and its analogue, terphenyllin, are potent inducers of cell death in various cancer cell lines. Their efficacy, particularly in chemoresistant ovarian cancer models, warrants further investigation. The distinct mechanisms of action compared to some standard chemotherapies suggest potential for combination therapies or as alternatives for resistant tumors. This guide provides a foundational comparison to aid researchers in the strategic design of future studies to fully elucidate the therapeutic potential of these natural compounds.

References

Comparative Efficacy of 3-Hydroxyterphenyllin and Its Derivatives: An Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of 3-Hydroxyterphenyllin (3-HT) and its derivatives reveals significant potential in oncology, with notable cytotoxic activity against a range of cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the current efficacy data, experimental protocols, and key signaling pathways associated with these promising compounds.

This publication synthesizes available data on the anticancer, antioxidant, and anti-inflammatory properties of this compound and its analogs. The primary focus of this guide is a comparative analysis of the cytotoxic efficacy of a series of semi-synthesized terphenyllin derivatives, for which robust experimental data is available. While direct comparative data for antioxidant and anti-inflammatory activities across a wide range of derivatives is limited, this guide incorporates the existing data for 3-HT and Candidusin A and discusses the broader potential of the terphenyllin class of compounds.

Quantitative Efficacy Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its derivatives, providing a clear comparison of their cytotoxic and antioxidant potencies.

Table 1: Comparative Cytotoxic Efficacy (IC50 in µM) of Terphenyllin Derivatives
CompoundBT549 (Breast)U2OS (Osteosarcoma)HCT8 (Colon)HCT116 (Colon)DU145 (Prostate)A2780/CP70 (Ovarian)OVCAR-3 (Ovarian)
This compound (3-HT) -----5.776.97[1]
Terphenyllin (1) >10>10>10>10>10--
CHNQD-00824 (Derivative of Terphenyllin) 0.160.440.61>100.91--
Derivative 9 0.25------
Other Derivatives (5-8, 10, 11) >10------

Note: A lower IC50 value indicates higher potency.

Table 2: Comparative Antioxidant Efficacy (IC50 in µM) of this compound and Candidusin A
CompoundDPPH Radical Scavenging
This compound (3-HT) ~18[2]
Candidusin A ~28[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cytotoxicity Assay (CCK8/MTS)

The cytotoxic activity of the terphenyllin derivatives was determined using the Cell Counting Kit-8 (CCK8) or MTS assay.[1]

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of approximately 4,000 cells per well.

  • Compound Treatment: After cell adherence, the cells were treated with various concentrations of the terphenyllin derivatives for 72 hours.

  • Incubation with Reagent: Following the treatment period, a 10% CCK8 or MTS solution was added to each well and incubated for an additional 2 hours.

  • Absorbance Measurement: The absorbance of the samples was measured at 450 nm using a plate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The antioxidant potential of 3-HT and Candidusin A was evaluated by their ability to scavenge DPPH free radicals.[2]

  • Reagent Preparation: DPPH was dissolved in 99% ethanol to a concentration of 80 µg/mL and kept in the dark for 2 hours.

  • Reaction Mixture: In a 96-well microplate or a 24-well plate, 100 µL of the DPPH solution was mixed with 100 µL of the test compound at various concentrations (1–100 µM).

  • Incubation: The mixture was incubated at room temperature in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution was measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity was calculated using the formula: Radical scavenging % = [(A_control - A_sample) / A_control] x 100. The IC50 value was determined from the dose-response curve.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the biological activities of this compound and its derivatives.

anticancer_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcomes Outcomes 3_HT This compound ROS ROS Accumulation 3_HT->ROS DNA_damage DNA Damage 3_HT->DNA_damage MAPK MAPK Pathway ROS->MAPK activates ATM_p53_Chk2 ATM/p53/Chk2 Pathway DNA_damage->ATM_p53_Chk2 activates Apoptosis Apoptosis MAPK->Apoptosis S_phase_arrest S Phase Arrest ATM_p53_Chk2->S_phase_arrest S_phase_arrest->Apoptosis

Caption: Anticancer signaling pathway of this compound.

antioxidant_workflow Start Start Prepare_DPPH Prepare DPPH Solution (in Ethanol) Start->Prepare_DPPH Prepare_Samples Prepare 3-HT/Derivative Solutions (various concentrations) Start->Prepare_Samples Mix Mix DPPH and Sample Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Caption: Experimental workflow for the DPPH antioxidant assay.

Structure-Activity Relationship and Concluding Remarks

The available data, primarily from cytotoxic studies, allows for the deduction of preliminary structure-activity relationships for terphenyllin derivatives. The parent compound, terphenyllin, exhibited weak activity. However, the introduction of allyl groups through alkylation reactions at specific positions on the terphenyllin scaffold significantly enhanced cytotoxic activity.[2] Notably, the derivative CHNQD-00824, with allyl groups at the R1 and R2 positions, and derivative 9, with an allyl group at the R3 position, demonstrated potent anticancer effects, with IC50 values in the sub-micromolar range against several cancer cell lines.[2] This suggests that the presence and position of these allyl moieties are critical for the observed cytotoxicity.

The anticancer mechanism of this compound in ovarian cancer cells involves the induction of S phase arrest and apoptosis.[1][3] This is mediated through the accumulation of reactive oxygen species (ROS), subsequent DNA damage, and the activation of the MAPK and ATM/p53/Chk2 signaling pathways.[1]

In terms of antioxidant activity, this compound and Candidusin A have been shown to directly scavenge free radicals, with 3-HT being the more potent of the two in the DPPH assay.[2] This activity is attributed to the presence of multiple hydroxyl groups that can donate electrons to neutralize free radicals.[2]

While comprehensive comparative data on the anti-inflammatory effects of a series of this compound derivatives is not yet available, the broader class of p-terphenyls has been reported to possess anti-inflammatory properties. Further research is warranted to explore this potential within the this compound scaffold and to establish a more complete structure-activity relationship for this promising class of natural product derivatives.

This guide provides a foundational overview for researchers interested in the therapeutic potential of this compound and its analogs. The potent anticancer activity of specific derivatives highlights the importance of further investigation into their mechanisms of action and in vivo efficacy.

References

Unraveling the Contradictory Role of 3-Hydroxyterphenyllin in Bcl2 Regulation and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the role of 3-Hydroxyterphenyllin (3-HT) in apoptosis has revealed conflicting evidence regarding its effect on the key regulatory protein Bcl2. While the user's query presumes an upregulation of Bcl2 by 3-HT, a significant study demonstrates the opposite effect in ovarian cancer cells, where 3-HT induces apoptosis by downregulating this anti-apoptotic protein. Conversely, another study on human podocytes suggests 3-HT and a related compound, Candidusin A, upregulate Bcl2 to protect against cellular injury. This fundamental discrepancy in the existing scientific literature prevents a straightforward confirmation of the user's premise.

The Bcl2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl2, Bcl-xL).[1][2] The ratio of these opposing factions determines the cell's fate, with an excess of anti-apoptotic proteins inhibiting apoptosis and promoting cell survival.[4] Small-molecule inhibitors targeting anti-apoptotic Bcl2 proteins are a key strategy in cancer therapy to induce apoptosis in tumor cells.[2][3][5]

A 2017 study published in the International Journal of Oncology investigated the anticancer effects of 3-HT on human ovarian cancer cell lines.[6][7] The researchers found that 3-HT suppressed proliferation and induced apoptosis. Their mechanistic investigation revealed that 3-HT triggered the intrinsic apoptotic pathway, evidenced by the depolarization of the mitochondrial membrane and activation of caspase-3 and PARP1.[6][7] Crucially, this study demonstrated that 3-HT treatment led to a decrease in the protein levels of Bcl2 and Bcl-xL, alongside an increase in the pro-apoptotic protein Puma.[6][7] This downregulation of anti-apoptotic Bcl2 proteins is consistent with the observed induction of apoptosis.

In contrast, a 2022 study in Marine Drugs explored the protective effects of 3-HT and Candidusin A on human podocytes subjected to palmitic acid-induced injury.[8] This research indicated that both compounds protected against apoptosis. The proposed mechanism involved the upregulation of the anti-apoptotic protein Bcl2, which counteracted the pro-apoptotic signals initiated by cellular stress.[8]

This conflicting evidence highlights a potential cell-type-specific or context-dependent effect of this compound on Bcl2 expression and its subsequent role in apoptosis. The compound may act as a pro-apoptotic agent in cancer cells by suppressing Bcl2, while exhibiting anti-apoptotic, protective effects in other cell types through Bcl2 upregulation.

Given this contradictory scientific data, it is not possible to generate a comparison guide that confirms the role of Bcl2 upregulation by this compound in apoptosis as a general mechanism. The available evidence suggests a more complex and nuanced role for this compound that is dependent on the cellular context. Further research is required to elucidate the precise mechanisms governing the differential effects of this compound on Bcl2 and apoptosis in various cell types.

References

3-Hydroxyterphenyllin: A Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of 3-Hydroxyterphenyllin (3-HT), a naturally occurring fungal metabolite. Through a detailed comparison with established and alternative therapeutic agents, this document aims to objectively evaluate its efficacy in two distinct and critical areas: ovarian cancer and diabetic nephropathy. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

This compound has demonstrated significant therapeutic promise in preclinical studies. In the context of ovarian cancer, it induces apoptosis and cell cycle arrest in cancer cells, including those resistant to standard chemotherapy. For diabetic nephropathy, 3-HT exhibits protective effects on podocytes, the specialized cells of the kidney, by mitigating oxidative stress and apoptosis. This guide will delve into the mechanisms of action, present quantitative data from key experiments, and compare its performance against current therapeutic options, offering a clear perspective on its potential role in future drug development.

Section 1: Therapeutic Potential in Ovarian Cancer

Ovarian cancer remains a significant challenge in oncology, with a high mortality rate often attributed to late diagnosis and the development of chemoresistance. The current standard of care typically involves surgery followed by platinum-based chemotherapy, such as cisplatin. However, the emergence of resistance to these agents necessitates the exploration of novel therapeutic compounds like this compound.

Comparison with Cisplatin

Cisplatin is a cornerstone of ovarian cancer treatment, exerting its cytotoxic effects primarily by inducing DNA damage, which subsequently triggers apoptosis. This compound presents a multi-faceted mechanism that not only induces apoptosis but also targets other critical cellular processes.

Data Presentation: this compound vs. Cisplatin in Ovarian Cancer

ParameterThis compoundCisplatinReferences
Mechanism of Action Induces apoptosis via intrinsic and extrinsic pathways, S-phase cell cycle arrest, ROS generation, and activation of MAPK (ERK, JNK) signaling.Induces DNA cross-links, leading to DNA damage and subsequent apoptosis. Activation of ERK/p53/PUMA signaling has also been reported.[1][2][3]
Cell Lines A2780/CP70 (cisplatin-resistant), OVCAR-3A2780 (cisplatin-sensitive), A2780/CP20 (cisplatin-resistant), OVCAR-3[1][4][5][6][7]
IC50 (µM) A2780/CP70: 5.77OVCAR-3: 6.97A2780: ~0.2-4.2A2780/CP20: ~23.3-40OVCAR-3: ~3.9-209.7 (time-dependent)[1][4][5][6][7][8]
Apoptosis Induction Dose-dependent increase in apoptosis observed.Significant apoptosis induction. In A2780 cells, 0.1 µg/ml cisplatin induced secondary apoptosis in over 42% of cells.[1][5][9]
Effect on Signaling Pathways Activates ERK and JNK phosphorylation.Activates ERK1/2 and leads to the accumulation of p53 and PUMA.[1][10]
Selectivity Exhibits lower cytotoxicity in normal human epithelial ovarian cells (IOSE-364) compared to cancer cells.Non-targeted, leading to toxicity in normal cells and significant side effects.[1][3]
Signaling Pathways in Ovarian Cancer

The therapeutic effect of this compound in ovarian cancer cells is mediated through a complex interplay of signaling pathways leading to apoptosis.

G cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathways cluster_outcome Outcome 3-HT 3-HT ROS_Generation ROS Generation 3-HT->ROS_Generation DNA_Damage DNA Damage 3-HT->DNA_Damage MAPK_Pathway MAPK Pathway (ERK, JNK) ROS_Generation->MAPK_Pathway ATM_p53_Chk2 ATM/p53/Chk2 Pathway DNA_Damage->ATM_p53_Chk2 Apoptosis Apoptosis MAPK_Pathway->Apoptosis Intrinsic_Apoptosis Intrinsic Apoptosis (↓Bcl-2, ↓Bcl-xL, ↑Puma) ATM_p53_Chk2->Intrinsic_Apoptosis Extrinsic_Apoptosis Extrinsic Apoptosis (↑DR4, ↑DR5) ATM_p53_Chk2->Extrinsic_Apoptosis S_Phase_Arrest S-Phase Arrest ATM_p53_Chk2->S_Phase_Arrest Intrinsic_Apoptosis->Apoptosis Extrinsic_Apoptosis->Apoptosis

3-HT Signaling in Ovarian Cancer
Experimental Protocols: Ovarian Cancer

Cell Viability Assay (MTT Assay)

  • Human ovarian cancer cell lines (A2780/CP70, OVCAR-3) and normal ovarian epithelial cells (IOSE-364) are seeded in 96-well plates.

  • After 24 hours, cells are treated with varying concentrations of this compound or cisplatin for a specified duration (e.g., 24, 48, 72 hours).

  • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

  • Cells are seeded in 6-well plates and treated with the test compounds.

  • After treatment, both floating and adherent cells are collected and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

  • Cells are treated with the test compounds, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, ERK, p53, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Section 2: Therapeutic Potential in Diabetic Nephropathy

Diabetic nephropathy is a leading cause of end-stage renal disease, characterized by progressive damage to the kidneys. A key event in its pathogenesis is the injury and loss of podocytes. Current treatments, including ACE inhibitors and SGLT2 inhibitors, aim to slow the progression of the disease. This compound offers a novel approach by directly protecting podocytes from hyperglycemia-induced damage.

Comparison with Alternative Therapeutic Agents

This section compares the protective effects of this compound on podocytes with those of N-acetylcysteine (NAC), a well-known antioxidant, and Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a newer class of drugs for diabetic kidney disease.

Data Presentation: this compound vs. Alternatives in Diabetic Nephropathy

| Parameter | this compound | N-acetylcysteine (NAC) | SGLT2 Inhibitors | ACE Inhibitors | References | |---|---|---|---|---| | Mechanism of Action | Direct ROS scavenging, upregulation of anti-apoptotic Bcl-2 protein. | Precursor to glutathione, direct ROS scavenger. | Reduce podocyte apoptosis by regulating Bax/Bcl-2 expression. | Reduce oxidative stress and podocyte damage. |[4][4][8][11][12][13][14][15][16][17][18][19] | | Cell/Animal Model | Palmitic acid-induced human podocyte injury. | High glucose-treated podocytes, glycerol-induced AKI model. | High glucose-treated podocytes and renal tubular cells, diabetic mouse models. | Various models of glomerular disease, including diabetic nephropathy. |[4][4][14][16][17][18][19][20] | | IC50 / Effective Concentration | ~16 µM (for protection against PA-induced injury). | 50 µM showed significant ROS reduction in high glucose-treated podocytes. | Dapagliflozin significantly reduced apoptosis in high glucose-treated HK-2 cells. | Varies depending on the specific inhibitor and model. |[4][20] | | Effect on ROS | Direct ROS scavenging activity demonstrated in DPPH assay. | Significantly reduces intracellular ROS levels in high glucose-treated podocytes. | Reduce oxidative stress. | Attenuate oxidative stress markers. |[4][8][15][16][18][19][20] | | Effect on Apoptosis | Suppresses palmitic acid-induced podocyte apoptosis. | Increases Bcl-2 and Bcl-xL expression in a model of acute kidney injury. | Reduce podocyte apoptosis and increase Bcl-2 expression. | Limit podocyte loss by reducing apoptosis. |[4][4][14][16] |

Signaling Pathways in Diabetic Nephropathy

This compound's protective effect on podocytes involves the mitigation of cellular stress pathways triggered by metabolic insults.

G cluster_stimulus Stimulus cluster_signaling_pathways Signaling Pathways cluster_outcome Outcome Palmitic_Acid Palmitic Acid (High Glucose) ROS_Generation ROS Generation Palmitic_Acid->ROS_Generation Apoptotic_Pathway Apoptotic Pathway (↓Bcl-2/Bax ratio) ROS_Generation->Apoptotic_Pathway 3-HT 3-HT 3-HT->ROS_Generation 3-HT->Apoptotic_Pathway Upregulates Bcl-2 Podocyte_Apoptosis Podocyte Apoptosis Apoptotic_Pathway->Podocyte_Apoptosis Podocyte_Protection Podocyte Protection

3-HT's Protective Mechanism in Podocytes
Experimental Protocols: Diabetic Nephropathy

Podocyte Culture and Treatment

  • Conditionally immortalized human or mouse podocytes are cultured under permissive conditions to proliferate and then differentiated under non-permissive conditions.

  • Differentiated podocytes are treated with high glucose (e.g., 30 mM) or palmitic acid (e.g., 600 µM) to induce injury, with or without the test compounds (this compound, NAC, SGLT2 inhibitors).

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

  • Podocytes are seeded in a black 96-well plate.

  • After treatment, cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye.

  • The fluorescence intensity is measured using a fluorescence microplate reader. The results are often normalized to a cell viability dye (e.g., Hoechst).

Apoptosis Analysis (as described in the ovarian cancer section)

Western Blot Analysis (as described in the ovarian cancer section, with primary antibodies for proteins like Bcl-2, Bax, etc.)

Experimental Workflow for Screening and Validation

G cluster_screening Screening Phase cluster_validation Validation Phase cluster_outcome Outcome Compound_Library Natural Compound Library Podocyte_Injury_Model Podocyte Injury Model (High Glucose/Palmitic Acid) Compound_Library->Podocyte_Injury_Model Viability_Assay Cell Viability Assay (MTT) Podocyte_Injury_Model->Viability_Assay Hit_Identification Hit Identification (e.g., 3-HT) Viability_Assay->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies ROS_Assay ROS Scavenging Assay Mechanism_Studies->ROS_Assay Apoptosis_Assay Apoptosis Assay Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Mechanism_Studies->Western_Blot Therapeutic_Potential Validated Therapeutic Potential ROS_Assay->Therapeutic_Potential Apoptosis_Assay->Therapeutic_Potential Western_Blot->Therapeutic_Potential

Drug Discovery Workflow

Conclusion

This compound emerges as a promising therapeutic candidate with distinct mechanisms of action in both ovarian cancer and diabetic nephropathy. In ovarian cancer, its ability to induce apoptosis through multiple pathways, even in cisplatin-resistant cells, highlights its potential to overcome a major clinical hurdle. In diabetic nephropathy, its direct protective effects on podocytes through antioxidant and anti-apoptotic activities offer a targeted approach to preserving kidney function.

Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential, safety profile, and optimal applications of this compound. The comparative data presented in this guide underscore its potential as a valuable addition to the therapeutic arsenal for these challenging diseases.

References

head-to-head comparison of 3-Hydroxyterphenyllin with known antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antioxidant research, the quest for novel and potent compounds is perpetual. 3-Hydroxyterphenyllin, a naturally occurring p-terphenyl derivative, has emerged as a molecule of interest, demonstrating significant free radical scavenging capabilities. This guide provides a comprehensive head-to-head comparison of this compound with established antioxidants, supported by available experimental data, detailed methodologies, and visual representations of its mechanistic action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and other compounds is often evaluated using various assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates greater antioxidant potency. The following table summarizes the available data for this compound and compares it with known antioxidants. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundAntioxidant AssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
This compound DPPH~18--
Terphenyl Derivative 1DPPH49--
Terphenyl Derivative 2DPPH1233--
Terphenyl Derivative 3DPPH55--
Boletopsin 15 (a p-terphenyl)DPPH2.1--
Compound 2 (from B. leucomelas)DPPH6.6--
Ascorbic Acid (Vitamin C)DPPH---
TroloxDPPH---

Note: Direct comparative IC50 values for Ascorbic Acid and Trolox under the same experimental conditions as this compound were not available in the searched literature. However, other studies on p-terphenyls have shown some derivatives to possess stronger DPPH radical-scavenging activity than Vitamin C.

Experimental Protocols

To ensure a clear understanding of the presented data, detailed methodologies for the key antioxidant assays are provided below.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The procedure is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at a characteristic wavelength (typically around 517 nm).

General Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, yielding a defined initial absorbance.

  • Various concentrations of the test compound (e.g., this compound) and standard antioxidants are added to the DPPH solution.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

The ABTS assay is another widely used method to assess antioxidant activity. It is applicable to both hydrophilic and lipophilic compounds.

Principle: The assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at a wavelength of approximately 734 nm.

General Procedure:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at 734 nm.

  • Different concentrations of the test compound and standard antioxidants are added to the diluted ABTS•+ solution.

  • The absorbance is measured at a set time point (e.g., 6 minutes) after the initial mixing.

  • The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals.

Principle: A peroxyl radical generator (e.g., AAPH) is used to induce the oxidation of a fluorescent probe (e.g., fluorescein), leading to a decay in its fluorescence. The antioxidant's capacity to inhibit this decay is measured over time. The result is quantified by the area under the fluorescence decay curve (AUC).

General Procedure:

  • A reaction mixture containing the fluorescent probe and the test compound or a standard (Trolox) is prepared in a phosphate buffer (pH 7.4).

  • The mixture is incubated at 37°C.

  • The peroxyl radical generator (AAPH) is added to initiate the reaction.

  • The fluorescence decay is monitored kinetically using a fluorescence microplate reader.

  • The ORAC value is calculated by comparing the net AUC of the sample to that of the Trolox standard and is typically expressed as Trolox equivalents (TE).

Signaling Pathway and Experimental Workflow

Bcl-2 Family Apoptotic Signaling Pathway

This compound has been shown to exert its effects through the modulation of apoptotic pathways. One of the key regulatory families in apoptosis is the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound has been reported to decrease the protein levels of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis in cancer cells.

Bcl2_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Pathway cluster_caspase Caspase Cascade Stimuli e.g., Oxidative Stress, This compound Bcl2 Bcl-2 (Anti-apoptotic) Stimuli->Bcl2 inhibits Bax Bax/Bak (Pro-apoptotic) Stimuli->Bax activates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Bcl-2 family mediated apoptotic pathway and the inhibitory role of this compound on Bcl-2.

General Workflow for DPPH Antioxidant Assay

The following diagram illustrates the typical experimental workflow for determining the antioxidant activity of a compound using the DPPH assay.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH Solution with Test/Standard Solutions DPPH_sol->Mix Sample_sol Prepare Test Compound (this compound) & Standard Solutions Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the DPPH radical scavenging assay.

Safety Operating Guide

Proper Disposal of 3-Hydroxyterphenyllin: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of 3-Hydroxyterphenyllin, intended for researchers, scientists, and drug development professionals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.

This compound, a p-terphenyl fungal metabolite, requires careful handling and disposal due to its potential hazards. The primary safety concerns, as outlined in its Safety Data Sheet (SDS), are its acute oral toxicity and its significant, long-lasting toxicity to aquatic life.[1] Adherence to proper disposal procedures is crucial to mitigate these risks and ensure environmental protection.

Hazard Profile & Safety Precautions

A comprehensive understanding of the hazard profile of this compound is the first step in its safe management.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1]

  • Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Avoid Environmental Release: Prevent the substance from entering drains or watercourses due to its high aquatic toxicity.[1]

  • Spill Management: In the event of a spill, collect the spillage to prevent environmental contamination.[1] For powdered forms, carefully sweep up the material. For solutions, absorb with an inert material like diatomite or universal binders.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound waste.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), must be treated as hazardous waste.

    • Segregate this waste stream from non-hazardous and other types of chemical waste to prevent cross-contamination and ensure proper disposal.

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, environment).

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

    • The storage area should be cool and away from direct sunlight and sources of ignition.[1]

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted through an approved waste disposal plant.[1]

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. They will have established procedures and certified contractors for this purpose.

    • Disposal must be carried out in accordance with all prevailing country, federal, state, and local regulations.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Waste Identification & Segregation - Unused this compound - Contaminated Labware - Solutions B Step 2: Waste Collection & Containerization - Use designated, sealed, and compatible containers. A->B C Step 3: Labeling - 'Hazardous Waste' - 'this compound' - Hazard Pictograms B->C D Step 4: Temporary Storage - Secure, ventilated area - Away from incompatible materials C->D E Step 5: EHS Department Contact - Arrange for waste pickup. D->E F Step 6: Final Disposal - Approved Waste Disposal Plant - Adherence to all regulations E->F

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling 3-Hydroxyterphenyllin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Hydroxyterphenyllin. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory to prevent exposure.

Table 1: Personal Protective Equipment for Handling this compound

Body PartRequired PPESpecifications
Eyes & Face Safety Goggles with side-shieldsMust be splash-resistant. In cases of potential splashing, a face shield should be worn in conjunction with goggles[1][2][3][4].
Hands Protective GlovesNitrile or neoprene gloves are recommended. For handling hazardous compounds, two pairs of chemotherapy-grade gloves meeting ASTM D6978 standards should be used[1][2][3].
Body Impervious Clothing / Disposable GownA disposable gown made of polyethylene-coated polypropylene or a similar laminate material resistant to chemical permeation is required. Standard cloth lab coats are insufficient[1][2][3].
Respiratory Suitable RespiratorFor handling powders or creating aerosols, a fit-tested NIOSH-approved N95 or N100 mask is necessary. For high vapor concentrations, a full face-piece chemical cartridge respirator or a powered air-purifying respirator (PAPR) should be used[1][2][4][5].
Feet Shoe CoversDisposable, chemical-resistant shoe covers must be worn over regular footwear[2][3][6].
Experimental Protocols: Safe Handling and Use

All work with this compound must be conducted in a designated area, such as a chemical fume hood with certified proper airflow, to avoid the formation and inhalation of dust and aerosols[1][3].

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is readily available and in good condition. Confirm that a safety shower and eye wash station are accessible[1].

  • Weighing and Diluting:

    • Don all required PPE as specified in Table 1.

    • Perform all weighing and solution preparation inside a chemical fume hood to minimize exposure.

    • Carefully transfer the desired amount of this compound, avoiding dust creation.

  • During Use:

    • Avoid all direct contact with the skin, eyes, and clothing[1].

    • Do not eat, drink, or smoke in the designated handling area[1][7].

    • Wash hands thoroughly after handling the compound, even if gloves were worn[1].

Operational and Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm[1].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines[8].

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, gowns, shoe covers, and weighing papers) and liquid waste in a designated, properly labeled, and sealed hazardous waste container[8].

    • The waste container must be made of a material compatible with the chemical.

    • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other institutionally required hazard information[8].

  • Decontamination of Labware:

    • Thoroughly rinse all contaminated glassware and equipment. The rinseate should be collected as hazardous waste.

    • After thorough rinsing, the labware can be washed and disposed of according to standard laboratory procedures[7].

  • Storage of Chemical Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, awaiting pickup by a certified waste disposal service[8].

  • Final Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Always consult your institution's EHS department for specific disposal procedures[8].

Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1].

Visual Workflow for Safe Handling of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_disposal 3. Waste Management cluster_final 4. Final Disposal prep_ppe Don all required PPE (See Table 1) prep_setup Verify fume hood function & accessible safety stations prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment collect_solid Collect Solid Waste (PPE, consumables) experiment->collect_solid collect_liquid Collect Liquid Waste (Solutions, rinsates) experiment->collect_liquid decontaminate Decontaminate Glassware experiment->decontaminate label_waste Seal & Label Hazardous Waste Container collect_solid->label_waste collect_liquid->label_waste decontaminate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose_waste Dispose via Certified Service store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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